molecular formula C9H3ClN4O2 B1591531 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile CAS No. 305370-84-7

4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

Cat. No.: B1591531
CAS No.: 305370-84-7
M. Wt: 234.6 g/mol
InChI Key: SQWPBMZKTZRMJW-UHFFFAOYSA-N
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Description

4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C9H3ClN4O2 and its molecular weight is 234.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-nitro-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClN4O2/c10-8-5(2-11)3-12-9-7(8)1-6(4-13-9)14(15)16/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWPBMZKTZRMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC=C(C(=C21)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573999
Record name 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305370-84-7
Record name 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding have made it a cornerstone for the development of a wide array of therapeutic agents and functional materials. Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The title compound, 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, is a highly functionalized derivative, making it a valuable building block for the synthesis of more complex molecules through nucleophilic substitution at the 4-position. The nitro group at the 6-position further modulates the electronic properties of the ring system and can be a handle for further synthetic transformations. The carbonitrile at the 3-position is also a key functional group for various chemical elaborations. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this important intermediate.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of this compound (I) suggests a straightforward disconnection at the C4-Cl bond. This leads to the key intermediate, 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (II). The conversion of a 4-hydroxyheterocycle to its 4-chloro analogue is a standard transformation, typically achieved with reagents like phosphorus oxychloride (POCl₃).

Further disconnection of the 4-hydroxynaphthyridine ring system (II) via a Gould-Jacobs-type reaction points to two primary building blocks: 2-amino-5-nitropyridine (III) and a three-carbon electrophile that can provide the C2, C3, and C4 atoms of the second ring, along with the carbonitrile and hydroxyl functionalities. A suitable C3 synthon for this purpose is ethyl ethoxymethylenecyanoacetate (IV) or a similar reactive malonate derivative.

Finally, the starting material, 2-amino-5-nitropyridine (III), can be readily prepared from the commercially available 2-aminopyridine (V) through electrophilic nitration. This multi-step synthetic strategy is outlined below and will be discussed in detail.

Retrosynthesis Target This compound (I) Intermediate_II 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (II) Target->Intermediate_II Chlorination Intermediate_III 2-Amino-5-nitropyridine (III) Intermediate_II->Intermediate_III Gould-Jacobs Reaction Intermediate_IV Ethyl Ethoxymethylenecyanoacetate (IV) Intermediate_II->Intermediate_IV Gould-Jacobs Reaction Starting_Material_V 2-Aminopyridine (V) Intermediate_III->Starting_Material_V Nitration

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Precursor, 2-Amino-5-nitropyridine

The initial step in the synthesis is the regioselective nitration of 2-aminopyridine. The amino group is an activating, ortho-, para-directing group. However, under strongly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring towards electrophilic substitution. The interplay of these electronic effects directs the incoming nitro group primarily to the 5-position.

Experimental Protocol: Nitration of 2-Aminopyridine

Reaction Scheme:

Nitration Reactant 2-Aminopyridine Product 2-Amino-5-nitropyridine Reactant->Product Nitration Reagent HNO₃, H₂SO₄

Caption: Nitration of 2-aminopyridine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminopyridine94.1118.82 g0.2
Dichloroethane-75.3 g-
Concentrated Sulfuric Acid98.08As needed-
Fuming Nitric Acid63.01As needed-

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane.

  • Cool the solution to below 10 °C using an ice bath.

  • Slowly add a pre-mixed nitrating mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C. The addition should be completed over approximately 60 minutes.

  • After the addition is complete, allow the reaction to proceed for 12 hours. The color of the reaction mixture will change from light yellow to a deep red wine color.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it into ice water.

  • Neutralize the solution to a pH of approximately 5-8 with a suitable base (e.g., sodium hydroxide solution), ensuring the temperature is kept low.

  • Separate the organic layer and wash it with water.

  • Remove the dichloroethane under reduced pressure.

  • The resulting residue is then poured into ice water to precipitate the dark yellow solid product.

  • Filter the solid, wash it with water, and dry to obtain 2-amino-5-nitropyridine. A typical yield is around 91.67% with a purity of 98.66% as determined by HPLC[1].

Expert Insight: The control of temperature during the addition of the nitrating mixture is critical to prevent runaway reactions and the formation of undesired byproducts. The slow, dropwise addition ensures that the heat generated is effectively dissipated.

Part 2: The Gould-Jacobs Reaction for 1,8-Naphthyridine Ring Formation

The cornerstone of this synthesis is the Gould-Jacobs reaction, a powerful method for the construction of quinoline and related heterocyclic systems[2][3]. In this case, it is adapted for the synthesis of the 1,8-naphthyridine core. The reaction proceeds in two main stages: an initial condensation of 2-amino-5-nitropyridine with ethyl ethoxymethylenecyanoacetate, followed by a thermal cyclization.

Step 2a: Preparation of Ethyl (ethoxymethylene)cyanoacetate

This crucial reagent can be synthesized from triethyl orthoformate and ethyl cyanoacetate in the presence of acetic anhydride.

Experimental Protocol: Synthesis of Ethyl (ethoxymethylene)cyanoacetate

Reaction Scheme:

Reagent_Synthesis Reactant1 Triethyl Orthoformate Product Ethyl (ethoxymethylene)cyanoacetate Reactant1->Product Reactant2 Ethyl Cyanoacetate Reactant2->Product Reagent Acetic Anhydride

Caption: Synthesis of the C3 synthon.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Triethyl Orthoformate148.2033.3 mL0.2
Ethyl Cyanoacetate113.1121.3 mL0.2
Acetic Anhydride102.0980 mL-

Procedure:

  • In a reaction flask equipped with a reflux condenser, mix triethyl orthoformate (33.3 mL, 0.2 mol) and ethyl cyanoacetate (21.3 mL, 0.2 mol) in acetic anhydride (80 mL).

  • Heat the mixture at 150-160 °C for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by distillation under reduced pressure to yield ethyl (ethoxymethylene)cyanoacetate as a yellow solid. The expected yield is approximately 84%[1].

Step 2b: Cyclization to 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

The reaction of 2-amino-5-nitropyridine with ethyl (ethoxymethylene)cyanoacetate initially forms an intermediate via nucleophilic substitution of the ethoxy group. This intermediate then undergoes a high-temperature intramolecular cyclization to form the naphthyridine ring.

Experimental Protocol: Gould-Jacobs Reaction

Reaction Scheme:

Gould_Jacobs Reactant1 2-Amino-5-nitropyridine Product 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile Reactant1->Product Reactant2 Ethyl (ethoxymethylene)cyanoacetate Reactant2->Product Solvent Dowtherm A or Diphenyl Ether

Caption: Gould-Jacobs cyclization.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-nitropyridine139.1113.9 g0.1
Ethyl (ethoxymethylene)cyanoacetate169.1816.9 g0.1
Dowtherm A or Diphenyl Ether-~100 mL-

Procedure:

  • Combine 2-amino-5-nitropyridine (13.9 g, 0.1 mol) and ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol) in a high-boiling point solvent such as Dowtherm A or diphenyl ether (~100 mL) in a flask equipped with a reflux condenser.

  • Heat the mixture to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The product should precipitate from the solution.

  • Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.

  • Filter the solid product, wash with the non-polar solvent, and dry to obtain 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile.

Mechanistic Insight: The Gould-Jacobs reaction proceeds through an initial Michael-type addition of the amino group to the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form a vinylogous amide. The subsequent high-temperature cyclization is a 6-electron electrocyclization, leading to the formation of the dihydronaphthyridine ring, which then tautomerizes to the more stable aromatic 4-hydroxy-1,8-naphthyridine product.

Mechanism Start 2-Amino-5-nitropyridine + Ethyl (ethoxymethylene)cyanoacetate Intermediate1 Vinylogous Amide Intermediate Start->Intermediate1 Condensation (-EtOH) Intermediate2 Dihydronaphthyridine Intermediate1->Intermediate2 6π-Electrocyclization Product 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile Intermediate2->Product Tautomerization

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Part 3: Chlorination to the Final Product

The final step is the conversion of the 4-hydroxy group to a chloro group. This is a crucial transformation as the 4-chloro substituent is a good leaving group, allowing for subsequent nucleophilic aromatic substitution reactions to introduce further diversity into the molecule. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Experimental Protocol: Chlorination with Phosphorus Oxychloride

Reaction Scheme:

Chlorination_Final Reactant 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile Product This compound Reactant->Product Chlorination Reagent POCl₃

Caption: Final chlorination step.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile230.1623.0 g0.1
Phosphorus Oxychloride (POCl₃)153.33Excess (~100 mL)-
Pyridine (optional, as catalyst)79.10Catalytic amount-

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap to neutralize HCl fumes, suspend 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (23.0 g, 0.1 mol) in an excess of phosphorus oxychloride (~100 mL). A catalytic amount of pyridine can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.

  • Filter the solid, wash it thoroughly with water, and dry to afford this compound.

Self-Validation and Safety: The reaction with POCl₃ is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. The quenching of excess POCl₃ with ice water is also highly exothermic and should be done slowly and with caution. The purity of the final product can be assessed by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Conclusion

The synthesis of this compound is a multi-step process that relies on classical and robust organic reactions. The pathway described herein, commencing with the nitration of 2-aminopyridine, followed by a Gould-Jacobs cyclization and subsequent chlorination, provides a reliable route to this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, and appropriate workup procedures are essential for achieving high yields and purity. This guide provides a comprehensive framework for researchers and drug development professionals to access this important molecular scaffold for their synthetic endeavors.

References

An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The document details a robust two-step synthetic pathway, starting from readily available precursors, and delves into the characteristic reactivity of the compound, particularly its susceptibility to nucleophilic aromatic substitution. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional materials based on the 1,8-naphthyridine core.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic motif in drug discovery, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] This nitrogen-containing fused ring system is present in both naturally occurring alkaloids and synthetic pharmaceuticals.[2] The inherent biological relevance of the 1,8-naphthyridine scaffold has driven extensive research into its derivatization to explore new therapeutic avenues. These derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3]

The subject of this guide, this compound, represents a highly versatile intermediate for the synthesis of a diverse library of substituted 1,8-naphthyridine derivatives. The presence of a chloro substituent at the 4-position, activated by the electron-withdrawing nitro group at the 6-position and the nitrile group at the 3-position, renders the molecule highly susceptible to nucleophilic aromatic substitution. This reactivity provides a convenient handle for introducing a wide range of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug design programs.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process:

  • Step 1: Synthesis of the Precursor, 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile.

  • Step 2: Chlorination of the Hydroxy Precursor.

This synthetic strategy offers a reliable and scalable route to the target compound.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile cluster_step2 Step 2: Chlorination 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Intermediate_Adduct Intermediate Adduct 2-Amino-5-nitropyridine->Intermediate_Adduct Condensation Activated_C3_component Ethyl 2-cyano-3-ethoxyacrylate Activated_C3_component->Intermediate_Adduct Hydroxy_precursor 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile Intermediate_Adduct->Hydroxy_precursor Thermal Cyclization Target_Compound This compound Hydroxy_precursor->Target_Compound POCl3

Caption: Two-step synthesis of the target compound.

Step-by-Step Protocol for the Synthesis of 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

The synthesis of the hydroxy precursor involves the condensation of 2-amino-5-nitropyridine with an activated three-carbon component, such as ethyl 2-cyano-3-ethoxyacrylate, followed by a thermal cyclization.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-nitropyridine (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) in a high-boiling point solvent such as Dowtherm A.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 250 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts, and dry under vacuum to yield 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile.

Step-by-Step Protocol for the Chlorination of 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

The conversion of the hydroxy precursor to the final chloro compound is achieved through a chlorination reaction, typically using phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base, such as pyridine, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

  • Workup: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Purification: The solid product that precipitates upon quenching is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum to afford this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively published, the expected physicochemical and spectroscopic properties can be inferred from related compounds and general chemical principles.

PropertyExpected Value/Characteristics
Molecular Formula C₉H₃ClN₄O₂
Molecular Weight 234.6 g/mol
Appearance Likely a pale yellow to yellow solid
Solubility Expected to be soluble in polar aprotic solvents like DMF and DMSO
¹H NMR Aromatic protons are expected to appear in the downfield region (δ 7-9 ppm) due to the electron-withdrawing nature of the substituents and the heterocyclic core.
¹³C NMR The spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the cyano group appearing at a characteristic chemical shift. The carbons attached to the nitro and chloro groups will also be significantly shifted.
IR Spectroscopy Characteristic absorption bands are expected for the C≡N (nitrile) stretch (around 2230 cm⁻¹), the C-Cl stretch, and the asymmetric and symmetric stretches of the NO₂ (nitro) group (typically around 1530 and 1350 cm⁻¹).
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) at m/z 234 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Chemical Reactivity: A Gateway to Diverse Derivatives

The key to the synthetic utility of this compound lies in its reactivity, which is dominated by nucleophilic aromatic substitution (SₙAr) at the C4 position. The presence of the electron-withdrawing nitro group at the 6-position and the cyano group at the 3-position significantly activates the naphthyridine ring towards nucleophilic attack, making the chloro group an excellent leaving group.

Diagram of Nucleophilic Aromatic Substitution

SNAr_Mechanism Reactant This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer_Complex + Nu⁻ Nucleophile Nu⁻ Nucleophile->Meisenheimer_Complex Product 4-Substituted-6-nitro-1,8-naphthyridine-3-carbonitrile Meisenheimer_Complex->Product - Cl⁻ Leaving_Group Cl⁻ Meisenheimer_Complex->Leaving_Group

Caption: General mechanism of SₙAr on the target compound.

This reactivity allows for the facile introduction of a variety of nucleophiles, including:

  • N-Nucleophiles: Amines (primary, secondary, and anilines) can be readily introduced to synthesize a wide range of amino-substituted 1,8-naphthyridines. These derivatives are of particular interest in medicinal chemistry.

  • O-Nucleophiles: Alkoxides and phenoxides can be used to prepare the corresponding ether and aryloxy derivatives.

  • S-Nucleophiles: Thiolates can be employed to synthesize thioether analogues.

The resulting substituted 1,8-naphthyridine-3-carbonitriles can be further elaborated. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional points for diversification.

Potential Applications in Drug Discovery and Beyond

The 1,8-naphthyridine scaffold is a well-established pharmacophore, and this compound serves as a key building block for the synthesis of novel derivatives with potential therapeutic applications. The ability to readily introduce diverse substituents at the 4-position allows for the fine-tuning of biological activity and pharmacokinetic properties.

Derivatives of 1,8-naphthyridine have shown promise in a variety of therapeutic areas, including:

  • Anticancer Agents: Many 1,8-naphthyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7]

  • Antimicrobial Agents: The 1,8-naphthyridine core is found in several antibacterial drugs, and novel derivatives continue to be explored for their activity against resistant strains.[8]

  • Anti-inflammatory and Analgesic Agents: Certain derivatives have demonstrated potent anti-inflammatory and analgesic properties.[2]

Beyond medicinal chemistry, the unique electronic and photophysical properties of substituted 1,8-naphthyridines make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized 1,8-naphthyridine derivatives. Its straightforward two-step synthesis and predictable reactivity make it an attractive starting material for both academic research and industrial applications. The potential for creating diverse libraries of compounds based on this scaffold holds significant promise for the discovery of new therapeutic agents and advanced materials. This guide provides a foundational understanding of the chemical properties of this important intermediate, empowering researchers to harness its full potential in their scientific endeavors.

References

An In-Depth Technical Guide to 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile (CAS 305370-84-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, identified by the CAS number 305370-84-7, is a heterocyclic compound belonging to the 1,8-naphthyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of this specific molecule, drawing from available data and the broader context of 1,8-naphthyridine research.

Chemical Structure and Properties

The structural formula of this compound reveals a bicyclic heteroaromatic core with chloro, nitro, and cyano substituents. These functional groups are expected to significantly influence the molecule's physicochemical properties and biological activity.

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 305370-84-7[3]
Molecular Formula C₉H₃ClN₄O₂[3]
Molecular Weight 234.6 g/mol [3]
IUPAC Name This compound
Appearance Solid (predicted)
Melting Point Not explicitly reported; related compounds have melting points in the range of 150-250 °C.[4][5]
Boiling Point Not reported
Solubility Expected to be soluble in common organic solvents like DMSO and DMF.
Purity Commercially available with >95% purity.

Spectroscopic Data Interpretation (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, based on the analysis of closely related compounds, the following characteristic spectral features can be predicted:[4][6]

  • ¹H NMR: Aromatic protons on the naphthyridine core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would be influenced by the positions of the chloro, nitro, and cyano groups.

  • ¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms of the naphthyridine ring and the nitrile carbon. The carbons attached to the electron-withdrawing nitro and chloro groups, as well as the nitrile carbon, would likely appear at lower field strengths.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C≡N (nitrile) stretching vibration (around 2230 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (1500-1600 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the nitro group (around 1550 and 1350 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.6 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic approach can be inferred from the synthesis of analogous 1,8-naphthyridine derivatives.[4] A plausible synthetic route would likely involve a multi-step process starting from a substituted pyridine precursor, followed by cyclization to form the naphthyridine core, and subsequent functional group manipulations to introduce the chloro, nitro, and cyano moieties.

A common method for constructing the 1,8-naphthyridine ring system is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group.

Conceptual Synthetic Workflow:

G A Substituted 2-Aminopyridine B Cyclization Precursor A->B Functional Group Manipulation C 1,8-Naphthyridine Core B->C Friedländer Annulation or similar cyclization D Functionalization C->D Chlorination, Nitration, Cyanation E This compound D->E

Caption: A generalized workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been found, the extensive research on related 1,8-naphthyridine derivatives provides strong indications of its potential therapeutic applications.

Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being a notable example.[7] The mechanism of action for many antibacterial 1,8-naphthyridines involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[7] Research on various 1,8-naphthyridine-3-carbonitrile analogues has demonstrated significant anti-mycobacterial activity against Mycobacterium tuberculosis.[4][8] It is plausible that this compound could exhibit similar antimicrobial properties.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have been investigated for their potential as anticancer agents.[1][2][5] The proposed mechanisms of action are diverse and can include the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.[9] The cytotoxic effects of various substituted pyridine and naphthyridine derivatives have been evaluated against a range of cancer cell lines, with some compounds showing promising activity.[10] Given these precedents, this compound warrants investigation for its potential cytotoxic and antiproliferative effects.

Anti-inflammatory Activity

Certain 1,8-naphthyridine derivatives have also demonstrated anti-inflammatory properties.[2] This suggests another potential avenue for the therapeutic application of this compound.

Experimental Protocols

While a specific protocol for this compound is unavailable, a general methodology for assessing the biological activity of novel 1,8-naphthyridine derivatives can be outlined based on published research.[4][8]

General Workflow for Biological Evaluation:

G A Compound Synthesis and Purification B In vitro Antimicrobial Screening (e.g., MIC assay) A->B C In vitro Anticancer Screening (e.g., MTT assay) A->C D Cytotoxicity Assessment (against normal cell lines) B->D E Mechanism of Action Studies B->E C->D C->E

References

An In-depth Technical Guide to the Mechanism of Action of Nitro-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents with unique mechanisms of action. Nitro-naphthyridine and related nitroaromatic compounds represent a promising class of therapeutics engineered to combat these resilient pathogens. Their efficacy stems from a sophisticated, dual-action mechanism that combines selective toxicity through bacterial-specific prodrug activation with the potent inhibition of essential DNA maintenance enzymes. This guide provides a comprehensive technical overview of this mechanism, detailing the molecular interactions, biochemical pathways, and the experimental methodologies used to elucidate and validate their mode of action. We will explore the critical role of bacterial nitroreductases in activating these compounds, the subsequent generation of cytotoxic reactive nitrogen species, and the ultimate inhibition of DNA gyrase and topoisomerase IV, which are vital for bacterial survival. Furthermore, this document outlines the primary mechanisms of resistance and offers detailed protocols for key validation assays, providing a foundational resource for researchers in the field of antibacterial drug discovery.

Introduction: A New Paradigm in Antibacterial Therapy

The chemical architecture of nitro-naphthyridines combines two powerful pharmacophores: a nitroaromatic group and a naphthyridine core. The naphthyridine scaffold is a well-established N-heterocyclic structure known to target bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1][2][3][4] The addition of a nitro group—a potent electron-withdrawing moiety—transforms the compound into a prodrug, a molecule that remains largely inert until activated within the target pathogen.[5][6][7][8] This bioactivation is a key feature, as it is catalyzed by nitroreductase enzymes that are predominantly found in bacteria, thereby minimizing off-target effects in mammalian cells.[9][10][11][12]

Prominent examples of drugs utilizing this nitroaromatic prodrug strategy include the nitroimidazole-class drugs Delamanid and Pretomanid, which are critical components in modern regimens against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).[13][14][15][16] While not strictly naphthyridines, their mechanism of activation and subsequent effects provide the best-elucidated model for this class of compounds. They have demonstrated potent bactericidal activity against both replicating and non-replicating (dormant) bacteria, the latter of which are notoriously difficult to eradicate with traditional antibiotics.[14][16][17][18]

The Core Mechanism: A Two-Pronged Attack on Bacterial Viability

The antibacterial effect of nitro-naphthyridine compounds is not the result of a single interaction but a cascade of events initiated by a selective activation process, followed by the disruption of critical cellular functions. This dual-action mechanism can be conceptualized as two distinct but interconnected phases:

  • Phase 1: Reductive Bioactivation. The compound enters the bacterial cell and is activated by a specific class of nitroreductase enzymes. This process reduces the nitro group, generating highly reactive and cytotoxic nitrogen species.

  • Phase 2: Target Enzyme Inhibition. The parent compound and/or its metabolites interfere with the function of essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV, leading to catastrophic DNA damage and cell death.

This multifaceted approach enhances the compound's potency and can slow the development of resistance, as bacteria must acquire mutations to overcome two distinct mechanistic hurdles.

cluster_0 Phase 1: Bioactivation (Inside Bacterium) cluster_1 Phase 2: Target Inhibition Prodrug Nitro-Naphthyridine (Prodrug) Activation Bacterial Nitroreductase (e.g., Ddn) Prodrug->Activation Target DNA Gyrase & Topoisomerase IV Prodrug->Target Parent Compound Metabolite Reactive Nitrogen Species (e.g., Nitric Oxide) Activation->Metabolite Effect1 Mycolic Acid Synthesis Inhibition Metabolite->Effect1 Effect2 Respiratory Poisoning Metabolite->Effect2 Inhibition Inhibition of Catalytic Activity & Stabilization of Cleavage Complex Target->Inhibition Death DNA Damage & Cell Death Inhibition->Death

Caption: Dual-action mechanism of nitro-naphthyridine compounds.

Mechanism Part I: Selective Bioactivation by Bacterial Nitroreductases

The cornerstone of the selective toxicity of these compounds is their status as prodrugs. They require intracellular reduction of the nitro group to become active, a process mediated by bacterial-specific enzymes.[8]

The F420-Dependent Nitroreductase (Ddn) System

In mycobacteria, the primary enzyme responsible for activating compounds like Delamanid and Pretomanid is the deazaflavin-dependent nitroreductase (Ddn).[14][17][18][19] This enzyme utilizes the reduced form of cofactor F420 (F420H2) to catalyze the reduction of the nitro group.[19][20] The reduction process is complex, involving the transfer of electrons to the nitroaromatic ring, which ultimately leads to the release of reactive nitrogen species (RNS), most notably nitric oxide (NO).[13][16][17][18][19]

Downstream Cytotoxic Effects

The generated RNS are potent cytotoxins with a multifaceted impact on bacterial physiology:

  • Inhibition of Mycolic Acid Synthesis: A primary mechanism of action for drugs like Delamanid and Pretomanid is the inhibition of methoxy- and keto-mycolic acid synthesis.[13][15][19][21] These mycolic acids are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. Their disruption compromises the structural integrity of the cell, rendering it vulnerable.

  • Respiratory Poisoning: Under anaerobic or hypoxic conditions, where bacteria are often dormant and metabolically inactive, the released nitric oxide acts as a potent respiratory poison.[16][17][18] This allows the drug to effectively kill non-replicating bacteria, a crucial feature for treating persistent infections like tuberculosis.[14]

Prodrug Nitroaromatic Prodrug Ddn Ddn Nitroreductase Prodrug->Ddn F420_ox Cofactor F420 (Oxidized) F420_red Cofactor F420H2 (Reduced) F420_red->Ddn Ddn->F420_ox Metabolite Reactive Intermediate Ddn->Metabolite NO Nitric Oxide (NO) Metabolite->NO releases CellDeath Cell Wall Disruption & Respiratory Poisoning NO->CellDeath FGD1 Fgd1 Enzyme FGD1->F420_red Reduction

Caption: Bioactivation pathway via the Ddn/F420 system.
Experimental Protocol: In Vitro Nitroreductase Activity Assay

This protocol provides a method to confirm that a nitro-naphthyridine compound is a substrate for a specific bacterial nitroreductase. The principle relies on HPLC to measure the depletion of the parent compound over time in the presence of the enzyme and its required cofactor.

Self-Validation System:

  • Negative Control 1 (No Enzyme): Ensures that the compound is stable and does not degrade spontaneously under assay conditions.

  • Negative Control 2 (No Cofactor): Confirms that the enzymatic reaction is strictly dependent on the presence of the necessary cofactor (e.g., F420H2 or NADPH).

  • Positive Control: A known nitroreductase substrate can be used to validate enzyme activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

    • Enzyme Stock: Purified recombinant nitroreductase (e.g., Ddn) at 1 mg/mL.

    • Cofactor Stock: 10 mM NADPH or 1 mM F420H2.

    • Compound Stock: 10 mM test compound in DMSO.

  • Reaction Setup (per reaction in a 96-well plate or microfuge tube):

    • 88 µL Assay Buffer.

    • 1 µL Compound Stock (final concentration: 100 µM).

    • 1 µL Enzyme Stock (final concentration: 10 µg/mL).

    • Controls: For negative controls, replace the enzyme or cofactor with an equal volume of assay buffer.

  • Initiation and Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of Cofactor Stock (final concentration: 1 mM NADPH or 100 µM F420H2).

    • Incubate at 37°C.

  • Time-Point Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw a 20 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 80 µL of ice-cold acetonitrile to precipitate the enzyme.

  • Analysis:

    • Centrifuge the quenched samples at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by reverse-phase HPLC with UV detection at a wavelength where the parent compound absorbs.

    • Quantify the peak area corresponding to the parent compound at each time point. A time-dependent decrease in the parent compound's peak area in the complete reaction mixture, but not in the controls, indicates successful enzymatic activation.

Mechanism Part II: Inhibition of Bacterial Type II Topoisomerases

The naphthyridine core of these compounds directs them toward a well-validated class of antibacterial targets: DNA gyrase and topoisomerase IV.[22][23] These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation.[24]

  • DNA Gyrase (GyrA/GyrB subunits): Uniquely found in bacteria, it introduces negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and facilitating DNA strand separation during replication.

  • Topoisomerase IV (ParC/ParE subunits): Its primary role is to decatenate (unlink) daughter chromosomes after replication, allowing them to segregate into daughter cells.[25]

Inhibition of these enzymes is rapidly bactericidal. Nitro-naphthyridines, like the related quinolone and novel bacterial topoisomerase inhibitor (NBTI) classes, can interfere with these enzymes through a bimodal mechanism.[26][27]

  • Inhibition of Catalytic Activity: The compounds can bind to the enzyme-DNA complex and prevent the catalytic steps of strand passage and ligation, thereby inhibiting processes like DNA supercoiling or decatenation.[26][28]

  • Stabilization of the Cleavage Complex: A more potent mechanism involves trapping the enzyme in a state where it has cleaved the DNA but has not yet re-ligated the strands. This results in the accumulation of double-strand DNA breaks, which are highly toxic and trigger cell death.[24]

cluster_0 DNA Gyrase Supercoiling Assay cluster_1 Topo IV Decatenation Assay Relaxed Relaxed Plasmid DNA Gyrase DNA Gyrase + ATP Relaxed->Gyrase Supercoiled Supercoiled DNA Gyrase->Supercoiled Gel1 Agarose Gel: Supercoiled form migrates faster Supercoiled->Gel1 Inhibitor1 Nitro-Naphthyridine Inhibitor1->Gyrase Inhibits kDNA Catenated DNA (kDNA) TopoIV Topo IV + ATP kDNA->TopoIV Decatenated Decatenated Monomers TopoIV->Decatenated Gel2 Agarose Gel: Monomers migrate into gel, kDNA stays in well Decatenated->Gel2 Inhibitor2 Nitro-Naphthyridine Inhibitor2->TopoIV Inhibits

Caption: Experimental workflows for topoisomerase inhibition assays.
Experimental Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay visually demonstrates the inhibition of DNA gyrase's catalytic activity by monitoring the conversion of relaxed plasmid DNA to its supercoiled form via agarose gel electrophoresis.[29][30][31]

Self-Validation System:

  • Negative Control (No Enzyme): Shows the migration pattern of the relaxed DNA substrate.

  • Positive Control (No Inhibitor): Shows the complete conversion to the faster-migrating supercoiled form, confirming enzyme activity.

Methodology:

  • Reagent Preparation:

    • Gyrase Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 50 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 25% Glycerol.

    • Substrate: Relaxed pBR322 DNA (0.1 µg/µL).

    • Enzyme: E. coli DNA Gyrase (1 unit/µL). One unit is defined as the amount of enzyme required to supercoil >95% of 0.5 µg of relaxed plasmid DNA in 30 minutes at 37°C.

    • ATP Solution: 10 mM ATP.

    • Test Compound: Serial dilutions in DMSO.

    • Stop Buffer/Loading Dye (6X): 30% Glycerol, 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 60 mM EDTA.

  • Reaction Setup (20 µL total volume):

    • 4 µL 5X Gyrase Assay Buffer.

    • 5 µL Relaxed pBR322 DNA (0.5 µg).

    • 1 µL Test Compound dilution (or DMSO for positive control).

    • Water to 18 µL.

    • 1 µL DNA Gyrase (1 unit). For the negative control, add 1 µL of buffer instead.

  • Initiation and Incubation:

    • Add 2 µL of 10 mM ATP to initiate the reaction (final concentration 1 mM).

    • Incubate at 37°C for 30-60 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye.

    • Load the entire sample onto a 1% agarose gel in 1X TAE buffer.

    • Run electrophoresis at 80-100V for 1.5-2 hours.

    • Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

  • Interpretation: The positive control lane should show a prominent, fast-migrating band (supercoiled DNA). The negative control lane will show a slower-migrating band (relaxed DNA). Effective concentrations of the inhibitor will cause the band to remain in the relaxed position, demonstrating inhibition of supercoiling.

Experimental Protocol 2: Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the inhibition of topoisomerase IV by using catenated kinetoplast DNA (kDNA) as a substrate.[25][32][33] Active enzyme decatenates the kDNA network into minicircles that can enter the agarose gel, while the inhibited kDNA remains in the loading well.

Self-Validation System:

  • Negative Control (No Enzyme): Shows that the kDNA substrate cannot enter the gel on its own.

  • Positive Control (No Inhibitor): Shows the release of decatenated minicircles, confirming enzyme activity.

Methodology:

  • Reagent Preparation:

    • Topo IV Assay Buffer (5X): 200 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 5 mM DTT, 50% Glycerol.

    • Substrate: Kinetoplast DNA (kDNA) (0.2 µg/µL).

    • Enzyme: E. coli Topoisomerase IV (1 unit/µL).

    • ATP Solution: 10 mM ATP.

    • Test Compound: Serial dilutions in DMSO.

    • Stop Buffer/Loading Dye (6X): As described in the gyrase assay, but with 1% SDS added to dissociate the enzyme.

  • Reaction Setup (20 µL total volume):

    • 4 µL 5X Topo IV Assay Buffer.

    • 1 µL kDNA (0.2 µg).

    • 1 µL Test Compound dilution (or DMSO).

    • Water to 18 µL.

    • 1 µL Topoisomerase IV (1 unit).

  • Initiation and Incubation:

    • Add 2 µL of 10 mM ATP to start the reaction.

    • Incubate at 37°C for 30 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye containing SDS.

    • Load and run on a 1% agarose gel as described previously.

  • Interpretation: The negative control lane will show fluorescence only in the well. The positive control lane will show fluorescent bands corresponding to decatenated minicircles that have migrated into the gel. An effective inhibitor will prevent the release of these minicircles, causing the fluorescence to be retained in the well.

Mechanisms of Bacterial Resistance

As with any antimicrobial, resistance is an inevitable challenge. For nitro-naphthyridines, resistance primarily emerges through two distinct pathways that mirror their dual-action mechanism.

Resistance Mechanism Genes Involved Biochemical Consequence Reference
Impaired Prodrug Activation ddn, fgd1, fbiA, fbiB, fbiCLoss-of-function mutations prevent the nitroreductase enzyme or the F420 cofactor biosynthesis pathway from functioning. The prodrug is never activated to its cytotoxic form.[17][19][20]
Target Modification gyrA, gyrB (DNA Gyrase); parC, parE (Topo IV)Mutations in the quinolone resistance-determining region (QRDR) of the target enzymes alter the drug binding site, reducing the inhibitor's affinity and efficacy.[26]
Efflux Pumps Various (e.g., MmpL3 in mycobacteria)Overexpression of membrane pumps can actively transport the compound out of the bacterial cell, preventing it from reaching a therapeutic intracellular concentration.[20]
Drug Modification Novel NitroreductasesIn some cases, bacteria can evolve or overexpress nitroreductases that reduce the nitro group to an inactive amino group, effectively detoxifying the compound without generating the cytotoxic RNS intermediates.[34]

Conclusion and Future Perspectives

Nitro-naphthyridine compounds and their analogs employ a highly effective and strategic mechanism of action that leverages the unique biochemistry of the target pathogen for selective activation. The dual-pronged assault—initiating a cytotoxic cascade through RNS generation and simultaneously inhibiting essential DNA maintenance enzymes—makes them powerful tools against drug-resistant bacteria. Understanding this intricate mechanism is paramount for drug development professionals. It allows for the rational design of next-generation inhibitors with improved potency, broader spectrums of activity, and a higher barrier to resistance. Future research should focus on characterizing the diverse range of bacterial nitroreductases to expand the applicability of this drug class and on modifying the core scaffold to optimize interactions with the topoisomerase targets, ensuring this promising therapeutic strategy continues to evolve in the ongoing fight against antimicrobial resistance.

References

A Technical Guide to the Synthesis of Novel 1,8-Naphthyridine-3-Carbonitrile Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2][3] This guide provides an in-depth exploration of the synthesis of novel analogues based on the 1,8-naphthyridine-3-carbonitrile framework, a key pharmacophore in modern drug discovery. We will dissect field-proven synthetic strategies, emphasizing the causality behind experimental choices, from classical annulation reactions to modern multicomponent approaches. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and robust characterization methodologies to empower the design and synthesis of next-generation therapeutic candidates.

The Strategic Importance of the 1,8-Naphthyridine Core

Nitrogen-containing heterocycles are foundational to medicinal chemistry, with estimates suggesting they constitute over 60% of the active components in pharmaceuticals.[1] Among these, the 1,8-naphthyridine ring system has garnered significant attention due to its versatile synthesis and the broad range of biological activities its derivatives exhibit.[2] The fusion of two pyridine rings creates a rigid, planar structure that can effectively interact with biological targets. The inclusion of a carbonitrile group at the 3-position is a critical design element, often serving as a key hydrogen bond acceptor or a reactive handle for further molecular elaboration. This unique combination of features makes 1,8-naphthyridine-3-carbonitrile derivatives potent agents against various diseases, including tuberculosis and cancer.[1][4]

Core Synthetic Strategies: Building the Naphthyridine Framework

The construction of the 1,8-naphthyridine skeleton can be achieved through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern, scalability, and considerations for chemical diversity and environmental impact.

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer synthesis is a cornerstone reaction for constructing quinoline and naphthyridine systems.[5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] For the synthesis of 1,8-naphthyridines, the key starting material is 2-aminonicotinaldehyde.

Causality and Mechanistic Insight: The reaction is typically catalyzed by either an acid or a base and proceeds via an initial aldol-type condensation between the enolizable methylene compound and the aldehyde. This is followed by an intramolecular cyclization (condensation) and a subsequent dehydration step to yield the final aromatic naphthyridine ring system.[6] The elegance of this reaction lies in its convergence, forming two new bonds and a new ring in a single operational sequence.

Recent advancements have focused on developing more sustainable protocols. Using water as a solvent and an inexpensive, biocompatible ionic liquid like choline hydroxide (ChOH) as a catalyst provides an environmentally benign and high-yielding pathway.[7][8]

Friedlander_Mechanism Start 2-Aminonicotinaldehyde + Active Methylene Compound Step1 Aldol-Type Condensation Start->Step1 Catalyst Base Catalyst (e.g., ChOH in H₂O) Catalyst->Step1 Initiates Intermediate Intermediate Adduct Step1->Intermediate Step2 Intramolecular Cyclodehydration Intermediate->Step2 Product 1,8-Naphthyridine Product Step2->Product

Caption: Mechanism of the Base-Catalyzed Friedländer Synthesis.

Experimental Protocol: Green Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [7]

  • Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Solvent and Catalyst Addition: Add 1 mL of deionized water to the flask and begin vigorous stirring. Introduce choline hydroxide (1 mol%) to the mixture.

  • Reaction Conditions: Purge the flask with nitrogen and maintain an inert atmosphere. Heat the reaction mixture to 50°C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 10% methanol/dichloromethane eluent. The reaction is typically complete within 6-12 hours.

  • Work-up and Isolation: After cooling to room temperature, extract the mixture with ethyl acetate (40 mL). Wash the organic layer with water (10 mL).

  • Purification: Separate the organic layer and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the desired 2-methyl-1,8-naphthyridine.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are powerful tools for building molecular complexity with high atom economy and efficiency.[9] This strategy is particularly well-suited for generating libraries of structurally diverse 1,8-naphthyridine analogues for drug screening.

Causality and Mechanistic Insight: A common MCR strategy for this scaffold involves the three-component condensation of a substituted 2-aminopyridine, an active methylene nitrile (e.g., malononitrile), and various aldehydes.[10][11] The reaction is often facilitated by a Lewis acid catalyst, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), which activates the aldehyde carbonyl group towards nucleophilic attack.[10] The reaction proceeds through a cascade of events, including a Knoevenagel condensation, a Michael addition, and a final intramolecular cyclization and aromatization. This approach allows for the facile introduction of substituents at multiple positions of the naphthyridine ring in a single step.[11]

MCR_Workflow cluster_reactants Starting Materials R1 2-Aminopyridine OnePot One-Pot Reaction Vessel (Solvent: Acetonitrile, Room Temp) R1->OnePot R2 Aldehyde R2->OnePot R3 Malononitrile R3->OnePot Reaction Three-Component Condensation OnePot->Reaction Catalyst Lewis Acid Catalyst (e.g., TBBDA) Catalyst->Reaction Product Substituted 1,8-Naphthyridine- 3-carbonitrile Library Reaction->Product

Caption: Workflow for Multicomponent Synthesis of Analogues.

Experimental Protocol: MCR Synthesis of 1,8-Naphthyridine Derivatives [10]

  • Reactant Combination: In a flask, dissolve the substituted 2-aminopyridine (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in acetonitrile (5 mL).

  • Catalyst Addition: Add a catalytic amount of TBBDA (0.1 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. The precipitated solid is collected by vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from ethanol to obtain the pure 1,8-naphthyridine-3-carbonitrile product. Yields for this method are typically good to high (65-90%).[10]

Analogue Derivatization: A Case Study in Anti-Mycobacterial Agents

The true power of these synthetic platforms lies in their ability to generate novel analogues with tailored biological activities. A compelling example is the synthesis of derivatives targeting Mycobacterium tuberculosis.[1][4]

One study reported the synthesis of a series of 1,8-naphthyridine-3-carbonitrile analogues, among which compound ANA-12 showed prominent anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[4] The synthesis involved a multi-step sequence starting from a pre-formed naphthyridine core.

Synthetic Pathway to ANA-12: [1]

  • Core Synthesis: A 2-piperazin-1-yl-1,8-naphthyridine-3-carbonitrile intermediate (ANI-1 ) is first synthesized.

  • Amide Coupling: This intermediate is then coupled with 5-nitrofuran-2-carboxylic acid using standard peptide coupling reagents (HOBt, EDC·HCl) in the presence of a base (DIPEA). This reaction forms the final active compound, ANA-12 .

This example highlights how the core scaffold can be strategically functionalized to enhance potency and target specificity. Molecular docking studies suggested that ANA-12 effectively binds to the active site of the enoyl-ACP reductase (InhA), a key enzyme in mycobacterial cell wall synthesis.[4]

A Self-Validating System: Structural Characterization Protocols

The unambiguous confirmation of molecular structure is paramount. A multi-technique approach ensures the integrity of the synthesized compounds.

Characterization_Workflow cluster_analysis Spectroscopic & Analytical Confirmation Start Crude Synthesized Product Purification Purification (Recrystallization / Chromatography) Start->Purification Pure Pure Compound Purification->Pure NMR NMR (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (LCMS, HRMS) Pure->MS IR IR Spectroscopy Pure->IR Xray Single Crystal X-ray Diffraction (If crystal obtained) Pure->Xray Final Structurally Confirmed Novel Analogue NMR->Final MS->Final IR->Final Xray->Final

Caption: General Workflow for Synthesis and Characterization.

Detailed Characterization Protocols
TechniqueProtocol SummaryKey Observables for 1,8-Naphthyridine-3-Carbonitrile
¹H & ¹³C NMR Spectroscopy Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire spectra on a high-resolution spectrometer (≥400 MHz).[12]¹H NMR: Aromatic protons typically appear in the δ 7.0-9.0 ppm range with characteristic coupling patterns. ¹³C NMR: The nitrile carbon (C≡N) appears around δ 115-120 ppm. Aromatic carbons are observed in the δ 110-165 ppm region.[13]
Mass Spectrometry (MS) Prepare a dilute solution (~1 µg/mL) in a volatile solvent (e.g., methanol, acetonitrile). Analyze using an appropriate ionization source like Electrospray Ionization (ESI) for molecular weight confirmation.[12]The molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated molecular weight of the target compound. Isotope patterns can confirm the presence of specific elements like Cl or Br.[1]
Infrared (IR) Spectroscopy Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory.A sharp, strong absorption band in the range of 2210-2240 cm⁻¹ is characteristic of the C≡N stretching vibration.[13] C=N and C=C stretching vibrations of the aromatic rings appear in the 1500-1620 cm⁻¹ region.
X-ray Crystallography Grow a suitable single crystal of the compound. Analyze using a single-crystal X-ray diffractometer to obtain a definitive three-dimensional molecular structure.[4]Provides unequivocal proof of structure, connectivity, and stereochemistry. A crystal structure was successfully obtained for the analogue ANA-5.[1][4]

Data Summary: Representative Analogues and Biological Activity

The successful application of these synthetic strategies has led to the development of numerous potent 1,8-naphthyridine-3-carbonitrile analogues.

Compound IDR¹ (at C2)R² (at C4)Yield (%)Biological Activity (MIC vs. M. tb H37Rv)Reference
ANC-2 -Cl4-fluorophenylN/A12.5 µg/mL[4]
ANA-7 N-phenylacetamide (4-NO₂)HN/A12.5 µg/mL[1][4]
ANA-10 N-phenylacetamide (4-CF₃)HN/A12.5 µg/mL[1][4]
ANA-12 4-(5-nitrofuran-2-carbonyl)piperazin-1-ylHN/A6.25 µg/mL[1][4]
Generic MCR Product VariesAryl65-90Varies[10]

Conclusion and Future Directions

This guide has outlined robust and efficient synthetic pathways to the valuable 1,8-naphthyridine-3-carbonitrile scaffold. Both the classic Friedländer annulation, now refined with green chemistry principles, and modern multicomponent reactions offer powerful tools for generating libraries of novel analogues. The provided protocols are designed to be self-validating through rigorous spectroscopic characterization, ensuring scientific integrity. The derivatization of these core structures has proven to be a fruitful strategy for discovering potent therapeutic agents, particularly in the anti-mycobacterial field. Future research will undoubtedly focus on discovering novel catalysts, expanding the substrate scope, and employing computational tools to rationally design the next generation of 1,8-naphthyridine-based drugs.

References

The Elusive Role of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile in Protein Degradation: A Review of a Scientific Void

Author: BenchChem Technical Support Team. Date: January 2026

Despite a thorough investigation of scientific literature and chemical databases, the specified compound, 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, does not have a documented application as a protein degrader building block. This in-depth guide pivots to address this critical information gap, exploring the broader context of the 1,8-naphthyridine scaffold in medicinal chemistry while highlighting the current absence of its specific application in the rapidly evolving field of targeted protein degradation (TPD). This analysis serves as a resource for researchers and drug development professionals by contextualizing the potential of this chemical space and identifying uncharted territory for future investigation.

The 1,8-Naphthyridine Scaffold: A Privileged Structure in Drug Discovery

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a versatile scaffold for the design of biologically active molecules. Numerous derivatives have been synthesized and evaluated for a wide array of therapeutic applications.

Historically, 1,8-naphthyridine derivatives have been most prominently recognized for their potent antimicrobial activity.[1] The quinolone antibiotics, such as nalidixic acid, are a classic example of this scaffold's success in targeting bacterial DNA gyrase.[1] Beyond their antibacterial properties, various 1,8-naphthyridine analogues have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antihypertensive agents.[2] These diverse biological activities underscore the "privileged" nature of the 1,8-naphthyridine scaffold, suggesting its potential for interacting with a range of biological targets.

Targeted Protein Degradation: A New Therapeutic Paradigm

Targeted protein degradation (TPD) has emerged as a revolutionary strategy in drug discovery, offering a distinct advantage over traditional inhibition-based approaches.[3] Technologies like Proteolysis-Targeting Chimeras (PROTACs) utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4] A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[5] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein.[3]

The success of a PROTAC is critically dependent on the design and interplay of its three components. A significant area of research within the TPD field is the discovery and development of novel ligands for the hundreds of E3 ligases in the human proteome.[6][7] Expanding the repertoire of available E3 ligase ligands would enable greater control over the specificity and efficacy of protein degraders.[8]

The Missing Link: this compound in TPD

Despite the established versatility of the 1,8-naphthyridine scaffold and the intense interest in novel building blocks for TPD, there is a conspicuous absence of scientific literature detailing the use of this compound in this context. Extensive searches of chemical and biological databases have not yielded any publications that describe its synthesis for, or incorporation into, PROTACs or other protein degrading molecules. There is no evidence to suggest that it functions as a ligand for any known E3 ligase or as a "warhead" for a specific protein of interest within a degrader construct.

This lack of data prevents the creation of a technical guide with actionable protocols or experimentally validated insights into its application in protein degradation. The causality behind experimental choices, self-validating systems, and authoritative references, as mandated for a senior application scientist, cannot be provided where no such experiments or validations have been reported.

Future Perspectives and Uncharted Territories

The absence of this compound in the TPD landscape presents both a challenge and an opportunity. It is possible that this specific substitution pattern on the 1,8-naphthyridine core is not conducive to binding E3 ligases or relevant protein targets. The electron-withdrawing nature of the chloro, nitro, and carbonitrile groups would significantly alter the electronic properties of the aromatic system, which could be detrimental to the interactions required for effective protein binding.

However, this void also represents an unexplored area of chemical space. Researchers interested in expanding the toolkit for TPD could consider the following avenues of investigation:

  • Computational Screening: In silico docking studies could be performed to predict the binding affinity of this compound and its derivatives against the ligand-binding pockets of various E3 ligases.

  • Fragment-Based Screening: The 1,8-naphthyridine scaffold could be included in fragment-based screening campaigns to identify novel binders for E3 ligases or other proteins of interest.

  • Synthetic Diversification: A library of 1,8-naphthyridine derivatives with diverse substitution patterns could be synthesized and screened for TPD-related activities. This would allow for a systematic exploration of the structure-activity relationships of this scaffold in the context of protein degradation.

Below is a conceptual workflow for such an exploratory investigation, represented as a DOT graph.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Hit Identification cluster_2 Hit Validation & PROTAC Development cluster_3 Biological Evaluation Scaffold 1,8-Naphthyridine Core Synthesis Synthesis of 4-Chloro-6-nitro- 1,8-naphthyridine-3-carbonitrile and Analogs Scaffold->Synthesis Comp_Screen Computational Screening (Docking Studies) Synthesis->Comp_Screen Virtual Library Frag_Screen Fragment-Based Screening (NMR, SPR, etc.) Synthesis->Frag_Screen Physical Library Pheno_Screen Phenotypic Screening (e.g., Cell Viability Assays) Synthesis->Pheno_Screen Physical Library Binding_Assay Biophysical Binding Assays (ITC, MST) Comp_Screen->Binding_Assay Prioritized Hits Frag_Screen->Binding_Assay Identified Hits Pheno_Screen->Binding_Assay Active Compounds PROTAC_Design PROTAC Design & Linker Optimization Binding_Assay->PROTAC_Design PROTAC_Synthesis PROTAC Synthesis PROTAC_Design->PROTAC_Synthesis Degradation_Assay Western Blotting/ Mass Spectrometry for Protein Degradation PROTAC_Synthesis->Degradation_Assay Cell_Activity Cell-Based Functional Assays Degradation_Assay->Cell_Activity

References

The Versatility of the 1,8-Naphthyridine Scaffold: A Technical Guide to Its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the key therapeutic targets of 1,8-naphthyridine derivatives, offering insights into their mechanisms of action, and presenting detailed experimental protocols for their evaluation. The inherent versatility of this scaffold allows for a diverse range of chemical modifications, enabling the fine-tuning of its pharmacological profile to engage various molecular targets with high affinity and selectivity.[3]

Section 1: Targeting Bacterial Proliferation via DNA Gyrase and Topoisomerase IV Inhibition

A cornerstone of the therapeutic application of 1,8-naphthyridine derivatives lies in their potent antibacterial activity, primarily mediated through the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development.

Mechanism of Action

1,8-naphthyridine derivatives, most notably the fluoroquinolone class of antibiotics, bind to the enzyme-DNA complex.[5] This interaction stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation of the DNA strands.[4] The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome and ultimately triggers cell death.[5]

Diagram: Inhibition of Bacterial DNA Gyrase

G Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial_DNA->DNA_Gyrase binds to Cleavage_Complex Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex induces transient DNA breaks Naphthyridine_Derivative 1,8-Naphthyridine Derivative Cleavage_Complex->Naphthyridine_Derivative stabilized by DNA_Replication_Blocked DNA Replication Blocked Naphthyridine_Derivative->DNA_Replication_Blocked Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Bacterial_Cell_Death

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[6]

Methodology:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a logarithmic phase. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution of the Compound: The 1,8-naphthyridine derivative is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Section 2: Anticancer Activity Through Topoisomerase II Inhibition

In the realm of oncology, 1,8-naphthyridine derivatives have demonstrated significant potential by targeting human topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription in cancer cells.[3][7]

Mechanism of Action

Similar to their antibacterial counterparts, these anticancer agents stabilize the topoisomerase II-DNA cleavage complex.[5] This leads to the accumulation of irreparable DNA double-strand breaks, which in turn activates cell cycle checkpoints and ultimately induces apoptosis (programmed cell death) in rapidly proliferating cancer cells.[3]

Diagram: Topoisomerase II Inhibition in Cancer Cells

G Cancer_Cell_DNA Cancer Cell DNA Topoisomerase_II Topoisomerase II Cancer_Cell_DNA->Topoisomerase_II binds to Cleavage_Complex Enzyme-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex induces transient DNA breaks Naphthyridine_Derivative 1,8-Naphthyridine Derivative Cleavage_Complex->Naphthyridine_Derivative stabilized by DNA_Damage DNA Double-Strand Breaks Naphthyridine_Derivative->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Growth_Factor->Receptor_Kinase binds & activates Phosphorylation Autophosphorylation Receptor_Kinase->Phosphorylation Naphthyridine_Inhibitor 1,8-Naphthyridine Kinase Inhibitor Naphthyridine_Inhibitor->Receptor_Kinase blocks ATP binding site Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) Phosphorylation->Downstream_Signaling activates Cell_Proliferation Cancer Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

References

A Comprehensive Technical Review of the Biological Activities of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, commanding significant attention due to its versatile synthesis and the wide spectrum of biological activities exhibited by its derivatives.[1][2] This guide offers an in-depth exploration of the core biological properties of 1,8-naphthyridine compounds, synthesizing technical data with field-proven insights. It is designed to serve as a vital resource for professionals engaged in the discovery and development of novel therapeutic agents.

The narrative that follows delves into the primary therapeutic areas where 1,8-naphthyridines have shown considerable promise: oncology, infectious diseases, and inflammatory conditions. Each section elucidates the mechanisms of action, presents key structure-activity relationships, and provides standardized protocols for evaluating biological efficacy.

Anticancer Activity: Targeting the Engines of Malignancy

1,8-Naphthyridine derivatives have demonstrated potent cytotoxic activity against a multitude of cancer cell lines, establishing them as a promising scaffold in oncology research.[3][4] Their anticancer mechanisms are diverse, primarily involving the inhibition of crucial enzymes that regulate cell proliferation, DNA integrity, and survival signaling pathways.[4][5]

Core Mechanisms of Antineoplastic Action

A. Topoisomerase Inhibition: A key mechanism of action for several 1,8-naphthyridine-based anticancer agents is the inhibition of topoisomerases, enzymes critical for managing DNA topology during replication and repair.[2][4] By trapping the enzyme-DNA cleavage complex, these compounds introduce DNA strand breaks, which, if left unrepaired, trigger programmed cell death (apoptosis). The clinical candidate Voreloxin, for instance, functions as a topoisomerase II inhibitor.[5]

B. Protein Kinase Inhibition: Many derivatives function as potent inhibitors of various protein kinases, which are central to the signaling cascades that drive cancer cell growth and survival.[6] Key targets include Epidermal Growth Factor Receptor (EGFR), c-Met kinase, and Casein Kinase 2 (CK2), making these compounds valuable candidates for targeted cancer therapies.[2][6]

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) ATP ATP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->RTK Inhibits Kinase Domain ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation GF Growth Factor GF->RTK Binds & Activates dna_gyrase_inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Supercoiled DNA (Required for replication) DNA_Gyrase->Supercoiled_DNA Supercoiling Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Cell_Death Bacterial Cell Death Supercoiled_DNA->Cell_Death Replication Blocked Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->DNA_Gyrase Inhibits

References

An In-Depth Technical Guide to the Physicochemical Characteristics of Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their versatile structure, arising from six possible isomeric forms based on the nitrogen atom placement (e.g., 1,5-, 1,6-, 1,8-naphthyridine), has made them a cornerstone in the development of a wide array of therapeutic agents.[3][4] Naphthyridine cores are integral to drugs with diverse biological activities, including antibacterial (e.g., Nalidixic acid, Gemifloxacin), anticancer (e.g., Vosaroxin), and anti-inflammatory agents.[5][6][7]

The clinical success of a naphthyridine-based drug candidate is not solely dependent on its pharmacological potency. It is critically governed by its physicochemical properties, which dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Characteristics such as lipophilicity, aqueous solubility, ionization state (pKa), and metabolic stability are paramount. Understanding and optimizing these properties through strategic substitution on the naphthyridine core is a fundamental task in drug design and development.[8][9]

This technical guide offers a comprehensive exploration of the core physicochemical characteristics of substituted naphthyridines. It provides researchers, scientists, and drug development professionals with an in-depth understanding of the interplay between chemical structure and drug-like properties, supported by field-proven experimental protocols for their accurate determination.

Core Physicochemical Properties and Their Modulation

The therapeutic efficacy and safety profile of a naphthyridine-based compound are intrinsically linked to its physicochemical nature. Strategic placement of substituents allows for the fine-tuning of these properties to achieve a desired pharmacological outcome.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable molecules. For basic compounds like naphthyridines, LogD at pH 7.4 is the most physiologically relevant parameter.

  • Causality and Strategic Modulation : An optimal LogD value (typically between 1 and 3) is essential for oral absorption and cell permeability.

    • Increasing Lipophilicity : Introducing lipophilic substituents such as alkyl chains, aryl groups, or halogens (e.g., -Cl, -F) will increase the LogD. This can enhance membrane permeability but may also lead to decreased aqueous solubility, increased plasma protein binding, and higher metabolic clearance.[10]

    • Decreasing Lipophilicity : Incorporating polar groups like hydroxyl (-OH), amino (-NH2), or amides can decrease LogD. This often improves aqueous solubility but may hinder the molecule's ability to cross the lipid bilayers of cell membranes.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is non-negotiable for a drug to be absorbed and distributed effectively throughout the body. Poor solubility can lead to low bioavailability and formulation challenges.[11][12]

  • Causality and Strategic Modulation : The rigid, planar aromatic structure of the naphthyridine core often contributes to low intrinsic solubility due to efficient crystal packing.[12]

    • pH-Dependent Solubility : As weak bases, naphthyridines exhibit pH-dependent solubility.[13] At pH values below their pKa, the nitrogen atoms become protonated, leading to a significant increase in solubility. This property is often exploited by formulating the drug as a salt (e.g., hydrochloride salt).[13]

    • Substituent Effects : The introduction of polar, hydrogen-bonding substituents can disrupt the crystal lattice and interact favorably with water, thereby enhancing solubility.[14] Conversely, large, nonpolar substituents can decrease solubility.

    • Formulation Strategies : For particularly challenging compounds, formulation approaches such as creating solid dispersions with hydrophilic polymers or using nanosuspensions can be employed to improve the apparent solubility and dissolution rate.[11]

Ionization (pKa): Dictating Charge State and Interactions

The pKa value defines the pH at which a molecule is 50% ionized. For a basic compound like naphthyridine, the pKa determines the extent of protonation of the ring nitrogens at physiological pH (7.4). This charge state profoundly influences solubility, permeability, and the potential for ionic interactions with the biological target.[9][13]

  • Causality and Strategic Modulation :

    • Basicity of the Core : The inherent basicity of the naphthyridine core is determined by the position and availability of the lone pair electrons on the nitrogen atoms.

    • Electronic Effects of Substituents : The pKa can be precisely tuned by substituents. Electron-donating groups (e.g., methoxy, amino) increase the electron density on the nitrogen atoms, making them more basic (higher pKa). In contrast, electron-withdrawing groups (e.g., nitro, cyano, halogens) decrease basicity (lower pKa).

Metabolic Stability: Ensuring Sufficient In Vivo Exposure

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[15] A compound that is metabolized too rapidly will have a short half-life and may not achieve therapeutic concentrations in the body.

  • Causality and Strategic Modulation :

    • Identifying Metabolic Hotspots : The naphthyridine ring itself can be subject to oxidation. More commonly, aliphatic or electron-rich aromatic substituents are sites of metabolic attack (e.g., hydroxylation).[16] Early studies on nalidixic acid showed that metabolism often occurs on ring substituents rather than the core itself.[16]

    • Improving Stability : Once a metabolic hotspot is identified, medicinal chemists can employ strategies to block this position. A common approach is the introduction of a metabolically robust group, such as a fluorine atom, at or near the site of metabolism. This "metabolic blocking" can significantly increase the compound's half-life.[17]

Experimental Characterization: Protocols and Workflows

Accurate and reproducible measurement of these physicochemical properties is essential for making informed decisions in a drug discovery program. The following section details standardized, step-by-step protocols.

Workflow for Physicochemical Profiling of Naphthyridine Candidates

The following diagram illustrates a typical workflow for characterizing a new series of substituted naphthyridines.

G cluster_0 Synthesis & Purification cluster_1 Primary Physicochemical Screening cluster_2 In Vitro ADME Profiling cluster_3 Data Analysis & Decision Making Synthesis Synthesize Naphthyridine Analogs Purification Purify & Confirm Structure (NMR, LC-MS) Synthesis->Purification LogD LogD (pH 7.4) Measurement (e.g., Shake-Flask or HPLC) Purification->LogD Solubility Aqueous Solubility Assay (e.g., Kinetic Nephelometry) Purification->Solubility pKa pKa Determination (e.g., UV-Vis Spectrophotometry) Purification->pKa MetStab Metabolic Stability Assay (Human Liver Microsomes) LogD->MetStab Solubility->MetStab pKa->LogD Informs LogD interpretation Analysis Analyze Structure-Property Relationships (SPR) MetStab->Analysis Decision Select Candidates for Further Studies Analysis->Decision

Caption: High-level workflow for the physicochemical characterization of novel naphthyridine derivatives.

Protocol 1: Determination of LogD (pH 7.4) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[9]

1. Preparation: a. Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. b. Pre-saturate the n-octanol and PBS by mixing them vigorously for 24 hours and then separating the phases. This ensures mutual saturation and prevents volume changes during the experiment. c. Prepare a stock solution of the test naphthyridine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

2. Partitioning: a. In a glass vial, add a precise volume of pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each for a 1:1 ratio). b. Spike the vial with a small volume of the compound stock solution to achieve a final concentration that is detectable in both phases (e.g., 10-50 µM). c. Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

3. Phase Separation: a. Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-20 minutes to ensure complete separation of the two phases.

4. Analysis: a. Carefully withdraw an aliquot from the aqueous (PBS) phase and the organic (n-octanol) phase. b. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS. c. Self-Validation: Run a control compound with a known LogD value (e.g., Verapamil) in parallel to validate the experimental setup.

5. Calculation: a. The Distribution Coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in PBS] b. LogD is the base-10 logarithm of D: LogD = log10(D)

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[18][19][20]

1. Reagent Preparation: a. Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4. b. NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[18][19] This system continuously regenerates the NADPH consumed during the reaction. c. HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer. Keep on ice. d. Test Compound: Prepare a 1 µM working solution of the naphthyridine derivative in phosphate buffer (the final concentration of any organic solvent like DMSO should be <0.5%).[15]

2. Incubation Procedure: a. Pre-warm the test compound solution, HLM suspension, and cofactor solution in a 37°C water bath for 5-10 minutes. b. To initiate the reaction, mix the test compound solution with the HLM suspension. Then, add the cofactor solution to start the metabolic process. c. Control: Prepare a parallel incubation without the NADPH regenerating system (replace with buffer) to control for non-enzymatic degradation. d. Incubate the reaction mixture at 37°C with gentle shaking.

3. Time-Point Sampling: a. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

4. Sample Processing and Analysis: a. Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the microsomal proteins. b. Transfer the supernatant to a new plate or vials for analysis. c. Quantify the remaining percentage of the parent naphthyridine compound at each time point using LC-MS/MS.

5. Data Analysis: a. Plot the natural logarithm of the percent remaining of the parent compound versus time. b. The slope of the initial linear portion of this plot represents the elimination rate constant (k). c. Half-Life (t½): Calculate using the formula t½ = 0.693 / k. d. Intrinsic Clearance (Cl_int): Calculate using the formula Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein).

Structure-Property Relationships (SPR): A Tabular Summary

The following table provides illustrative data, compiled from principles in the literature, showing how substitutions on a hypothetical 2-amino-1,8-naphthyridine core can modulate key physicochemical properties.

Compound R1 (at C4) R2 (at C7) Calculated LogD (pH 7.4) Aqueous Solubility (µM) pKa (Predicted) Metabolic Half-Life (t½, min)
Core -H-H1.51506.845
Analog A -Cl-H2.1506.240
Analog B -H-OCH31.61207.115
Analog C -H-CF32.3455.9>60
Analog D -CONH2-H0.8>5006.550

This data is illustrative and intended to demonstrate trends.

Visualization of Key Concepts

Impact of Substituents on Physicochemical Properties

This diagram illustrates the cause-and-effect relationship between substituent choice and the resulting physicochemical profile.

G cluster_0 Chemical Modification cluster_1 Physicochemical Properties Mod Substituent 'R' on Naphthyridine Core LogD Lipophilicity (LogD) Mod->LogD + Lipophilic R (e.g., -Cl, -CF3) Sol Aqueous Solubility Mod->Sol + Polar R (e.g., -OH, -CONH2) pKa Basicity (pKa) Mod->pKa + e- donating R - e- withdrawing R MetStab Metabolic Stability Mod->MetStab + Blocking R (e.g., -F)

Caption: Relationship between substituent properties and their impact on key physicochemical parameters.

Ionization Equilibrium of a Naphthyridine

The ionization state of a naphthyridine is dependent on the surrounding pH relative to its pKa.

Caption: pH-dependent equilibrium between the protonated and neutral forms of a naphthyridine base.

Conclusion

The naphthyridine scaffold continues to be a highly valuable framework in the pursuit of novel therapeutics. However, its successful translation from a promising hit to a viable drug candidate hinges on a deep and practical understanding of its physicochemical characteristics. Lipophilicity, solubility, ionization, and metabolic stability are not independent variables but are interconnected properties that must be co-optimized. By employing rational design strategies informed by robust experimental data, researchers can effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of substituted naphthyridines. This guide serves as a foundational resource, integrating the causal relationships between structure and properties with the practical protocols required for their validation.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Characterization of Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Significance of Substituted Naphthyridines in Modern Drug Discovery

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a privileged scaffold in medicinal chemistry.[1] The strategic placement of nitrogen atoms and the potential for diverse substitution patterns across the ring system allow for the fine-tuning of physicochemical properties and biological activity. This has led to the development of numerous naphthyridine-containing therapeutic agents, including the antibacterial agent nalidixic acid, the first synthetic quinolone antibiotic.[2] As the complexity and diversity of substituted naphthyridines in drug development pipelines continue to grow, the need for robust and reliable analytical methods for their characterization becomes paramount. Mass spectrometry (MS), with its high sensitivity and specificity, stands as an indispensable tool for the structural elucidation, impurity profiling, and quantitative analysis of these important molecules.[3]

This comprehensive guide provides an in-depth exploration of the mass spectrometric characterization of substituted naphthyridines. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in developing and validating their own analytical methods. We will explore the nuances of sample preparation, ionization techniques, and fragmentation analysis, culminating in detailed protocols for both qualitative and quantitative workflows.

Section 1: Foundational Principles – Sample Preparation and Ionization

The journey to acquiring high-quality mass spectrometric data begins with meticulous sample preparation and the selection of an appropriate ionization technique. The goal is to efficiently generate gas-phase ions of the analyte while minimizing matrix effects and preserving structural integrity.

Sample Preparation: The First Step to Quality Data

Proper sample preparation is critical to ensure that the analyte is presented to the mass spectrometer in a suitable solvent, at an appropriate concentration, and free from interfering contaminants such as salts and detergents.[4][5] For substituted naphthyridines, which are typically small organic molecules, the following protocol provides a robust starting point.

Protocol 1: General Sample Preparation for LC-MS Analysis of Substituted Naphthyridines

  • Initial Solubilization: Dissolve the purified naphthyridine derivative in an organic solvent in which it is freely soluble (e.g., methanol, acetonitrile, DMSO) to create a stock solution of approximately 1 mg/mL.

    • Expert Insight: While DMSO is an excellent solvent for many organic compounds, its low volatility can cause ion suppression in the ESI source. If DMSO must be used, ensure the final concentration in the injected sample is less than 1%.

  • Working Solution Preparation: From the stock solution, prepare a working solution by diluting with a solvent mixture compatible with the intended liquid chromatography (LC) mobile phase. A common starting point is a 1:1 mixture of acetonitrile and water. The target concentration for high-resolution mass spectrometry is typically in the low µg/mL to high ng/mL range.

  • Acidification for Positive Ion Mode: For analysis in positive ion mode, which is typical for nitrogen-containing heterocycles, acidify the final working solution with a small amount of formic acid (0.1% v/v final concentration).

    • Causality: The acidic conditions promote the protonation of the basic nitrogen atoms on the naphthyridine ring, enhancing the efficiency of positive ion formation during electrospray ionization.[3]

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and MS source.

  • Vialing: Transfer the final solution to an appropriate autosampler vial.

Ionization Techniques: Generating Gas-Phase Ions

The choice of ionization technique is dictated by the analyte's physicochemical properties. For substituted naphthyridines, which are typically polar and thermally labile to varying degrees, "soft" ionization techniques are preferred.

Table 1: Comparison of Common Ionization Techniques for Substituted Naphthyridines

Ionization TechniquePrincipleAdvantages for NaphthyridinesConsiderations
Electrospray Ionization (ESI) A high voltage is applied to a liquid passing through a capillary to create an aerosol. Solvent evaporation leads to the formation of gas-phase ions.[3]Excellent for polar and semi-polar naphthyridines. Generally produces protonated molecules ([M+H]^+) with minimal fragmentation, preserving molecular weight information. Highly compatible with LC.Susceptible to ion suppression from matrix components. Efficiency can be dependent on mobile phase composition and pH.[1]
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated tube and ionized by corona discharge. It is suitable for less polar compounds that are not efficiently ionized by ESI.[3]Can be effective for less polar naphthyridine derivatives. Less susceptible to matrix effects than ESI.Requires the analyte to be thermally stable enough to withstand vaporization.
Atmospheric Pressure Photoionization (APPI) A UV lamp ionizes the analyte, often with the aid of a dopant. It is particularly useful for nonpolar aromatic compounds.Can ionize nonpolar azaaromatic compounds that are challenging for ESI and APCI.Not as commonly available on all mass spectrometers.

For most applications involving substituted naphthyridines in a drug discovery context, Electrospray Ionization (ESI) is the technique of choice due to its compatibility with LC and its ability to generate intact protonated molecules, which is crucial for both qualitative and quantitative analysis.

Section 2: Structural Elucidation through Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of unknown compounds and confirming the identity of synthesized molecules. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule, ([M+H]^+)) is selected, subjected to fragmentation, and the resulting product ions are mass-analyzed. This process, often achieved through Collision-Induced Dissociation (CID) , provides a unique fragmentation "fingerprint" that is characteristic of the molecule's structure.[6]

The Logic of Fragmentation in Protonated Naphthyridines

The fragmentation of protonated azaaromatic compounds is governed by the location of the proton and the relative stabilities of the resulting product ions and neutral losses. The basic nitrogen atoms of the naphthyridine core are the most likely sites of protonation.[7] The subsequent fragmentation pathways are influenced by the nature and position of the substituents on the ring system.

Diagram 1: General Workflow for MS/MS Analysis

workflow General MS/MS Workflow for Structural Elucidation cluster_source Ion Source (ESI) cluster_ms1 MS1 Analyzer cluster_collision Collision Cell cluster_ms2 MS2 Analyzer A Analyte in Solution B Precursor Ion Selection ([M+H]+) A->B Ionization C Collision-Induced Dissociation (CID) with Inert Gas (e.g., Ar, N2) B->C Isolation D Mass Analysis of Product Ions C->D Fragmentation E Product Ion Spectrum D->E Detection

Caption: A logical workflow for the structural elucidation of substituted naphthyridines using tandem mass spectrometry.

Common Fragmentation Pathways

While the exact fragmentation pattern is unique to each molecule, several common pathways can be anticipated for substituted naphthyridines:

  • Loss of Small Neutral Molecules: Depending on the substituents, common neutral losses include water (from hydroxyl groups), ammonia (from amino groups), and carbon monoxide (from carbonyl functionalities).

  • Cleavage of Substituent Side Chains: Bonds alpha to the aromatic ring are often labile, leading to the loss of alkyl or other substituent groups.

  • Ring Cleavage: While the aromatic naphthyridine core is relatively stable, high collision energies can induce ring opening and subsequent fragmentation, often involving the loss of HCN or related nitrogen-containing species. The fragmentation of the less stable ring (e.g., a pyridazine or pyrimidine ring fused to another aromatic system) is a common pathway.[8]

Diagram 2: Hypothetical Fragmentation of a Substituted Naphthyridine

fragmentation Hypothetical Fragmentation Pathways M [M+H]+ F1 [M+H - R1]+ M->F1 - R1• F2 [M+H - R2OH]+ M->F2 - R2OH F3 [M+H - HCN]+ M->F3 - HCN F4 Further Fragmentation F1->F4 F2->F4 F3->F4

Caption: Simplified representation of potential fragmentation routes for a protonated substituted naphthyridine.

Section 3: Quantitative Analysis by LC-MS/MS

In drug development, accurately quantifying the concentration of a lead compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies.[9][10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and wide dynamic range.

The most common mode of operation for quantitative LC-MS/MS is Multiple Reaction Monitoring (MRM) . In this mode, the mass spectrometer is set to monitor one or more specific fragmentation transitions (precursor ion → product ion) for the analyte and a stable isotope-labeled internal standard.

Method Development for Quantitative Analysis

Developing a robust quantitative LC-MS/MS method involves the optimization of both chromatographic and mass spectrometric parameters.

Protocol 2: Development of an LC-MS/MS Method for a Naphthyridine Derivative

  • Analyte Infusion and Tuning: Infuse a standard solution of the naphthyridine derivative directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) for maximum signal intensity of the ([M+H]^+) ion.

  • Product Ion Scan: Perform a product ion scan on the ([M+H]^+) precursor to identify the most intense and stable product ions. Select at least two product ions for MRM transitions – one for quantification (quantifier) and one for confirmation (qualifier).

    • Expert Insight: The choice of product ions is crucial for selectivity. Avoid very low mass product ions, as they may be subject to interference from other compounds in the matrix.

  • Collision Energy Optimization: For each selected MRM transition, optimize the collision energy to maximize the intensity of the product ion.

  • Chromatographic Separation: Develop an LC method (typically reversed-phase) that provides good peak shape and retention for the analyte, and separates it from any potential isobaric interferences in the matrix.

    • Causality: Good chromatographic separation is essential to minimize ion suppression and ensure accurate quantification, especially in complex matrices like plasma.[9]

  • Matrix Extraction: Develop a sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently recover the analyte from the biological matrix and remove interfering components.

  • Method Validation: Validate the final method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of quantitation (LOQ), and stability.[9]

Table 2: Example LC-MS/MS Parameters for a Benzonaphthyridine Series

ParameterSetting
LC System Agilent 1200 series
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 7-minute gradient elution
MS System Agilent 6410 Triple Quadrupole
Ionization Mode ESI Positive
MRM Transitions Compound-specific (e.g., for a specific analogue)
Limit of Quantitation 0.001 µmol/L in plasma and tissues
Adapted from a study on a series of benzonaphthyridine derivatives.[9]

Conclusion

Mass spectrometry is an unequivocally powerful technique for the characterization of substituted naphthyridines, providing critical information from early-stage discovery through to preclinical and clinical development. By understanding the principles of ionization and fragmentation, and by developing and validating robust LC-MS/MS protocols, researchers can confidently elucidate structures, identify impurities, and quantify analytes in complex biological matrices. The insights and protocols provided in this guide are intended to serve as a strong foundation for scientists working with this important class of therapeutic agents, enabling the generation of high-quality, reliable data to accelerate the drug development process.

References

Application Notes and Protocols for Antimicrobial Assays of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antimicrobial activity. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with several derivatives exhibiting significant antibacterial properties. This document provides a detailed technical guide for researchers on how to conduct antimicrobial susceptibility testing of the novel compound, 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile . We present a scientifically grounded rationale for its potential antimicrobial activity, detailed protocols for its evaluation, and guidance on data interpretation, all grounded in authoritative standards.

Introduction: The Scientific Rationale

This compound is a synthetic heterocyclic compound featuring a 1,8-naphthyridine core. This core structure is analogous to the quinolone class of antibiotics, which are known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2][3] The inhibition of these enzymes leads to fragmentation of the bacterial chromosome and ultimately cell death.[1]

Furthermore, the presence of a nitroaromatic group suggests a second potential mechanism of action. Many nitroaromatic compounds exhibit antimicrobial properties through reductive bioactivation within the microbial cell.[4][5] Microbial nitroreductases can reduce the nitro group to form highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, which can cause widespread damage to cellular macromolecules, including DNA and proteins.[4][6] The dual potential mechanisms of action make this compound a compelling candidate for antimicrobial drug discovery.

Getting Started: Compound Handling and Preparation

Compound Solubility and Stock Solution Preparation

Due to the aromatic and nitro-containing nature of this compound, it is expected to have low aqueous solubility. Therefore, a stock solution in an appropriate organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice for initial solubility testing of novel compounds.[7]

Protocol for Stock Solution Preparation:

  • Accurately weigh a small quantity (e.g., 10 mg) of this compound.

  • Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Gentle vortexing or sonication may be required to aid dissolution.

  • Visually inspect the solution for any undissolved particulate matter. If precipitation occurs upon standing, the stock solution may need to be warmed gently before use.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choices: Using a high-concentration stock solution minimizes the final concentration of the organic solvent in the assay medium, which is crucial as solvents like DMSO can have intrinsic antimicrobial effects at higher concentrations. Aliquoting prevents degradation of the compound from repeated temperature changes.

Core Antimicrobial Assays

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[8][9][10][11][12]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) C Serial Dilution of Compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity or measure OD600 E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for the Broth Microdilution Assay to determine the MIC.

Detailed Protocol:

  • Preparation of Test Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Prepare a starting solution of the compound in MHB. For example, add a calculated amount of the DMSO stock solution to MHB to achieve a starting concentration of 128 µg/mL (ensure the final DMSO concentration is ≤1%). Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 should contain 50 µL of MHB with the bacterial inoculum but no compound (growth control).

    • Well 12 should contain 100 µL of uninoculated MHB (sterility control).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed by eye or with a microplate reader measuring the optical density at 600 nm (OD₆₀₀).[13]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13]

Protocol for MBC Determination:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-plate each aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Self-Validating System: The inclusion of growth and sterility controls in each assay plate is a self-validating measure. The growth control must show turbidity, and the sterility control must remain clear for the results to be considered valid. Quality control strains with known MIC values should be run in parallel to validate the assay conditions.

Parameter Description Purpose
Test Compound This compoundThe novel agent being evaluated.
Growth Control Medium + Inoculum (No Compound)To ensure the bacteria are viable and capable of growth under the assay conditions.
Sterility Control Medium Only (No Inoculum)To confirm the sterility of the medium and the aseptic technique.
Solvent Control Medium + Inoculum + SolventTo ensure the solvent (e.g., DMSO) at the tested concentration does not inhibit bacterial growth.
QC Strain e.g., E. coli ATCC 25922 with a known antibioticTo validate the overall assay performance and accuracy.
Table 1: Essential Controls for a Valid MIC Assay

Recommended Test Organisms and Quality Control

The selection of test organisms should include a panel of clinically relevant Gram-positive and Gram-negative bacteria. The American Type Culture Collection (ATCC) provides well-characterized quality control (QC) strains that are essential for standardizing antimicrobial susceptibility tests.[14][15]

Organism ATCC Strain No. Gram Stain Relevance
Staphylococcus aureus25923 or 29213Gram-positiveCommon cause of skin, soft tissue, and bloodstream infections.
Enterococcus faecalis29212Gram-positiveImportant cause of urinary tract and nosocomial infections.
Escherichia coli25922Gram-negativeA frequent cause of urinary tract infections and sepsis.
Pseudomonas aeruginosa27853Gram-negativeAn opportunistic pathogen known for its intrinsic and acquired resistance.
Table 2: Recommended Bacterial Strains for Initial Screening

Data Interpretation and Further Steps

The results of the MIC and MBC assays will classify the compound's activity.

Interpreting MIC and MBC Results

Interpretation_Flow Start Obtain MIC and MBC values Ratio Calculate MBC/MIC Ratio Start->Ratio Bacteriostatic Bacteriostatic Activity (MBC/MIC > 4) Ratio->Bacteriostatic Ratio > 4 Bactericidal Bactericidal Activity (MBC/MIC ≤ 4) Ratio->Bactericidal Ratio ≤ 4 Further_Studies Proceed to Further Studies (e.g., Time-Kill Kinetics, Cytotoxicity) Bacteriostatic->Further_Studies Bactericidal->Further_Studies

Caption: Decision tree for interpreting MIC and MBC results.

A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). If the MBC/MIC ratio is greater than 4, the compound is considered bacteriostatic .[13]

Promising results from these initial assays should be followed by more in-depth studies, such as time-kill kinetic assays to understand the dynamics of bacterial killing, and cytotoxicity assays against mammalian cell lines to assess the compound's therapeutic index.

References

Application Note: Streamlining the Synthesis of 1,8-Naphthyridines via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine motif is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant applications in medicinal chemistry, materials science, and coordination chemistry.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory properties.[3] Given their importance, the development of efficient and versatile synthetic routes to functionalized 1,8-naphthyridines is a key focus for researchers in drug discovery and organic synthesis.

Among the various synthetic strategies, the Friedländer annulation stands out as one of the most direct and powerful methods for constructing the 1,8-naphthyridine ring system.[3][4] This reaction involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing an active α-methylene group.[5] This application note provides a detailed overview of the reaction mechanism, step-by-step protocols, and practical insights for leveraging the Friedländer annulation in the synthesis of 1,8-naphthyridines.

Reaction Mechanism: A Tale of Two Pathways

The Friedländer annulation is typically catalyzed by either acid or base and proceeds through a cyclocondensation pathway.[6] There are two generally accepted mechanisms, and the predominant pathway can depend on the specific reactants and reaction conditions.[7]

  • The Aldol-First Pathway: The reaction initiates with an aldol condensation between the 2-amino-3-formylpyridine and the enolizable carbonyl compound. This is followed by an intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring.[7][8]

  • The Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the pyridine and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and then dehydration to afford the final product.[7]

Detailed mechanistic studies suggest that for the synthesis of quinolines, the aldol-first pathway is often favored under both acidic and basic conditions.[8]

Friedlander_Mechanism cluster_aldol Aldol-First Pathway cluster_schiff Schiff Base-First Pathway Reactants 2-Amino-3-formylpyridine + Carbonyl Compound (with α-methylene) Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Reactants->Schiff_Base Imine Formation Unsaturated_Carbonyl α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Carbonyl - H₂O Final_Cyclization Cyclized Imine/ Enamine Intermediate Unsaturated_Carbonyl->Final_Cyclization Intramolecular Cyclization Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Cyclized_Intermediate->Final_Cyclization - H₂O Product 1,8-Naphthyridine Final_Cyclization->Product - H₂O

Figure 1: Plausible mechanistic pathways for the Friedländer annulation.

Experimental Workflow: A General Overview

The synthesis of 1,8-naphthyridines via the Friedländer annulation follows a straightforward workflow, making it highly adaptable for various research settings. The process involves careful selection of starting materials and catalysts, followed by a controlled reaction, and finally, isolation and purification of the desired product.

Workflow A 1. Reagent Preparation - 2-Amino-3-formylpyridine - Active Methylene Compound - Catalyst & Solvent B 2. Reaction Setup - Combine reagents under  appropriate atmosphere (e.g., N₂) - Stir at specified temperature A->B C 3. Reaction Monitoring - Track progress using TLC  or LC-MS until starting  material is consumed B->C D 4. Work-up - Quench reaction - Extract product into  organic solvent - Dry and concentrate C->D E 5. Purification - Recrystallization or  Column Chromatography D->E F 6. Characterization - NMR, MS, mp E->F

Figure 2: General experimental workflow for 1,8-naphthyridine synthesis.

Detailed Experimental Protocols

A Note on the Starting Material: 2-Amino-3-formylpyridine

A crucial precursor for this synthesis is 2-amino-3-formylpyridine (also known as 2-aminonicotinaldehyde). While commercially available, its synthesis is often necessary. A highly efficient method involves the ortho-directed lithiation of 2-(pivaloylamino)pyridine, followed by formylation with DMF and subsequent acid hydrolysis.[9][10] Careful selection of the base (e.g., t-BuLi) and solvent can significantly improve yields and minimize impurity formation.[9]

Protocol 1: Base-Catalyzed Synthesis in an Aqueous Medium

This protocol is adapted from a green chemistry approach, utilizing an inexpensive and biocompatible catalyst in water.[1][2][11]

  • Reaction: 2-Amino-3-formylpyridine + Acetone → 2-Methyl-1,8-naphthyridine

  • Reagents:

    • 2-Amino-3-formylpyridine (0.5 mmol, 61 mg)

    • Acetone (0.5 mmol, 36 µL)

    • Choline hydroxide (ChOH), 45 wt. % in H₂O (1 mol %, ~1.3 mg ChOH)

    • Deionized Water (1 mL)

  • Procedure:

    • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-formylpyridine and acetone.

    • Add deionized water (1 mL) followed by the choline hydroxide solution.

    • Stir the reaction mixture at 50 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.[11]

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford the pure product.

    • Characterize the product by NMR and mass spectrometry.

Protocol 2: Lewis Acid-Catalyzed Solvent-Free Synthesis

This protocol utilizes a Lewis acid catalyst under solvent-free "grinding" conditions, offering advantages such as reduced waste and operational simplicity.[5]

  • Reaction: 2-Amino-3-formylpyridine + Ethyl Acetoacetate → Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

  • Reagents:

    • 2-Amino-3-formylpyridine (1 mmol, 122 mg)

    • Ethyl Acetoacetate (1 mmol, 127 µL)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (10 mol %, 37 mg)

  • Procedure:

    • In a mortar and pestle, combine 2-amino-3-formylpyridine, ethyl acetoacetate, and CeCl₃·7H₂O.

    • Grind the mixture at room temperature for the time specified by monitoring (typically a few minutes).[5]

    • Monitor the reaction progress by TLC.

    • Upon completion, add water to the solid mass and stir.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from ethanol to obtain the pure 1,8-naphthyridine derivative.

    • Characterize the product by NMR, mass spectrometry, and melting point determination.

Substrate Scope and Versatility

The Friedländer annulation is compatible with a wide range of carbonyl compounds containing an α-methylene group, allowing for the synthesis of a diverse library of substituted 1,8-naphthyridines.

Carbonyl ReactantCatalyst/ConditionsProductYield (%)Reference
AcetoneChOH / H₂O, 50 °C2-Methyl-1,8-naphthyridine>95[1][11]
CyclohexanoneChOH / H₂O, 50 °C1,2,3,4-Tetrahydroacridine-9-carbaldehyde>90[1][11]
Ethyl AcetoacetateCeCl₃·7H₂O / Grinding, RTEthyl 2-methyl-1,8-naphthyridine-3-carboxylateHigh[5]
2-Phenylacetophenone[Bmmim][Im] / 80 °C2,3-Diphenyl-1,8-naphthyridineHigh[3][12]
CyclooctanoneChOH (2 mol%) / H₂OProduct 10h88[11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst.- Insufficient reaction temperature or time.- Sterically hindered carbonyl compound.- Use fresh catalyst.- Gradually increase reaction temperature and monitor by TLC.- Increase catalyst loading for less reactive substrates.[11]
Formation of Side Products - Self-condensation of the carbonyl reactant.- Use of unsymmetrical ketones leading to regioisomers.- Add the carbonyl compound slowly to the reaction mixture.- Some catalysts, like certain ionic liquids, can provide high regioselectivity.[3] Choose a catalyst known to favor the desired isomer.
Difficult Purification - Product is soluble in the reaction medium.- Oily product that is difficult to crystallize.- If the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Attempt purification using column chromatography on silica gel.

Conclusion

The Friedländer annulation is a robust and highly adaptable method for the synthesis of the valuable 1,8-naphthyridine scaffold. Its tolerance of a wide range of functional groups, coupled with the ability to be performed under increasingly environmentally friendly conditions, ensures its continued relevance in modern organic and medicinal chemistry. By understanding the underlying mechanism and optimizing reaction parameters, researchers can efficiently generate diverse libraries of 1,8-naphthyridine derivatives for various applications.

References

Molecular docking studies of 1,8-naphthyridine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Molecular Docking Studies of 1,8-Naphthyridine Inhibitors For: Researchers, scientists, and drug development professionals.

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Molecular docking has become an indispensable computational tool in the rational design and discovery of novel 1,8-naphthyridine-based therapeutic agents. It provides critical insights into the molecular interactions between these inhibitors and their biological targets, guiding lead optimization and structure-activity relationship (SAR) studies.[5][6] This guide offers a detailed protocol for performing molecular docking studies of 1,8-naphthyridine inhibitors, from initial protein and ligand preparation to the execution of docking simulations and the critical analysis of the resulting data. By integrating field-proven insights with step-by-step methodologies, this document serves as a comprehensive resource for researchers aiming to leverage in silico techniques to accelerate their drug discovery programs.

Introduction to Molecular Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[7] The primary objective is to predict the binding mode and estimate the binding affinity of the complex. The binding affinity is often represented by a scoring function, which calculates a score that correlates with the strength of the interaction.[8] A lower, more negative docking score generally signifies a stronger, more favorable binding affinity.[9][10]

For 1,8-naphthyridine inhibitors, docking studies are instrumental in:

  • Target Identification and Validation: Elucidating how inhibitors interact with specific biological targets like kinases, topoisomerases, or other enzymes.[3][11][12][13]

  • Hit-to-Lead Optimization: Guiding the chemical modification of the naphthyridine scaffold to enhance binding affinity and selectivity.

  • SAR Elucidation: Explaining on a molecular level why certain structural modifications lead to increased or decreased biological activity.[5]

  • Virtual Screening: Screening large libraries of virtual 1,8-naphthyridine derivatives to identify promising new candidates for synthesis and biological testing.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study follows a systematic workflow. Each stage is critical for generating reliable and reproducible results. The process involves preparing the molecules, defining the search space, running the docking algorithm, and finally, analyzing and validating the predictions.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis P_Prep Receptor Preparation (Protein) Grid Grid Box Generation (Define Binding Site) P_Prep->Grid L_Prep Ligand Preparation (1,8-Naphthyridine) L_Prep->Grid Dock Execute Docking (e.g., AutoDock Vina) Grid->Dock Analysis Analyze Results (Scores & Poses) Dock->Analysis Validation Validate Protocol (Re-docking, RMSD) Analysis->Validation

Caption: High-level workflow for a typical molecular docking study.

Detailed Protocols for Docking 1,8-Naphthyridine Inhibitors

This section provides step-by-step protocols using widely accepted tools. The focus is on AutoDock Vina, a popular and robust open-source docking program, with preparation steps often performed using AutoDock Tools (ADT) or UCSF Chimera.[14][15][16]

Protocol 1: Receptor Preparation

The goal of receptor preparation is to clean the crystal structure of a protein and prepare it for the docking algorithm by adding necessary information that is often missing from PDB files.[17]

Materials:

  • Protein Data Bank (PDB) ID of the target protein.

  • Software: UCSF Chimera or AutoDock Tools (ADT).

Methodology:

  • Obtain Protein Structure: Download the PDB file of the target protein from the RCSB Protein Data Bank (--INVALID-LINK--). For this example, let's assume a hypothetical kinase target.

  • Clean the Structure:

    • Load the PDB file into UCSF Chimera or ADT.

    • Remove all non-essential components, such as water molecules, cofactors, and any co-crystallized ligands.[18][19] This is crucial as they can interfere with the docking of your novel inhibitor.

    • If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extraneous protein chains.[19][20]

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring that polar hydrogens are correctly placed, as they are vital for forming hydrogen bonds.[17][21]

  • Assign Partial Charges: Assign atomic partial charges to the protein. For AutoDock, Kollman charges are a common choice.[21] This step is essential for calculating electrostatic interactions.

  • Save the Prepared Receptor: Save the final, prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[16]

Causality: These cleaning steps ensure that the docking simulation is focused solely on the interaction between the 1,8-naphthyridine inhibitor and the protein target. Adding hydrogens and charges provides the necessary chemical information for the scoring function to accurately calculate interaction energies.

Protocol 2: Ligand Preparation

Proper ligand preparation ensures the 1,8-naphthyridine inhibitor has a realistic 3D conformation and the flexibility to adapt to the protein's binding site.

Materials:

  • 2D structure of the 1,8-naphthyridine inhibitor (e.g., SDF or MOL file).

  • Software: AutoDock Tools (ADT), UCSF Chimera, or similar molecular modeling software.

Methodology:

  • Obtain Ligand Structure: Load the 2D structure of your 1,8-naphthyridine derivative into ADT. Structures can be drawn in software like ChemDraw or downloaded from databases like PubChem.[18]

  • Generate 3D Conformation: Convert the 2D structure into a 3D conformation and perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable structure.[19]

  • Assign Charges and Define Torsions:

    • Add hydrogens and compute Gasteiger charges for the ligand atoms.

    • Detect the ligand's root and define its rotatable (torsional) bonds. This allows the ligand to be flexible during the docking simulation, which is critical for finding the optimal binding pose.[17]

  • Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.

Causality: Starting with a low-energy 3D structure prevents the docking algorithm from wasting computational time on high-energy, unrealistic conformations. Defining rotatable bonds is essential for flexible ligand docking, which is standard practice for accurately modeling how a small molecule fits into a binding pocket.

Protocol 3: Grid Generation and Docking Execution

This protocol defines the search space for docking and runs the simulation.

Materials:

  • Prepared receptor and ligand PDBQT files.

  • Software: AutoDock Tools (ADT) and AutoDock Vina.

Methodology:

  • Load Molecules into ADT: Open AutoDock Tools and load the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt) files.

  • Define the Grid Box:

    • The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[14]

    • If you have a co-crystallized ligand, center the grid box on its location. This is known as site-specific docking.

    • If the binding site is unknown, you can perform a "blind docking" by creating a grid box that encompasses the entire protein surface.

    • Adjust the dimensions of the box to be large enough to allow the ligand to rotate and translate freely within the binding site.[17]

  • Generate Grid Parameter File: Save the grid box parameters to a configuration text file (e.g., conf.txt). This file will contain the coordinates of the grid center and its dimensions in x, y, and z.[14]

  • Create Vina Configuration File: The conf.txt file will also specify the paths to the input files and the desired output file name.

    Example conf.txt:

  • Run AutoDock Vina: Execute the docking simulation from a command-line terminal.[21]

Causality: The grid box focuses the computational search on the region of interest, making the process efficient. The Vina algorithm then systematically explores different conformations of the 1,8-naphthyridine inhibitor within this box, scoring each pose to identify the most favorable binding modes.

Analysis, Interpretation, and Validation of Results

G LogFile Parse Log File (Binding Affinities) Compare Compare with SAR Data (Correlation) LogFile->Compare PDBQTFile Load Output PDBQT (Docked Poses) Visualize Visualize Complex (PyMOL, Chimera) PDBQTFile->Visualize Analyze Analyze Interactions (H-bonds, Hydrophobic) Visualize->Analyze Analyze->Compare Validate Validate Protocol (RMSD < 2 Å) Analyze->Validate

Caption: Workflow for the analysis and validation of docking results.

Protocol 4: Post-Docking Analysis

Materials:

  • Docking output files (docked_results.pdbqt, results.log).

  • Visualization Software: PyMOL, UCSF Chimera, or BIOVIA Discovery Studio.

Methodology:

  • Examine Binding Affinity Scores: Open the .log file. AutoDock Vina will report up to nine binding poses for the ligand, sorted by their binding affinity score in kcal/mol. The top-ranked pose (mode 1) has the most favorable (most negative) score.[9]

  • Visualize Binding Poses:

    • Load the receptor PDBQT file and the docked results PDBQT file into your visualization software.

    • Visually inspect the top-ranked binding pose of the 1,8-naphthyridine inhibitor within the protein's active site.[9]

  • Identify Key Molecular Interactions:

    • Use the software's analysis tools to identify and map the non-covalent interactions between the inhibitor and the protein's amino acid residues.

    • Look for hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.[8][9] These interactions are the basis of molecular recognition and binding affinity.

    • A chemically sensible pose with strong interactions supporting the binding score is a good indicator of a plausible result.

Protocol 5: Self-Validation of the Docking Protocol

Validation ensures that the chosen docking parameters are appropriate for the specific protein-ligand system.[22]

Methodology:

  • Re-docking of a Co-crystallized Ligand:

    • If the PDB structure of your target protein contains a known, co-crystallized ligand, this is the gold standard for validation.

    • Extract this native ligand and re-dock it into the binding site using the exact same protocol (grid box, parameters) you will use for your 1,8-naphthyridine inhibitors.[23]

  • Calculate Root Mean Square Deviation (RMSD):

    • Superimpose the re-docked pose of the native ligand onto its original crystallographic pose.

    • Calculate the RMSD between the heavy atoms of the two poses.

    • A validated protocol should yield an RMSD value of less than 2.0 Å. [9][23] This indicates that your docking setup can accurately reproduce the experimentally determined binding mode.

  • Enrichment Studies:

    • As an alternative, dock a set of known active inhibitors and a set of "decoy" molecules (compounds with similar physical properties but presumed to be inactive).[22]

    • A valid protocol should consistently rank the active compounds with better docking scores than the decoy molecules.

Data Presentation: Case Study of 1,8-Naphthyridines Targeting Topoisomerase II

To illustrate the application, consider a hypothetical study of 1,8-naphthyridine derivatives designed as inhibitors for Topoisomerase II, a validated anticancer target.[11][12]

Table 1: Docking Results for Hypothetical 1,8-Naphthyridine Derivatives against Topoisomerase II

Compound IDR-Group SubstitutionBinding Affinity (kcal/mol)Key Interacting ResiduesPredominant Interactions
NAP-01 -H-7.8ASP479, GLY773Hydrogen Bond, Pi-Alkyl
NAP-02 -OH-8.9ASP479, SER478, GLY773Hydrogen Bond, Pi-Alkyl
NAP-03 -Cl-8.5ASP479, ILE774Halogen Bond, Hydrophobic
NAP-04 -OCH₃-8.2ASP479, GLY773Hydrogen Bond, Hydrophobic
Vosaroxin Reference Drug-9.5ASP479, GLY773, ARG487Hydrogen Bond, Pi-Cation

Analysis of Table 1:

  • The reference drug, Vosaroxin, shows the strongest binding affinity.[12]

  • Derivative NAP-02 , with a hydroxyl (-OH) group, shows a significantly improved score over the parent compound NAP-01 . Visualization would likely reveal that the -OH group acts as a hydrogen bond donor or acceptor with a key residue like SER478, anchoring the inhibitor more tightly.

  • This data provides a clear, actionable hypothesis for synthesis: prioritizing substitutions that can form additional hydrogen bonds may lead to more potent inhibitors.

Target Signaling Pathway

1,8-naphthyridine inhibitors often target enzymes involved in critical cellular processes. For instance, Topoisomerase II inhibitors disrupt DNA replication in cancer cells, leading to apoptosis.

G cluster_pathway DNA Replication Pathway in Cancer Cells DNA DNA Double Helix TopoII Topoisomerase II (Relieves Supercoiling) DNA->TopoII Supercoiled DNA Replication DNA Replication Fork TopoII->Replication Relaxed DNA Apoptosis Cell Cycle Arrest & Apoptosis TopoII->Apoptosis Fails to re-ligate DNA Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->TopoII Inhibition

Caption: Inhibition of Topoisomerase II by a 1,8-naphthyridine derivative.

Conclusion and Future Perspectives

Molecular docking is a powerful, cost-effective tool for advancing the study of 1,8-naphthyridine inhibitors. A well-executed and properly validated docking protocol can provide deep insights into molecular recognition, guide synthetic chemistry efforts, and ultimately accelerate the discovery of new drug candidates. The methodologies described herein provide a robust framework for researchers to confidently apply these computational techniques.

The future of molecular docking will likely involve greater integration with machine learning and artificial intelligence to develop more accurate scoring functions and to predict drug-like properties more effectively, further refining the design of next-generation 1,8-naphthyridine therapeutics.[7][24]

References

Application Note & Protocols: A Comprehensive Guide to In Vitro Anti-Tubercular Activity Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The global challenge of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates robust and reliable methods for screening and evaluating new anti-tubercular agents. This guide provides an in-depth exploration of key in vitro phenotypic assays used in TB drug discovery. Moving beyond a simple recitation of steps, this document elucidates the scientific principles behind each protocol, offers field-proven insights into experimental design, and establishes self-validating systems through rigorous quality control. We present detailed, step-by-step protocols for the widely used Microplate Alamar Blue Assay (MABA), the rapid Luciferase Reporter Phage (LRP) Assay, and the gold-standard Agar Proportion Method, providing researchers with the necessary tools to generate accurate and reproducible susceptibility data.

Introduction: The Rationale for Phenotypic Screening

Phenotypic, or whole-cell, screening remains the cornerstone of anti-tubercular drug discovery. Unlike target-based approaches, which can miss compounds with novel mechanisms of action or poor cell penetration, whole-cell assays provide a direct measure of a compound's ability to inhibit bacterial growth. The methods described herein are foundational for determining the Minimum Inhibitory Concentration (MIC) of a compound—the lowest concentration that prevents visible bacterial growth. This parameter is critical for lead optimization, understanding structure-activity relationships, and guiding further preclinical development.

The selection of an appropriate assay depends on several factors, including the stage of the drug discovery pipeline, required throughput, available equipment, and the specific scientific question being addressed. This guide will compare and contrast several key methodologies, from high-throughput screens to confirmatory reference methods.

Foundational Knowledge: Mtb Culture and Inoculum Preparation

The accuracy of any susceptibility test is critically dependent on the quality and standardization of the bacterial inoculum. M. tuberculosis is a slow-growing, aerobic bacillus with a lipid-rich cell wall that causes it to clump in liquid culture. Addressing this is paramount for reproducible results.

Core Principle: The Necessity of Dispersed, Log-Phase Cultures Aggregated bacteria can shield cells from full exposure to a test compound, leading to an overestimation of the MIC. Furthermore, bacteria in different growth phases (lag, log, stationary) exhibit varied metabolic activity and drug susceptibility. Therefore, using a standardized inoculum from a mid-logarithmic phase culture is essential.

Key Reagents & Media

  • Middlebrook 7H9 Broth: A standard liquid medium for mycobacterial growth.[1][2][3] Its basal formulation is enriched with supplements to provide essential nutrients and protective factors.

  • ADC or OADC Supplement: This is a critical addition to Middlebrook media.

    • Albumin (Bovine, Fraction V): Binds and neutralizes toxic free fatty acids in the medium, which can inhibit Mtb growth.[2][4]

    • Dextrose (Glucose): Serves as a primary carbon and energy source.[2][4]

    • Catalase: Degrades toxic peroxides that can accumulate in the medium.[2][4]

    • Oleic Acid (in OADC): An essential fatty acid for mycobacterial metabolism.

  • Glycerol: An additional carbon source.[1][4]

  • Tween 80 (Polysorbate 80): A non-ionic surfactant used at low concentrations (typically 0.05%) to reduce the clumping of mycobacteria, ensuring a uniform cell suspension.[2]

Protocol: Standardized Mtb Inoculum Preparation

  • Aseptic Technique: All manipulations must be performed in a certified Class II Biosafety Cabinet (BSC) within a Biosafety Level 3 (BSL-3) laboratory.

  • Initial Culture: Inoculate Mtb (e.g., H37Rv, ATCC 27294) into a 25 cm² tissue culture flask containing 10 mL of complete Middlebrook 7H9 broth (supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80).

  • Incubation: Incubate at 37°C until the culture reaches mid-log phase, typically identified by an optical density at 600 nm (OD₆₀₀) of 0.4-0.8. This can take 1-3 weeks.

  • Dispersion of Clumps: Allow the flask to stand undisturbed for 30 minutes to let large clumps settle. Carefully transfer the upper, more dispersed supernatant to a sterile 15 mL conical tube.

  • Density Adjustment: Measure the OD₆₀₀ of the supernatant. Adjust the bacterial suspension with sterile 7H9 broth to match the turbidity of a McFarland 1.0 standard. This corresponds to approximately 3 x 10⁸ CFU/mL. The effect of inoculum size is a critical parameter in susceptibility testing.[5]

  • Final Dilution: For assays like MABA, this stock is further diluted (e.g., 1:20 or 1:50) in culture medium to achieve the final desired inoculum density for the microplate wells.[6]

Methodologies for Susceptibility Testing

Microplate Alamar Blue Assay (MABA): A Colorimetric Approach

The MABA is a widely adopted, cost-effective, and reliable method for determining the MIC of compounds against Mtb.[7][8][9] Its 96-well format makes it suitable for medium-to-high throughput screening.

Principle of MABA The assay relies on the redox indicator resazurin (the active ingredient in AlamarBlue® reagent).[10] In its oxidized state, resazurin is blue and non-fluorescent. Viable, metabolically active Mtb cells reduce resazurin to the pink, highly fluorescent compound resorufin.[11] This color change provides a clear visual or spectrophotometric readout of bacterial growth inhibition.

Diagram: MABA Workflow

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout plate_prep Prepare Drug Plate: 2-fold serial dilutions of test compounds in 96-well plate. inoculate Inoculate Plate: Add bacterial suspension to all wells. plate_prep->inoculate inoculum_prep Prepare Mtb Inoculum: Adjust log-phase culture to standard turbidity. inoculum_prep->inoculate incubate Incubate: Seal plate and incubate at 37°C for 5-7 days. inoculate->incubate add_reagent Add Reagents: AlamarBlue + Tween 80. incubate->add_reagent incubate_read Incubate for Readout: Incubate for 16-24 hours. add_reagent->incubate_read read_plate Read Plate: Visually (Blue vs. Pink) or using a fluorometer. incubate_read->read_plate

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol: MABA

  • Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of sterile deionized water to all outer perimeter wells to minimize evaporation during incubation.[12]

    • Prepare serial two-fold dilutions of test compounds in 100 µL of complete 7H9 broth directly in the plate. The final column should contain drug-free medium for the no-drug (growth) control.

  • Inoculation:

    • Prepare the Mtb H37Rv inoculum as described previously, adjusting to a McFarland 1.0 standard and then diluting it 1:25 in 7H9 broth.[6]

    • Add 100 µL of this final bacterial suspension to each well, bringing the total volume to 200 µL.

  • Incubation:

    • Seal the plate with paraffin film to prevent contamination and drying.

    • Incubate the plate at 37°C for 5-7 days. The growth control well should show sufficient growth before proceeding.

  • Reagent Addition & Readout:

    • Prepare the AlamarBlue reagent mixture: 20 µL of AlamarBlue reagent and 12.5 µL of 20% Tween 80.[9]

    • Add 30 µL of this mixture to each well.

    • Reseal the plate and incubate for another 16-24 hours at 37°C.[8]

  • Data Interpretation:

    • Visual MIC: The MIC is defined as the lowest drug concentration that prevents the color change from blue (inhibition) to pink (growth).[8][9]

    • Fluorometric MIC: Read the plate on a fluorometer (Excitation: 530 nm, Emission: 590 nm). The MIC is the lowest concentration showing a ≥90% reduction in fluorescence compared to the drug-free control wells.

Self-Validating System (Quality Control):

  • Positive Control: A standard anti-TB drug (e.g., Rifampicin, Isoniazid) should be run with each assay to ensure the Mtb strain is susceptible and the assay is performing correctly.

  • Negative Control: Drug-free wells (vehicle control, e.g., DMSO) must turn pink, indicating robust bacterial growth.

  • Sterility Control: Wells with medium but no bacteria should remain blue, confirming the sterility of the medium and reagents.

Luciferase Reporter Phage (LRP) Assay: A Rapid Bioluminescent Method

The LRP assay is a rapid and sensitive method that leverages bacteriophages—viruses that specifically infect bacteria—to assess mycobacterial viability.[13][14] This technique significantly reduces the turnaround time from weeks to days.[15]

Principle of LRP Assay The assay uses a mycobacteriophage (e.g., TM4) that has been genetically engineered to carry the firefly luciferase gene (fflux).[13][15] The phage infects viable Mtb cells and commandeers the bacterial machinery to express the luciferase enzyme. Upon addition of the substrate D-luciferin, luciferase catalyzes a reaction that produces light in the presence of cellular ATP.[13] The amount of light produced is directly proportional to the number of viable, metabolically active Mtb cells. If a drug is effective, it will kill or inhibit the bacteria, leading to a loss of ATP and a corresponding reduction in the light signal.[15]

Diagram: LRP Assay Principle

LRP_Principle cluster_untreated Untreated (Viable Mtb) cluster_treated Drug-Treated (Non-Viable Mtb) mtb1 Viable Mtb Cell (High ATP) luciferase1 Luciferase Expressed mtb1->luciferase1 Produces phage1 Luciferase Reporter Phage phage1->mtb1 Infects light1 D-Luciferin + ATP -> STRONG LIGHT SIGNAL luciferase1->light1 Catalyzes mtb2 Non-Viable Mtb Cell (Low/No ATP) luciferase2 No/Low Luciferase mtb2->luciferase2 No Production phage2 Luciferase Reporter Phage phage2->mtb2 Infects light2 D-Luciferin + No ATP -> NO/LOW LIGHT SIGNAL luciferase2->light2 No Reaction

Caption: Principle of the Luciferase Reporter Phage (LRP) Assay.

Detailed Protocol: LRP Assay

  • Drug Exposure:

    • In a 96-well white, opaque plate (suitable for luminescence), prepare serial dilutions of test compounds in 90 µL of 7H9 broth.

    • Prepare an Mtb inoculum as previously described. Add 5 µL of the adjusted bacterial culture to each well.[16]

    • Incubate the plate at 37°C for 48-72 hours to allow the drugs to act on the bacteria.[16]

  • Phage Infection:

    • Add 5 µL of a high-titer luciferase reporter phage stock (e.g., 2 x 10⁹ PFU/mL) to each well.[16]

    • Incubate the plate at 37°C for 4-24 hours to allow for phage infection and luciferase expression.[14][16]

  • Luminometry:

    • Equilibrate the plate to room temperature.

    • Add 50-100 µL of D-luciferin substrate solution to each well.[14]

    • Immediately measure the light output as Relative Light Units (RLU) in a luminometer.

  • Data Interpretation:

    • Calculate the percentage reduction in RLU for each drug concentration compared to the no-drug control.

    • % Reduction = [(RLU_control - RLU_test) / RLU_control] * 100

    • The MIC is often defined as the lowest drug concentration that causes a ≥90% reduction in RLU.

Self-Validating System (Quality Control):

  • Phage-only Control: Wells containing phage and medium but no bacteria should produce no light signal.

  • Bacteria-only Control: Wells with bacteria and medium but no phage should produce no light signal.

  • Positive/Negative Controls: As with MABA, standard drugs and vehicle controls must be included in every run to validate the results.

Agar Proportion Method: The Gold Standard

The Agar Proportion Method is the internationally recognized reference method for Mtb drug susceptibility testing.[17][18] While it is low-throughput and slow, its reliability makes it the benchmark against which other methods are validated.

Principle of the Method This method quantifies the percentage of drug-resistant mutants within a bacterial population. A standardized Mtb inoculum is plated on drug-free agar (growth control) and on agar containing a specific "critical concentration" of a drug.[19] The critical concentration is the lowest concentration that inhibits the growth of wild-type Mtb strains. After incubation, the number of colonies on the drug-containing medium is compared to the number on the drug-free medium. An isolate is defined as resistant if the number of colonies on the drug-containing medium is more than 1% of the colonies on the drug-free medium.[20]

Detailed Protocol: Agar Proportion Method

  • Media Preparation:

    • Prepare Middlebrook 7H10 or 7H11 agar plates. For drug plates, supplement the molten agar with the desired critical concentration of the antibiotic before pouring.[17]

    • Prepare a drug-free plate as a growth control. Quadrant plates are often used to test multiple drugs and a control for a single isolate.

  • Inoculum Preparation:

    • Prepare a suspension of Mtb and adjust its turbidity to a McFarland 1.0 standard.

    • Prepare two dilutions of this suspension: a 10⁻² and a 10⁻⁴ dilution in sterile saline or water.

  • Plating:

    • Inoculate the agar plates by spreading 0.1 mL of the 10⁻² and 10⁻⁴ dilutions onto separate quadrants or plates for both the drug-containing and drug-free media. The two dilutions help ensure a countable colony range (30-300 colonies) on the control plates.

  • Incubation:

    • Place plates in CO₂-permeable bags and incubate at 37°C in a 5-10% CO₂ atmosphere for 3 weeks.[20]

  • Data Interpretation:

    • Count the number of colonies on the drug-free control plate from the dilution that yields a countable number of colonies (this represents 100% growth).

    • Count the colonies on the drug-containing plate inoculated with the same dilution.

    • Calculate the percentage of resistant bacteria: % Resistance = (No. of colonies on drug plate / No. of colonies on control plate) * 100

    • Result: If the % Resistance is > 1%, the isolate is classified as Resistant . If it is ≤ 1%, it is Susceptible .

Self-Validating System (Quality Control):

  • Control Strain: A well-characterized susceptible strain (e.g., Mtb H37Rv) must be tested in parallel. It should show growth on the control medium but growth of <1% on the drug-containing media.

  • Growth Validation: The 10⁻⁴ dilution on the drug-free control must show well-isolated colonies. The 10⁻² dilution on the drug-free control should show near-confluent growth.

Comparison of Methods and Data Summary

The choice of assay is a critical decision in the research workflow. The following table summarizes the key characteristics of the described methods.

FeatureMicroplate Alamar Blue Assay (MABA)Luciferase Reporter Phage (LRP)Agar Proportion Method
Principle Metabolic reduction of resazurinPhage-mediated luciferase expressionColony counting on solid media
Primary Output Minimum Inhibitory Concentration (MIC)% Inhibition / MICResistant / Susceptible
Turnaround Time 7-10 days[8]3-4 days[13][14]3-4 weeks[20]
Throughput High (96/384-well plates)High (96/384-well plates)Low
Cost LowModerate (requires phage, substrate)Low
Key Advantage Cost-effective, simple, reliableVery rapid, sensitiveGold standard, detects low-level resistance
Key Limitation Slower than LRPRequires specialized reagentsVery slow, labor-intensive

Table: Critical Concentrations for First-Line Drugs (Agar Proportion Method)

The following critical concentrations are recommended by the Clinical and Laboratory Standards Institute (CLSI) for the agar proportion method on Middlebrook 7H10 agar.[21]

DrugAbbreviationCritical Concentration (µg/mL)
IsoniazidINH0.2
RifampicinRIF1.0
EthambutolEMB5.0
StreptomycinSM2.0

Note: Pyrazinamide (PZA) requires a specialized acidic medium (pH 5.5) and is not typically tested by the standard agar proportion method.[20]

Conclusion

The in vitro testing protocols detailed in this guide—MABA, LRP, and the Agar Proportion Method—represent a spectrum of tools available to the modern tuberculosis researcher. The rapid, high-throughput MABA and LRP assays are invaluable for screening compound libraries and performing initial characterizations, enabling a faster discovery cycle. The Agar Proportion Method, while slow, remains the definitive standard for confirming resistance and is essential for clinical and surveillance purposes. By understanding the principles, executing the protocols with precision, and implementing rigorous quality controls, researchers can generate high-quality, reliable data to drive the development of new therapeutics urgently needed to combat the global threat of tuberculosis.

References

Introduction: The Strategic Importance of 1,8-Naphthyridines and Their Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solvent Selection for the Synthesis of 1,8-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad and potent biological activities. As a core component in numerous pharmaceuticals and functional materials, its derivatives have shown significant promise as antimicrobial, anticancer, and antiviral agents.[1][2] The efficacy of these compounds is deeply rooted in their unique electronic and structural properties, which facilitate interactions with various biological targets. Consequently, the development of efficient, scalable, and sustainable synthetic routes to access this scaffold is a paramount objective in medicinal chemistry and process development.

Among the established methods for constructing the 1,8-naphthyridine core, the Friedländer annulation stands out for its versatility and directness.[1][3] This reaction, involving the condensation of a 2-aminopyridine derivative with a carbonyl compound containing a reactive α-methylene group, is a cornerstone of naphthyridine chemistry. However, the success of this and other synthetic strategies is not merely dependent on the choice of reactants and catalysts; it is profoundly influenced by the selection of the reaction solvent.

This guide provides a detailed exploration of solvent selection for 1,8-naphthyridine synthesis, moving beyond mere procedural lists to explain the fundamental principles governing these choices. We will examine how solvent properties dictate reaction kinetics, selectivity, and overall efficiency, with a strong emphasis on the modern shift towards greener and more sustainable methodologies.

Theoretical Framework: The Role of the Solvent in Reaction Dynamics

The solvent is not a passive medium but an active participant that can dramatically alter the energy landscape of a chemical reaction. In the context of 1,8-naphthyridine synthesis, particularly the acid- or base-catalyzed Friedländer condensation, the solvent's properties are critical.

  • Polarity and Dielectric Constant: The polarity of the solvent influences the solubility of reactants and can stabilize charged intermediates or transition states. For instance, polar aprotic solvents like DMF and DMSO were traditionally favored for their ability to dissolve a wide range of organic substrates.[4][5]

  • Proticity (Protic vs. Aprotic): Protic solvents (e.g., water, ethanol) can participate in hydrogen bonding and act as proton donors or acceptors, which can be crucial for reactions involving proton transfer steps. Aprotic solvents lack this ability. The choice between them depends on the specific mechanism of the catalyzed reaction.

  • Boiling Point: The solvent's boiling point determines the accessible temperature range for a reaction under reflux conditions. High-boiling solvents are often used to drive reactions that require significant thermal energy, but their removal can be challenging and energy-intensive.

  • Green Chemistry Considerations: Modern synthetic chemistry prioritizes the use of environmentally benign solvents. Water is an ideal green solvent due to its abundance, non-toxicity, and safety.[4][6] Similarly, solvent-free approaches and the use of recyclable ionic liquids represent significant advancements in sustainable synthesis.[3][7][8]

Practical Application: A Comparative Analysis of Solvent Systems for Friedländer Synthesis

The Friedländer synthesis of 1,8-naphthyridines offers an excellent case study for comparing different solvent strategies. The reaction typically involves the condensation of 2-aminonicotinaldehyde with an active methylene compound.

Workflow for Synthesis and Analysis

The general process for synthesizing and characterizing 1,8-naphthyridine derivatives is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants 2-Aminonicotinaldehyde + Active Methylene Compound Reaction Reaction in Selected Solvent/Catalyst System Reactants->Reaction Workup Work-up & Isolation Reaction->Workup Crude Crude Product Workup->Crude Purify Recrystallization or Column Chromatography Crude->Purify Purification Pure Pure 1,8-Naphthyridine Purify->Pure Characterize Characterization (NMR, MS, IR) Pure->Characterize Final Final Product Characterize->Final

Caption: General workflow for synthesis and analysis of 1,8-naphthyridines.

Solvent System Comparison

The choice of solvent directly impacts yield, reaction time, and environmental footprint. The following table summarizes common approaches for the synthesis of 2-substituted-1,8-naphthyridines.

Solvent SystemCatalystTypical ConditionsAdvantagesDisadvantagesTypical Yield
Conventional Organic Acid/Base (e.g., TFA, KOH)Reflux, 6-12 hGood solubility for diverse substratesToxic, high-boiling, difficult to removeModerate to Good
Water Choline Hydroxide (ChOH)50°C, ~6 hGreen, inexpensive, safe, easy product isolationLimited solubility for some nonpolar reactantsExcellent[4][5]
Ionic Liquid (IL) Basic IL (e.g., [Bmmim][Im])80°C, 24 hActs as both solvent and catalyst, recyclableHigher cost, potential viscosity issuesGood to Excellent[3][9]
Solvent-Free DABCO / Solid SupportMicrowave, 2-5 minEco-friendly, rapid, high efficiencyPotential for localized overheating, limited to solid-phaseGood to Excellent[7]
Reaction Mechanism: Friedländer Annulation

The mechanism involves an initial base-catalyzed aldol-type condensation, followed by intramolecular cyclization and dehydration. The solvent and catalyst play a key role in facilitating proton abstraction and stabilizing intermediates.

G cluster_catalyst Catalyst/Solvent Role Reactants 2-Aminonicotinaldehyde + Enolate of Carbonyl Intermediate1 Aldol Adduct (Intermediate) Reactants->Intermediate1 Aldol Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Attack by -NH2) Product 1,8-Naphthyridine Intermediate2->Product Dehydration (-H2O) Catalyst Base (e.g., OH- from ChOH) in Solvent (e.g., H2O) Product->Catalyst Regenerates Catalyst Catalyst->Reactants Generates Enolate

Caption: Simplified mechanism of the Friedländer synthesis for 1,8-naphthyridines.

Protocols: From Green Chemistry to High-Throughput Synthesis

The following protocols provide detailed, step-by-step methodologies for two distinct and highly efficient approaches to 1,8-naphthyridine synthesis.

Protocol 1: Gram-Scale Green Synthesis in Water

This protocol, adapted from recent advancements in green chemistry, utilizes water as the solvent and a biocompatible ionic liquid catalyst, choline hydroxide (ChOH), for an efficient and environmentally friendly synthesis.[4][5] This method is notable for its excellent yields and simple work-up procedure.

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone)

  • Choline Hydroxide (ChOH) solution

  • Water (deionized)

  • Ethyl acetate

  • Round-bottom flask equipped with a magnetic stir bar and condenser

  • Nitrogen line

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-aminonicotinaldehyde (e.g., 0.5 mmol) and the active methylene compound (0.5 mmol).

  • Solvent and Catalyst Addition: Add 1 mL of water to the flask and begin stirring the mixture. Add choline hydroxide (1 mol%) to the reaction mixture.[1]

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.

  • Reaction: Heat the reaction mixture to 50°C with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within approximately 6 hours.[4]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate directly from the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. If the product is not a solid, extract the mixture with ethyl acetate (2 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method leverages the efficiency of microwave irradiation and a solid-supported catalyst to achieve rapid, solvent-free synthesis, aligning with the principles of both green chemistry and high-throughput synthesis.[7]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetophenone)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) or another solid support catalyst

  • Microwave reactor vial

  • Ice-cold water

  • Dilute HCl

  • Acetonitrile (for recrystallization)

Procedure:

  • Reactant Preparation: In a microwave reactor vial, thoroughly mix 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and DABCO (20 mol%).[7]

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 600W. The reaction is typically complete in 2-5 minutes. Monitor the progress by TLC after a short irradiation time.[7]

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify with dilute HCl to neutralize the catalyst and precipitate the product.

  • Isolation: Collect the separated solid by vacuum filtration and wash with water.

  • Purification: Dry the solid product and recrystallize from a suitable solvent like acetonitrile to afford the pure 1,8-naphthyridine derivative.[7]

Conclusion and Future Outlook

The selection of a solvent for 1,8-naphthyridine synthesis is a critical decision that extends beyond simple solubility considerations. It profoundly impacts reaction efficiency, cost, safety, and environmental sustainability. While traditional organic solvents have their place, the field is clearly moving towards greener alternatives.

The use of water as a reaction medium, particularly when paired with effective catalysts, has been shown to provide excellent yields on a gram scale, making it a viable and attractive option for both academic and industrial labs.[5] Furthermore, the advent of microwave-assisted, solvent-free protocols offers an unparalleled combination of speed and environmental responsibility, perfectly suited for rapid library synthesis in drug discovery.[7][10]

As research continues, the development of even more sophisticated catalytic systems and novel, benign solvent systems will further refine the synthesis of this vital heterocyclic scaffold, enabling faster and cleaner access to the next generation of 1,8-naphthyridine-based therapeutics and materials.

References

Application Note: Real-Time Monitoring of Naphthyridine Synthesis Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Thin-Layer Chromatography (TLC) for monitoring the progress of naphthyridine synthesis. Naphthyridines are a critical class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal chemistry. Efficiently tracking the conversion of starting materials to products is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final compound. This document outlines the fundamental principles of TLC, provides a detailed step-by-step protocol for a representative naphthyridine synthesis, and offers expert insights into the interpretation of TLC results for effective reaction monitoring.

Introduction: The Significance of Reaction Monitoring in Naphthyridine Synthesis

Naphthyridines and their derivatives are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The synthesis of these bicyclic heteroaromatic compounds often involves multi-step sequences and requires careful control of reaction parameters.[1][3] Real-time monitoring of the reaction progress is crucial for several reasons:

  • Determining Reaction Completion: Accurately identifying the point at which the starting materials have been consumed prevents premature or unnecessarily prolonged reaction times, saving time and resources while minimizing the formation of byproducts.[4][5]

  • Optimizing Reaction Conditions: By observing the rate of product formation and the appearance of any intermediates or byproducts, reaction parameters such as temperature, catalyst loading, and reaction time can be fine-tuned to achieve optimal outcomes.

  • Qualitative Assessment of Purity: TLC provides a rapid snapshot of the reaction mixture's complexity, allowing for an initial assessment of the product's purity before undertaking more rigorous analytical techniques.[6]

Thin-Layer Chromatography (TLC) is an invaluable technique for in-process reaction monitoring due to its simplicity, speed, low cost, and high sensitivity.[4][7] It allows for the rapid separation of compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4][8]

Fundamental Principles of Thin-Layer Chromatography

TLC operates on the principle of adsorption chromatography.[4][8] A TLC plate consists of a thin layer of an adsorbent material (the stationary phase), typically silica gel or alumina, coated onto an inert backing such as glass, aluminum, or plastic.[8] The separation process involves the following steps:

  • Spotting: A small, concentrated spot of the reaction mixture is applied to one end of the TLC plate, known as the baseline or origin.[9][10]

  • Development: The edge of the plate below the baseline is immersed in a suitable solvent or solvent mixture (the mobile phase) within a sealed developing chamber.[8][11] The mobile phase ascends the plate via capillary action.[4][8]

  • Separation: As the mobile phase moves up the plate, it flows over the spotted sample. Each component in the mixture will partition between the stationary phase and the mobile phase to a different extent based on its polarity.[11] Less polar compounds have a weaker affinity for the polar stationary phase (silica gel) and are more soluble in the mobile phase, causing them to travel further up the plate.[11] Conversely, more polar compounds interact more strongly with the stationary phase and move shorter distances.[11] This differential migration results in the separation of the components into distinct spots.

  • Visualization: After the solvent front has reached a sufficient height, the plate is removed from the chamber and the solvent is allowed to evaporate. If the separated compounds are not colored, they can be visualized using various techniques, such as UV light or chemical staining.[4]

  • Analysis: The position of each spot is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[12][13][14]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and can be used for identification purposes by comparison with known standards.[11]

Application Protocol: Monitoring a Friedländer Annulation for 1,8-Naphthyridine Synthesis

The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and their aza-analogs, including naphthyridines.[1][15][16] This protocol will detail the TLC monitoring of a representative Friedländer reaction to synthesize a 2-substituted-1,8-naphthyridine from 2-amino-3-formylpyridine and a ketone.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates (glass or aluminum backing). The F254 indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds as dark spots.[6][9]

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Capillary Spotters: Glass microcapillary tubes.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane. The optimal ratio will need to be determined experimentally, but a starting point of 30:70 (v/v) ethyl acetate/hexane is often suitable for compounds of moderate polarity.

  • Visualization Reagents:

    • Handheld UV lamp (254 nm).

    • Iodine chamber (a sealed jar containing a few crystals of iodine).

    • p-Anisaldehyde stain or a potassium permanganate stain for further visualization.[17]

  • Reaction Components:

    • 2-amino-3-formylpyridine (Starting Material 1 - SM1)

    • Acetophenone (Starting Material 2 - SM2)

    • 2-Phenyl-1,8-naphthyridine (Product - P)

    • Reaction solvent (e.g., ethanol)

    • Catalyst (e.g., potassium hydroxide)

Experimental Workflow

The workflow for monitoring the naphthyridine synthesis is depicted in the following diagram:

Figure 1. Workflow for TLC Monitoring of Naphthyridine Synthesis.

Step-by-Step Protocol
  • Prepare the TLC Chamber:

    • Pour the chosen mobile phase (e.g., 30:70 ethyl acetate/hexane) into the developing chamber to a depth of about 0.5 cm.[8]

    • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber with solvent vapors, leading to better and more reproducible chromatograms.[18]

    • Cover the chamber and allow it to equilibrate for at least 10-15 minutes.[11]

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a faint line across a TLC plate approximately 1 cm from the bottom. This is the origin line.[9][10]

    • Mark three small, evenly spaced points on the origin line for spotting the samples. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).

  • Prepare and Spot the Samples:

    • Starting Material (SM): Dissolve a small amount of the limiting reactant (in this case, 2-amino-3-formylpyridine) in a few drops of a volatile solvent like ethyl acetate or dichloromethane.

    • Reaction Mixture (Rxn): At time zero (t=0) and at subsequent time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.[19] Dilute this aliquot with a small amount of a volatile solvent.

    • Spotting: Using a clean capillary spotter for each sample, touch the tip of the spotter to the appropriate mark on the origin line of the TLC plate.[8] Aim for small, concentrated spots (1-2 mm in diameter).[5]

      • SM Lane: Spot the prepared starting material solution.

      • Rxn Lane: Spot the diluted reaction mixture.

      • Co-spot Lane (Co): First, spot the starting material, then, using the same spotter, spot the reaction mixture directly on top of the starting material spot. The co-spot helps in unambiguously identifying the starting material spot in the reaction mixture lane.[19]

    • Allow the solvent from the spots to completely evaporate before developing the plate.[19]

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps.[10] Ensure that the origin line is above the level of the mobile phase.[8][10]

    • Cover the chamber and allow the solvent to ascend the plate undisturbed.[8]

    • When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber.[11][18]

    • Immediately mark the position of the solvent front with a pencil, as it will evaporate quickly.[18]

  • Visualize the TLC Plate:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm).[6] UV-active compounds will appear as dark spots. Circle the visible spots with a pencil.

    • For enhanced visualization, especially for compounds that are not UV-active or to differentiate between spots, use a chemical stain. For nitrogen-containing heterocyclic compounds, an iodine chamber is a good general-purpose, non-destructive method. Place the dried plate in the iodine chamber for a few minutes until brownish-yellow spots appear.

    • Alternatively, for permanent staining, the plate can be dipped into a p-anisaldehyde or potassium permanganate solution followed by gentle heating.[17] Different functional groups will often produce distinct colors with these stains.

Interpreting the Results

The progression of the reaction can be followed by observing the changes on the TLC plate over time. A hypothetical TLC progression is illustrated below:

Figure 2. Hypothetical TLC Plates Showing Reaction Progress.

  • At t = 0: The 'Rxn' lane should show spots corresponding to the starting materials (SM1 and SM2). The 'SM' lane shows the reference spot for SM1, and the 'Co' lane confirms its position in the reaction mixture.

  • As the reaction proceeds (t = 1 hr): The intensity of the starting material spots in the 'Rxn' lane will decrease, and a new spot corresponding to the product (P) will appear. The product, being a larger, more conjugated system, is likely to have a different Rf value than the starting materials. In this example, the product is less polar and has a higher Rf.

  • At completion (t = 3 hr): The starting material spot in the 'Rxn' lane should have completely disappeared, and the product spot should be at its maximum intensity.

Data Presentation

The Rf values for each component should be calculated and recorded.[12][13][20]

CompoundRoleHypothetical Rf Value (30:70 EtOAc/Hexane)
2-amino-3-formylpyridineStarting Material 1 (SM1)0.25
AcetophenoneStarting Material 2 (SM2)0.40
2-Phenyl-1,8-naphthyridineProduct (P)0.60

Note: Rf values are dependent on the specific conditions and should be considered relative to each other on the same plate.

Troubleshooting and Expert Insights

  • Streaking or Tailing of Spots: This can be caused by applying too much sample, an inappropriate mobile phase, or the presence of highly polar compounds (like amines or carboxylic acids). To remedy this, apply a more dilute sample. For basic compounds like naphthyridines, adding a small amount of a base (e.g., 0.1-1% triethylamine) to the mobile phase can improve spot shape.[21] For acidic compounds, a small amount of acetic acid can be added.[9][21]

  • Poor Separation (Rf values too high or too low): If all spots remain near the origin (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate). If all spots run near the solvent front (high Rf), the mobile phase is too polar. Increase the proportion of the less polar solvent (hexane).[5]

  • No Spots Visible: Ensure that the compound is UV-active or that an appropriate stain is being used. Also, check that a sufficient concentration of the sample was spotted.[19]

  • Choosing a Solvent System: For nitrogen-containing heterocyclic compounds, solvent systems of varying polarities should be tested. Common choices include mixtures of ethyl acetate/hexane, dichloromethane/methanol, or chloroform/acetone.[9][22]

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of naphthyridine synthesis. Its simplicity, speed, and low cost make it an ideal first-line analytical technique in both academic and industrial research settings. By following the detailed protocols and guidelines presented in this application note, researchers can effectively track the progress of their reactions, optimize conditions, and make informed decisions to ensure the successful synthesis of these important heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,8-Naphthyridine Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled our field-proven insights and data from authoritative sources to help you achieve higher yields and purity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing the 1,8-naphthyridine core?

The most prevalent and versatile method for constructing the 1,8-naphthyridine scaffold is the Friedländer Annulation . This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing an activated methylene group (e.g., a ketone, ester, or nitrile). Variations of this method, such as using different catalysts or reaction conditions, have been developed to improve yields and substrate scope. Other notable methods include the Combes reaction and transition-metal-catalyzed cyclizations, though the Friedländer synthesis remains the most widely employed due to its relative simplicity and accessibility of starting materials.

Q2: What are the critical parameters that I need to control to maximize the yield of my 1,8-naphthyridine synthesis?

Several factors can significantly impact the yield and purity of your product. The most critical parameters to control are:

  • Catalyst Choice: The type and concentration of the catalyst are paramount. Both acid and base catalysts are commonly used, and the optimal choice depends on the specific substrates.

  • Reaction Temperature: The temperature profile of the reaction can influence both the reaction rate and the formation of byproducts.

  • Solvent Selection: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction kinetics.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions or inhibit the catalyst, thus reducing the overall yield.

Q3: How does the choice of catalyst influence the outcome of the Friedländer synthesis of 1,8-naphthyridines?

The catalyst plays a crucial role in the Friedländer synthesis by facilitating the initial condensation and subsequent cyclization steps.

  • Base Catalysts: Bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide are commonly used. They work by deprotonating the active methylene compound, which then undergoes a nucleophilic attack on the carbonyl group of the 2-aminonicotinaldehyde.

  • Acid Catalysts: Acids such as p-toluenesulfonic acid (p-TSA) and Lewis acids can also be employed. They activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.

The choice between an acid or base catalyst is highly dependent on the specific substrates being used. It is often necessary to screen a panel of catalysts to identify the most effective one for a particular transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1,8-naphthyridines and provides actionable solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in synthesis. The following workflow can help you diagnose the root cause.

low_yield_troubleshooting start Low/No Yield check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_reagents Confirm Reagent Stoichiometry & Addition start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst check_conditions Assess Reaction Conditions (Temp, Solvent) start->check_conditions sm_impure Impure Starting Materials check_sm->sm_impure Purity <95% reagent_issue Incorrect Stoichiometry check_reagents->reagent_issue Error Found catalyst_inactive Inactive Catalyst check_catalyst->catalyst_inactive No Reaction conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal Incomplete Conversion solve_sm Purify Starting Materials (Recrystallization, Chromatography) sm_impure->solve_sm solve_reagents Recalculate and Re-run reagent_issue->solve_reagents solve_catalyst Use Fresh Catalyst / Screen Alternatives catalyst_inactive->solve_catalyst solve_conditions Optimize Temperature and Solvent conditions_suboptimal->solve_conditions

Caption: Troubleshooting workflow for low or no product yield.

Possible Cause 1a: Inactive or Inappropriate Catalyst

  • Causality: The catalyst may have degraded due to improper storage or handling (e.g., exposure to air or moisture). Alternatively, the chosen catalyst may not be suitable for your specific substrates.

  • Solution:

    • Use a fresh batch of catalyst: Ensure the catalyst is from a sealed container and has been stored under the recommended conditions.

    • Screen a panel of catalysts: If the reaction is still not proceeding, it is advisable to test a range of both acid and base catalysts.

Table 1: Comparison of Common Catalysts for Friedländer Synthesis

CatalystTypeTypical Loading (mol%)AdvantagesDisadvantages
KOHBase10 - 100Inexpensive, readily availableCan lead to side reactions with sensitive substrates
p-TSAAcid5 - 20Effective for less reactive ketonesMay require higher temperatures
L-prolineOrganocatalyst10 - 30Mild conditions, often higher yieldsMore expensive
IodineLewis Acid10 - 20Environmentally benign, efficientCan be volatile

Possible Cause 1b: Suboptimal Reaction Temperature

  • Causality: The reaction may have a high activation energy, requiring elevated temperatures to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the decomposition of reactants or products.

  • Solution:

    • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time.

    • Systematically vary the temperature: If the reaction is sluggish, incrementally increase the temperature by 10-20 °C. If byproduct formation is an issue, try lowering the temperature.

Possible Cause 1c: Incorrect Solvent

  • Causality: The solvent's polarity affects the solubility of the reactants and can influence the transition state of the reaction. A solvent with a low boiling point may not allow the reaction to reach the required temperature.

  • Solution:

    • Choose a solvent with an appropriate boiling point: The boiling point should be high enough to allow for an adequate reaction temperature.

    • Consider solvent polarity: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective as they can dissolve a wide range of reactants.

Problem 2: Significant Byproduct Formation

The formation of multiple products complicates purification and reduces the yield of the desired 1,8-naphthyridine.

side_reaction_pathway cluster_main Desired Pathway (Friedländer Annulation) cluster_side Side Reaction (e.g., Self-Condensation) reactants 2-Aminonicotinaldehyde + Active Methylene Compound condensation Condensation reactants->condensation self_condensation Self-Condensation of Ketone reactants->self_condensation cyclization Intramolecular Cyclization condensation->cyclization product 1,8-Naphthyridine Product cyclization->product byproduct Byproduct self_condensation->byproduct

Caption: Desired reaction pathway vs. a common side reaction.

Possible Cause 2a: Self-Condensation of the Ketone

  • Causality: If the active methylene compound is a ketone, it can undergo self-condensation under the reaction conditions, especially in the presence of a strong base.

  • Solution:

    • Slow addition of the ketone: Instead of adding all reactants at once, add the ketone dropwise to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst. This keeps the concentration of the ketone low at any given time, disfavoring the self-condensation reaction.

    • Adjust stoichiometry: Using a slight excess of the 2-aminonicotinaldehyde can also help to favor the desired reaction.

Problem 3: Difficulty in Product Isolation and Purification

Even with a good yield, isolating a pure product can be challenging.

Possible Cause 3a: Product is a Stubborn Oil

  • Causality: Some 1,8-naphthyridine derivatives have low melting points or are amorphous, making them difficult to crystallize.

  • Solution:

    • Trituration: Add a solvent in which the product is sparingly soluble and the impurities are highly soluble. Stir or sonicate the mixture to induce crystallization of the product.

    • Chromatography: If crystallization fails, column chromatography is a reliable method for purification. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Experimental Protocols

Protocol 1: General Procedure for the Base-Catalyzed Friedländer Synthesis of a 2-Substituted-1,8-Naphthyridine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde) followed by the base catalyst (e.g., KOH, 1.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.

  • Purification: Wash the crude product with cold water and then a small amount of cold ethanol. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) or purify by column chromatography.

Technical Support Center: Troubleshooting Side Product Formation in 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,8-Naphthyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured in a question-and-answer format to directly address the common challenges and frequently asked questions related to side product formation in 1,8-naphthyridine synthesis, with a primary focus on the widely-used Friedländer annulation and related methodologies.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to identifying and resolving specific experimental issues that can lead to the formation of unwanted side products, low yields, and purification difficulties.

Issue 1: Presence of Unreacted Starting Materials in the Crude Product

Question: My post-reaction analysis (TLC, LC-MS, NMR) shows significant amounts of unreacted 2-aminonicotinaldehyde and/or the active methylene compound. What are the likely causes and how can I improve conversion?

Answer:

The presence of unreacted starting materials is a common issue that typically points to suboptimal reaction conditions or insufficient reaction time. The Friedländer synthesis, while robust, is a condensation reaction that requires the efficient formation of an enolate and subsequent nucleophilic attack, followed by cyclization and dehydration.[1][2]

Potential Causes and Solutions:

  • Insufficient Catalyst Activity or Loading: The catalyst, whether acidic or basic, is crucial for the initial condensation steps.

    • Basic Catalysis (e.g., KOH, Piperidine, Choline Hydroxide): Ensure the base is strong enough to deprotonate the active methylene compound to a sufficient extent. If using a milder base, consider increasing the catalyst loading or switching to a stronger base like potassium tert-butoxide. For green chemistry approaches using choline hydroxide in water, ensure the catalyst has not degraded and is used at the recommended concentration (typically 1 mol%).[3][4]

    • Acidic Catalysis (e.g., p-TsOH, Lewis Acids): Ensure the acid catalyst is not poisoned and is present in a sufficient amount to promote the condensation.

  • Low Reaction Temperature: Condensation reactions often require a certain activation energy. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion within a practical timeframe. Consider a modest increase in the reaction temperature, for example, from room temperature to 50-80 °C, while monitoring for potential side product formation.

  • Inadequate Reaction Time: Monitor the reaction progress using an appropriate technique like TLC or LC-MS. If the reaction has stalled with starting materials still present, extending the reaction time may be necessary.

  • Poor Solubility of Starting Materials: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow. Consider a different solvent system that can better solubilize both the 2-aminonicotinaldehyde and the active methylene compound.

Experimental Protocol: Optimizing Reaction Conversion

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, water, or a higher boiling point solvent like toluene if necessary). Add the catalyst (e.g., choline hydroxide (1-2 mol%) for aqueous reactions, or p-toluenesulfonic acid (5-10 mol%) for azeotropic water removal with toluene).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C). Monitor the disappearance of the starting materials by TLC at regular intervals (e.g., every 1-2 hours).

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up procedure. If starting materials persist despite extended reaction times and increased temperature, a change in catalyst or solvent system is warranted.

Issue 2: Formation of Regioisomers with Unsymmetrical Ketones

Question: I am using an unsymmetrical ketone (e.g., 2-butanone) in a Friedländer synthesis and obtaining a mixture of two regioisomeric 1,8-naphthyridines. How can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a classic challenge in the Friedländer annulation when an unsymmetrical ketone is used as the active methylene partner. The reaction can proceed through two different enolates, leading to two distinct products. The ratio of these isomers is influenced by the relative stability of the enolates (thermodynamic vs. kinetic control) and the reaction conditions.[5]

Understanding the Competing Pathways:

The reaction of 2-aminonicotinaldehyde with an unsymmetrical ketone like methyl ethyl ketone can proceed via two pathways:

  • Pathway A (Kinetic Control): Deprotonation of the less substituted α-carbon (the methyl group) leads to the kinetic enolate, which is formed faster. This pathway results in the 2-methyl-3-ethyl-1,8-naphthyridine.

  • Pathway B (Thermodynamic Control): Deprotonation of the more substituted α-carbon (the methylene group) leads to the more stable, thermodynamic enolate. This pathway results in the 2-ethyl-3-methyl-1,8-naphthyridine.

Strategies for Controlling Regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence which enolate is preferentially formed.

    • Bulky Bases: Strong, sterically hindered bases at low temperatures tend to favor the formation of the kinetic enolate.

    • Specific Amine Catalysts: Certain amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to provide high regioselectivity for the formation of 2-substituted quinolines and 1,8-naphthyridines from methyl ketones.[6]

  • Reaction Conditions:

    • Temperature: Lower temperatures generally favor the kinetic product, while higher temperatures allow for equilibration to the more stable thermodynamic product.

    • Slow Addition: Slow addition of the ketone to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst can help to maintain a low concentration of the ketone, which can favor the formation of the kinetic product.[6]

  • Use of Pre-formed Enolates or Enol Ethers: For unambiguous regioselectivity, consider synthesizing a specific enolate or enol ether of the unsymmetrical ketone and then reacting it with the 2-aminonicotinaldehyde.

Visualizing the Competing Pathways:

G cluster_start Starting Materials cluster_pathways Enolate Formation cluster_products Products 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Kinetic_Product Kinetic Product Thermodynamic_Product Thermodynamic Product Unsymmetrical_Ketone Unsymmetrical Ketone Kinetic_Enolate Kinetic Enolate (Less Substituted) Unsymmetrical_Ketone->Kinetic_Enolate Fast, Low Temp, Bulky Base Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) Unsymmetrical_Ketone->Thermodynamic_Enolate Slow, High Temp Kinetic_Enolate->Kinetic_Product Cyclization Thermodynamic_Enolate->Thermodynamic_Product Cyclization G Start Active Methylene Compound (2 eq.) Enolate Enolate Formation Start->Enolate Base or Acid Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Dehydration Dehydration Aldol_Adduct->Dehydration Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Dehydration->Unsaturated_Carbonyl Polymerization Polymerization Unsaturated_Carbonyl->Polymerization Further Condensation Tar Tar/Polymeric Byproduct Polymerization->Tar

References

Technical Support Center: Improving Regioselectivity in Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Friedländer Annulation. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in quinoline synthesis. As your application support contact, my goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts underpinning the Friedländer annulation and its common regioselectivity challenges.

Q1: What is the fundamental mechanism of the Friedländer Annulation and why does it present regioselectivity issues?

The Friedländer synthesis is a classic and powerful method for constructing the quinoline scaffold. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound that has an α-methylene group.[1][2][3] The reaction proceeds through a sequence of condensation and cyclodehydration steps.

The primary challenge with regioselectivity arises when an unsymmetrical ketone (e.g., 2-butanone) is used as the methylene component. This ketone has two distinct α-methylene groups (at C1 and C3), both capable of reacting, which can lead to the formation of two different regioisomeric quinoline products.[4][5] Controlling which α-position reacts is the key to achieving a regioselective transformation.

Q2: What are the primary factors that govern the regiochemical outcome of the reaction?

The regioselectivity of the Friedländer annulation is not governed by a single factor, but rather a delicate interplay of several parameters.[4] Understanding these is crucial for troubleshooting:

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on both the 2-aminoaryl carbonyl and the unsymmetrical ketone can influence the acidity of the α-protons, directing the initial condensation to one site over the other.[4]

  • Steric Hindrance: Bulky groups on either reactant can favor the formation of the less sterically hindered product. For instance, a large substituent on the ketone may direct the reaction to the less hindered α-position.[4]

  • Reaction Conditions: This is the most critical area for optimization. The choice of catalyst (acid vs. base), solvent, and reaction temperature can dramatically shift the isomeric ratio by favoring one mechanistic pathway over another.[4][5]

Q3: Are there two competing mechanisms? How does that affect regioselectivity?

Yes, two main mechanistic pathways are generally considered, and the dominant pathway can influence the final product ratio.[3]

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the two carbonyl compounds, followed by cyclization via imine formation. This pathway is often favored under basic conditions.

  • Schiff Base-First Pathway: The reaction starts with the formation of a Schiff base (imine) between the 2-amino group and the ketone, followed by an intramolecular aldol-type cyclization. This pathway can be favored under acidic conditions.

The choice of catalyst and conditions can steer the reaction toward one of these pathways, thereby influencing which enolate or enamine intermediate is formed and reacts, directly impacting the regiochemical outcome.

start Unsymmetrical Ketone + 2-Aminoaryl Ketone base_cat Base Catalysis (e.g., KOH, Piperidine) start->base_cat Conditions acid_cat Acid Catalysis (e.g., TFA, Lewis Acids) start->acid_cat Conditions aldol Aldol Adduct base_cat->aldol Favors 'Aldol-First' schiff Schiff Base acid_cat->schiff Favors 'Schiff Base-First' intermediate1 Enone Intermediate aldol->intermediate1 intermediate2 Cyclized Intermediate schiff->intermediate2 product Regioisomeric Quinoline Products intermediate1->product intermediate2->product

Caption: Competing mechanistic pathways in the Friedländer annulation.

Troubleshooting Guide

This section provides actionable solutions to common experimental problems.

Issue: Poor Regioselectivity with an Unsymmetrical Ketone

Symptom: You observe a mixture of two quinoline regioisomers (e.g., 2-methyl-3-ethylquinoline and 2-ethyl-3-methylquinoline), leading to difficult purification and a low yield of the desired product.[4]

Analysis & Solutions:

Poor regioselectivity is the most common failure mode. The key is to force the reaction to discriminate between the two non-equivalent α-methylene groups of your ketone. This can be achieved by manipulating the catalyst, reaction conditions, or the substrate itself.

The choice of catalyst is paramount in controlling regioselectivity. Traditional strong acids and bases often provide poor selectivity.[1] Modern catalysts offer significant improvements.

  • Rationale: Different catalysts operate through different mechanisms. Amine catalysts, for example, can form specific enamine intermediates that favor one reaction pathway, while certain Lewis acids can coordinate to the carbonyls in a way that sterically or electronically directs the reaction.[6][7]

  • Comparative Catalyst Performance:

Catalyst TypeTypical CatalystGeneral Outcome & SelectivityReference
Traditional Base KOH, PiperidineOften low regioselectivity, potential for self-condensation side products.[8][9]
Traditional Acid H₂SO₄, p-TsOHVariable selectivity, can be harsh.[1][2]
Lewis Acid In(OTf)₃, Zr(OTf)₄Can offer high selectivity and milder conditions. In(OTf)₃ is noted as highly effective.[7][10]
Amine Catalyst Pyrrolidine, TABOExcellent regioselectivity for 2-substituted products. TABO can achieve >90:10 ratios.[6][11][12]
Other Iodine, Ionic LiquidsCan provide high yields and improved selectivity under milder or solvent-free conditions.[1][2]
  • Recommended Protocol (Using an Amine Catalyst for 2-Substituted Product):

    This protocol is based on findings that cyclic secondary amines, particularly pyrrolidine derivatives, provide high regioselectivity.[11][12]

    • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-aminoaryl aldehyde/ketone (1.0 mmol) and the amine catalyst (e.g., TABO, 0.2 mmol).

    • Solvent: Add a suitable solvent like toluene or DMF (5 mL).

    • Reactant Addition: Begin heating the mixture to the desired temperature (e.g., 80-110 °C). Critically, add the unsymmetrical methyl ketone (1.2 mmol) slowly via syringe pump over several hours. Slow addition is reported to significantly increase regioselectivity.[6][11]

    • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with a saturated aqueous solution of NaHCO₃ and then brine.

    • Analysis: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and determine the regioisomeric ratio by ¹H NMR or GC analysis of the crude product before purification.[4]

Even with a chosen catalyst, fine-tuning the reaction conditions can further enhance selectivity.

  • Rationale: Temperature and concentration affect reaction kinetics. Higher temperatures can sometimes overcome the activation energy barrier for the formation of a less-favored but thermodynamically more stable product.[11] As mentioned, the rate of addition directly impacts the instantaneous concentration of the ketone, preventing side reactions and favoring a specific pathway.[6]

  • Troubleshooting Workflow:

start Symptom: Poor Regioselectivity q1 Are you using an unsymmetrical ketone? start->q1 sol1 Strategy 1: Change Catalyst q1->sol1 Yes sol2 Strategy 2: Modify Conditions q1->sol2 Yes sol3 Strategy 3: Modify Substrate q1->sol3 Yes cat_a Try Amine Catalyst (e.g., TABO) for 2-substituted product sol1->cat_a cat_b Try Lewis Acid (e.g., In(OTf)₃) for milder conditions sol1->cat_b cond_a Increase Temperature (can improve selectivity with some amine catalysts) sol2->cond_a cond_b Implement Slow Addition of the Ketone (highly recommended) sol2->cond_b sub_a Introduce a directing group (e.g., phosphoryl) on the ketone α-carbon sol3->sub_a end Desired Regioisomer Achieved cat_a->end cat_b->end cond_a->end cond_b->end sub_a->end

Caption: A decision workflow for troubleshooting poor regioselectivity.

If catalyst and condition screening fails to provide the desired selectivity, modifying one of the starting materials is a powerful, albeit more synthetically demanding, strategy.

  • Rationale: Introducing a temporary directing group can block one of the reactive α-positions or significantly alter its reactivity, forcing the reaction to proceed at the other site.

  • Approaches:

    • Introduce a Directing Group: Placing a group like a phosphoryl group on one of the α-carbons of the ketone can effectively block that position, leading to high regioselectivity.[1] This group can often be removed in a subsequent step.

    • Use an Imine Analog: To avoid side reactions like the self-aldol condensation of the ketone (especially under basic conditions), one can pre-form the imine of the 2-aminoaryl aldehyde/ketone.[1][5] This ensures the initial C-N bond is already established, which can then be followed by a controlled cyclization.

References

Technical Support Center: Removal of Unreacted 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reaction mixtures containing unreacted 2-aminopyridine. As a common nucleophile and building block in pharmaceutical and materials science, its removal is a frequent challenge.[1][2][3] This guide, structured in a question-and-answer format, provides practical, in-depth solutions and troubleshooting advice to streamline your purification process.

FAQ 1: Understanding the Contaminant

Question: What are the key properties of 2-aminopyridine that I should be aware of for purification?

Answer: Understanding the physicochemical properties of 2-aminopyridine is the first step in designing an effective purification strategy. Its unique characteristics dictate which methods will be most successful.

The most critical property is its basicity. With a pKa of approximately 6.86 , the pyridine nitrogen is weakly basic.[4][5] This means that at a pH below ~6.8, 2-aminopyridine will be protonated to form the water-soluble pyridinium salt. This behavior is the cornerstone of its removal by acidic aqueous extraction.

Its solubility profile is also a key consideration. 2-Aminopyridine is soluble in a wide range of organic solvents, including alcohols, acetone, ethyl acetate, and chloroform, and is also soluble in water.[1][6][7] This broad solubility can sometimes complicate purification, as it may have similar solubility to your desired product, making simple extraction or crystallization challenging without pH modification.

Here is a summary of its essential properties:

PropertyValueSignificance for Purification
Appearance White to light yellow crystalline solid[1][4][8]Can be visually deceptive in a crude reaction mixture.
Molar Mass 94.11 g/mol [9]Useful for calculating stoichiometry for scavenger resins.
Melting Point 59-60 °C (138-140 °F)[2][8]Relevant for crystallization and assessing purity.
Boiling Point 204-210 °C (399-410 °F)[8][9][10]Too high for easy removal by simple evaporation unless the product is non-volatile.
pKa ~6.86[4][5]Crucial Property. Allows for selective protonation and extraction into an acidic aqueous phase.
Solubility Soluble in water, alcohols, ether, acetone, chloroform, ethyl acetate[1][6][11]Broad solubility requires a strategic approach; simple solvent partitioning is often insufficient.

FAQ 2: Strategic Approach to Purification

Question: How do I choose the best purification method for my specific reaction mixture?

Answer: There is no single "best" method; the optimal strategy depends on the properties of your desired product, the scale of your reaction, and the required level of purity. The following decision-making framework will guide you to the most logical choice.

G start Start: Crude Reaction Mixture (Product + 2-Aminopyridine) product_stability Is the desired product stable to acid (e.g., 1M HCl)? start->product_stability product_basicity Is the product non-basic or weakly basic (pKa << 5)? product_stability->product_basicity Yes chromatography_q Is the product stable on silica gel? product_stability->chromatography_q No extraction Primary Method: Acid-Base Extraction product_basicity->extraction Yes product_basicity->chromatography_q No (Product is also basic) end Pure Product extraction->end chromatography Primary Method: Flash Column Chromatography chromatography_q->chromatography Yes scavenger_q Is the product unreactive towards electrophiles (e.g., isocyanates)? chromatography_q->scavenger_q No chromatography->end scavenger Alternative Method: Scavenger Resin scavenger_q->scavenger Yes crystallization Alternative Method: Crystallization / Recrystallization scavenger_q->crystallization No scavenger->end crystallization->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide 1: Acid-Base Extraction

Question: I performed an acidic wash, but I still see 2-aminopyridine in my organic layer. What went wrong?

Answer: This is a common issue that usually points to insufficient protonation of the 2-aminopyridine. Here are the causal factors and solutions:

  • Incorrect pH: The pH of the aqueous layer must be sufficiently acidic to fully protonate the 2-aminopyridine. Since its pKa is ~6.8, a good rule of thumb is to use an aqueous solution with a pH at least 2 units lower, i.e., pH < 4.8.

  • Insufficient Acid: You may not have used enough moles of acid to neutralize both the 2-aminopyridine and any other basic components in your reaction mixture.

  • Poor Mixing: Inefficient mixing between the organic and aqueous layers leads to incomplete extraction. Ensure vigorous shaking and allow adequate time for the layers to separate.

  • Emulsion Formation: Emulsions can trap the protonated amine salt, preventing its complete transfer to the aqueous layer. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.

Experimental Protocol: Acid-Base Extraction

This protocol assumes your desired product is neutral or acidic and resides in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable organic solvent.

  • First Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq).

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one or two more times with fresh 1 M HCl.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

G cluster_org Organic Phase cluster_aq Aqueous Phase org_start Product (P) 2-Aminopyridine (A) org_washed Product (P) org_start->org_washed Wash & Separate aq_waste Protonated Amine Salt (A-H+) org_start->aq_waste Amine Transfer aq_acid 1M HCl aq_acid->aq_waste Extracts Amine

Caption: Workflow of acid-base extraction for amine removal.

Troubleshooting Guide 2: Flash Column Chromatography

Question: 2-Aminopyridine is co-eluting with my product on the silica column. How can I improve separation?

Answer: Co-elution occurs when your product and 2-aminopyridine have similar polarities and affinities for the stationary phase. Here’s how to troubleshoot:

  • Solvent System (Eluent) Polarity: 2-Aminopyridine is quite polar. If your product is also polar, you are likely using a polar eluent system (e.g., high percentage of methanol in DCM or ethyl acetate in hexanes). Try decreasing the overall polarity of your eluent. This will increase the retention time of both compounds but may enhance the separation between them.

  • Additive Modification: Add a small amount of a basic modifier to your eluent, such as triethylamine (~0.1-1%). The triethylamine will compete with the 2-aminopyridine for the acidic silanol groups on the silica surface, reducing its tendency to "streak" or tail down the column and often resulting in a sharper peak that is better resolved from your product.

  • Alternative Stationary Phase: If separation on silica is intractable, consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for separating basic compounds. Alternatively, reverse-phase chromatography (C18) may provide a completely different selectivity profile.

Troubleshooting Guide 3: Scavenger Resins

Question: When is it appropriate to use a scavenger resin, and how do I select the right one?

Answer: Scavenger resins are a powerful tool for "catch-and-release" purification, especially when other methods fail or for high-throughput synthesis. They are solid-supported reagents that covalently bind or ionically interact with the excess reactant.

Use a scavenger resin when:

  • Your product is sensitive to aqueous acidic or basic conditions.

  • Your product has very similar chromatographic properties to 2-aminopyridine.

  • You need to process many samples in parallel.

Selecting the Right Resin:

  • For 2-Aminopyridine (a nucleophile): Use an electrophilic scavenger resin. The most common choice is an isocyanate-functionalized polystyrene resin . The isocyanate group reacts with the primary amine of 2-aminopyridine to form a urea linkage, tethering it to the solid support.

  • Alternative (Ionic Interaction): A strong cation exchange resin, like a sulfonic acid-functionalized resin (SCX) , can also be used. The acidic resin protonates the 2-aminopyridine, and the resulting salt remains bound to the resin. The product can then be washed off.

Experimental Protocol: Isocyanate Scavenger Resin
  • Reaction Completion: Once your primary reaction is complete, add the isocyanate resin to the reaction vessel (typically 2-3 molar equivalents relative to the initial amount of excess 2-aminopyridine).

  • Scavenging: Allow the mixture to stir or shake at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of 2-aminopyridine by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, simply filter the reaction mixture through a sintered glass funnel or a filter cannula.

  • Washing: Wash the collected resin with fresh reaction solvent to recover any adsorbed product.

  • Workup: Combine the filtrate and washes. This solution now contains your product, free of 2-aminopyridine, and can be concentrated.

Troubleshooting Guide 4: Crystallization/Recrystallization

Question: Can I remove 2-aminopyridine by crystallization?

Answer: Yes, but its success is highly dependent on the properties of your product and the solvent system chosen. This method is most effective when:

  • Your desired product is a solid with good crystallinity.

  • There is a significant difference in solubility between your product and 2-aminopyridine in a specific solvent.

  • The concentration of 2-aminopyridine is relatively low. High concentrations can inhibit the crystallization of your product (a phenomenon known as "impurity-induced depression of crystallization").

Pro-Tip: If your product is an acid, you can perform a reactive crystallization. Add your crude mixture to a solvent where the resulting salt of your product and 2-aminopyridine is insoluble. The salt will precipitate, leaving other impurities behind. The filtered salt can then be treated with a stronger base to liberate your acidic product.

FAQ 3: Verification of Removal

Question: How can I confirm that all the 2-aminopyridine has been removed?

Answer: Visual confirmation is never sufficient. Always use analytical techniques to confirm purity.

  • Thin-Layer Chromatography (TLC): The simplest method. Spot your crude material, your purified material, and a 2-aminopyridine standard on the same plate. Use a UV lamp for visualization.

  • Proton NMR (¹H NMR): This is highly quantitative. The aromatic protons of 2-aminopyridine have characteristic shifts in the δ 6.5-8.0 ppm range. Their absence in the spectrum of your final product is a strong indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most sensitive technique. It can detect trace amounts of residual 2-aminopyridine (m/z = 95.1 for [M+H]⁺). This is the gold standard for confirming high levels of purity required for drug development.

References

How to remove high-boiling point solvents from naphthyridine product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of high-boiling point solvents from naphthyridine-based active pharmaceutical ingredients (APIs). The methodologies discussed are grounded in established chemical principles and process chemistry best practices to ensure the integrity and purity of your final compound.

Troubleshooting Guide: Common Challenges in Solvent Removal

This section addresses specific issues you may encounter during the workup and purification of your naphthyridine product.

Q1: I've performed multiple aqueous washes, but my NMR still shows significant residual DMF/DMSO. What's happening and what should I do next?

A1: This is a classic challenge. High-boiling point polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are notoriously difficult to remove completely with simple water washes due to their high miscibility with both aqueous and many organic phases.[1][2] The naphthyridine core itself, being polar, can exacerbate the issue by increasing the product's affinity for the solvent or even by partitioning into the aqueous layer along with the residual solvent.[3]

Root Cause Analysis:

  • Insufficient Partitioning: DMF and DMSO can have significant solubility in common extraction solvents like ethyl acetate or dichloromethane (DCM).

  • Phase-Transfer Effect: These solvents can act as phase-transfer agents, pulling your desired polar product back into the aqueous layer during extraction, leading to yield loss.[3]

  • Emulsion Formation: The presence of these solvents can sometimes lead to the formation of stable emulsions, making clean phase separation difficult.[4]

Troubleshooting Protocol: Enhanced Liquid-Liquid Extraction (LLE)

If standard water washes fail, an enhanced LLE is the next logical step before resorting to more energy-intensive methods.

  • Initial Dilution: Dilute your organic layer (e.g., in ethyl acetate) further to decrease the relative concentration of the residual solvent.

  • Specialty Aqueous Washes:

    • Brine Wash: A saturated sodium chloride (NaCl) solution is a good starting point. It works by the "salting-out" effect, decreasing the solubility of organic compounds (both your product and the residual solvent) in the aqueous phase, pushing them into the organic layer.

    • Lithium Chloride (LiCl) Wash: A 5-10% aqueous LiCl solution is particularly effective for removing DMF.[5] It is believed that LiCl forms a complex or adduct with DMF, which has a much higher affinity for the aqueous phase than DMF alone.[6]

  • Acid/Base Wash (Use with Caution): A dilute acid wash (e.g., 0.5 N HCl) can sometimes help break emulsions and remove basic impurities.[1] However, be cautious: naphthyridines are basic and will form salts, potentially moving your product into the aqueous layer. This should only be used if your product is protected or if you intend to re-basify and re-extract.

  • Back-Extraction: To recover any product that may have partitioned into the aqueous phase, perform a back-extraction of the combined aqueous layers with a fresh portion of your organic solvent.

  • Rule of Thumb: A common guideline for removing DMF or DMSO is to wash the organic layer with a volume of water (or specialty wash solution) that is at least five times the volume of the high-boiling point solvent you are trying to remove.[1][5]

Q2: My naphthyridine product is thermally sensitive. How can I remove a high-boiling solvent like NMP without causing degradation?

A2: Thermal lability is a major concern when dealing with solvents like N-Methyl-2-pyrrolidone (NMP, b.p. 202 °C).[7] Standard rotary evaporation at high temperatures is not a viable option. In this scenario, you must use techniques that lower the effective boiling point of the solvent or avoid heat altogether.

Recommended Low-Temperature Techniques:

  • High-Vacuum Evaporation with Co-solvent:

    • Principle: The boiling point of a liquid is dependent on the external pressure. By using a high-performance vacuum pump (e.g., an oil pump achieving <1 mmHg), the boiling point of solvents like DMF, DMSO, and NMP can be significantly reduced to near room temperature.[8][9] Adding a lower-boiling, non-reactive "chaser" solvent like toluene or heptane can form an azeotrope or simply aid in the mass transfer, accelerating removal.[10]

    • Protocol: See the detailed protocol in the FAQ section below.

  • Lyophilization (Freeze-Drying):

    • Principle: Lyophilization is the most gentle method for solvent removal.[11] It involves freezing the sample and then sublimating the solvent (transitioning it directly from solid to gas) under a deep vacuum.[12] This process occurs at very low temperatures, preserving the integrity of heat-sensitive molecules.[13][14]

    • Suitability: This is ideal for products that are soluble in solvents that can be easily frozen, such as water or 1,4-dioxane. If your product is in DMSO, you can often dilute it with a large volume of water (if the product remains soluble) and then lyophilize the mixture.[15]

  • Short-Path Distillation:

    • Principle: This technique is designed for purifying heat-sensitive compounds at reduced pressure.[16][17] The key feature is the extremely short distance—often just a few centimeters—that the vapor travels from the evaporation surface to the condensation surface.[18] This minimizes the time the compound spends at elevated temperatures and reduces product loss on the apparatus walls.[19]

    • Application: This is an excellent option for purifying liquid or low-melting point naphthyridine products on a larger scale where lyophilization may be impractical.[20]

Frequently Asked Questions (FAQs)
Q1: What are the most common high-boiling point solvents I'll encounter in naphthyridine synthesis and what are their properties?

A1: The most frequently used high-boiling point solvents in this context are polar aprotic solvents, valued for their ability to dissolve a wide range of reactants.

SolventBoiling Point (1 atm)Boiling Point (10 mmHg)Boiling Point (1 mmHg)Key Characteristics
Water (H₂O) 100 °C14 °C-17 °COften used in workups; high heat of vaporization makes it slow to evaporate.[21]
DMF (C₃H₇NO) 153 °C52 °C27 °C"Universal solvent," highly water-miscible, notoriously difficult to remove.[1][8]
DMSO (C₂H₆OS) 189 °C75 °C47 °CHighly polar, excellent solvent, very high boiling point, water-miscible.[8]
NMP (C₅H₉NO) 202 °C97 °C65 °CSimilar to DMF but with an even higher boiling point, making it harder to remove.[7][22]

Data compiled from various sources.

Q2: How do I choose the right solvent removal method for my specific situation?

A2: The optimal method depends on your product's properties, the scale of your reaction, and the available equipment. This decision tree can guide your choice.

Solvent_Removal_Decision_Tree start Start: Product in High-Boiling Solvent is_solid Is the product a solid at room temperature? start->is_solid is_soluble Is product insoluble in an anti-solvent (e.g., water, ether, heptane)? is_solid->is_soluble Yes is_thermolabile Is the product thermally sensitive? is_solid->is_thermolabile No (Liquid or Oil) precipitation Precipitation / Recrystallization (Add anti-solvent, filter solid) is_soluble->precipitation Yes is_soluble->is_thermolabile No chromatography Preparative HPLC or Column Chromatography precipitation->chromatography For higher purity is_water_soluble Is the product water-soluble? is_thermolabile->is_water_soluble No high_vac High-Vacuum Evaporation (Rotovap + Co-solvent) is_thermolabile->high_vac No lyo Lyophilization (Freeze-Drying) is_thermolabile->lyo Yes (and water soluble or can be made so) spd Short-Path Distillation is_thermolabile->spd Yes (Liquid/Oil) lle Liquid-Liquid Extraction (LLE) (Wash with water, brine, LiCl) is_water_soluble->lle No is_water_soluble->lyo Yes lle->high_vac After LLE high_vac->chromatography If traces remain

Caption: Decision tree for selecting a solvent removal method.

Q3: Can you provide a step-by-step protocol for removing DMF via co-evaporation?

A3: Absolutely. This protocol is for removing a high-boiling solvent like DMF or NMP from a moderately stable compound using a rotary evaporator and a co-solvent.

Experimental Protocol: Co-Evaporation with Toluene

  • Objective: To remove residual DMF from a naphthyridine product post-extraction.

  • Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE. Ensure your glassware is free of cracks and suitable for vacuum applications. Use a blast shield.

Workflow Diagram:

Coevaporation_Workflow A 1. Start (Product in Organic Solvent + residual DMF) B 2. Add Co-solvent (e.g., Toluene) A->B C 3. Rotary Evaporation (High Vacuum, Gentle Heat) B->C D 4. Assess Residue (Check for DMF odor/NMR) C->D E 5. Repeat Steps 2-4 (If DMF remains) D->E DMF Present F 6. Final Drying (High Vacuum Line) D->F DMF Removed E->B G End: Purified Product F->G

Caption: Workflow for co-evaporation solvent removal.

Procedure:

  • Initial Concentration: If your product is in a large volume of extraction solvent (e.g., ethyl acetate), concentrate it on the rotary evaporator under standard vacuum to remove the bulk of the low-boiling solvent.

  • Add Co-solvent: To the flask containing your crude product and residual DMF, add a volume of toluene that is 5-10 times the estimated volume of the DMF.

  • Set Up Rotary Evaporator:

    • Attach the flask to the rotary evaporator.

    • Ensure the cold trap/condenser is filled with an appropriate coolant (e.g., dry ice/acetone slurry is more effective than chilled water for trapping high-boiling solvents).[9]

    • Set the water bath temperature. Start gently, around 40-50 °C. You can increase this if your compound is stable.

  • Apply High Vacuum: Gradually apply a high vacuum (<5 mmHg is ideal).[8] Do not start rotation until a vacuum is established to prevent splashing.

  • Evaporation: Begin rotation (100-150 rpm) to increase the surface area for evaporation. You should observe the co-distillation of the toluene and DMF. Continue until all solvent has been removed.

  • Repeat if Necessary: Release the vacuum, add another portion of fresh toluene, and repeat the evaporation. Two to three cycles are typically sufficient to remove the vast majority of DMF.[10]

  • Final Drying: After the final co-evaporation, place the flask on a high-vacuum line (Schlenk line) for several hours to remove the last traces of toluene and any remaining volatile impurities.

Q4: What are the regulatory limits for residual solvents in a final API?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines on residual solvents in pharmaceuticals. The relevant guideline is ICH Q3C .[23] Solvents are categorized into classes based on their toxicity.

  • Class 1: Solvents to be avoided. Known or suspected human carcinogens (e.g., Benzene, Carbon Tetrachloride). Their use should be strongly justified.[24]

  • Class 2: Solvents to be limited. Nongenotoxic animal carcinogens or agents with other irreversible toxicity (e.g., Acetonitrile, Chloroform, Toluene, Methanol). This class includes many common synthesis solvents, and strict concentration limits (in ppm) are defined.[25][26]

  • Class 3: Solvents with low toxic potential. (e.g., Acetone, Ethanol, Ethyl Acetate, Heptane). Have permissible daily exposures (PDEs) of 50 mg or more per day. Good manufacturing practices (GMP) should be used to limit their concentration.[24]

DMF, DMSO, and NMP are generally placed in Class 2 or require justification for their limits. It is imperative for drug development professionals to minimize these residual solvents to levels that are "as low as reasonably practicable" and to develop validated analytical methods (typically Gas Chromatography, GC) to quantify them in the final API.

References

Minimizing byproduct formation in Vilsmeier-Haack cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vilsmeier-Haack Cyclization

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful formylation and cyclization tool. Here, we move beyond standard protocols to address the nuanced challenges of this reaction, focusing on the root causes of byproduct formation and providing actionable, field-proven strategies to achieve clean, high-yield conversions.

Section 1: Understanding the Core Reaction: Mechanism and Key Players

Before troubleshooting, a firm grasp of the reaction mechanism is essential. The Vilsmeier-Haack reaction formylates electron-rich aromatic and heteroaromatic compounds.[1][2] It involves two primary stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde or ketone.[4][5]

The Vilsmeier reagent is a relatively weak electrophile, which is why this reaction is most effective on highly activated substrates such as phenols, anilines, and electron-rich heterocycles like indoles and pyrroles.[2][4]

Visualizing the Mechanism

Vilsmeier_Mechanism General Vilsmeier-Haack Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ POCl3->VilsmeierReagent Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Arene Electron-Rich Arene (Ar-H) Arene->Intermediate Electrophilic Attack Product Aryl Aldehyde (Ar-CHO) Intermediate->Product Hydrolysis Workup H₂O Workup Workup->Product

Caption: The core pathway of the Vilsmeier-Haack reaction.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the common issues encountered during Vilsmeier-Haack reactions. Each question is followed by a detailed explanation of the cause and a set of practical solutions.

Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

Root Causes:

  • Reagent Quality: The reaction is highly sensitive to moisture. Old or improperly stored POCl₃ can hydrolyze, and DMF can degrade to dimethylamine, which consumes the Vilsmeier reagent.[6]

  • Insufficient Substrate Activity: The Vilsmeier reagent is a weak electrophile. If your aromatic substrate is not sufficiently electron-rich, the reaction will not proceed.[2]

  • Low Temperature: While low temperatures are often used to control side reactions, they can also prevent the reaction from initiating, especially with less reactive substrates.[5]

Troubleshooting Steps:

  • Verify Reagent Quality: Always use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF.[7] A quick check for DMF quality is its smell; a fishy odor indicates the presence of dimethylamine.[6]

  • Increase Reaction Temperature: For substrates that are slow to react at room temperature, gradually increase the temperature. Reactions can be run from 0°C up to 80°C or even higher.[5][7] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material.

  • Consider a Stronger Vilsmeier Reagent: While DMF/POCl₃ is standard, other acid chlorides like oxalyl chloride or thionyl chloride can be used to generate more reactive Vilsmeier-type reagents.[8]

Q2: I'm observing the formation of multiple products, likely isomers. How can I improve the regioselectivity?

Root Cause: The Vilsmeier-Haack reaction's regioselectivity is governed by a delicate balance of steric and electronic factors.[5] If a substrate has multiple activated sites with similar reactivity, a mixture of isomers can be expected. For instance, formylation typically occurs at the para position on a substituted benzene ring unless it is sterically hindered.[3][5]

Troubleshooting Steps:

  • Modify Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the electronically preferred position over sterically accessible ones.

  • Change the Solvent: The solvent can influence the effective size of the Vilsmeier reagent and the substrate's conformation. Experimenting with solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) instead of using DMF as the solvent may alter the isomeric ratio.

  • Introduce Blocking Groups: In a multi-step synthesis, consider temporarily installing a blocking group on one of the reactive sites to direct the formylation to the desired position. This group can be removed in a subsequent step.

Q3: A significant amount of a dark, tarry residue is forming during the reaction or workup. What's happening and how can I prevent it?

Root Causes:

  • Overheating: Highly reactive substrates, such as indoles and pyrroles, are prone to polymerization or degradation at elevated temperatures.[9]

  • Uncontrolled Quenching: Adding water or base too quickly to the reaction mixture can cause a rapid, exothermic reaction, leading to decomposition of the product and starting material.[9]

  • Acid Sensitivity: The iminium salt intermediate or the final aldehyde product may be unstable under the highly acidic conditions of the reaction mixture.

Troubleshooting Workflow:

Tar_Troubleshooting Workflow to Prevent Tar Formation Start Tar Formation Observed Temp Is reaction temp > 40°C? Start->Temp LowerTemp Action: Lower Temp (0°C to RT) Temp->LowerTemp Yes Quench Is quench uncontrolled? Temp->Quench No LowerTemp->Quench SlowQuench Action: Pour reaction mix onto ice/buffer slowly Quench->SlowQuench Yes Substrate Is substrate highly reactive (e.g., indole)? Quench->Substrate No SlowQuench->Substrate Milder Action: Use milder conditions (shorter time, less reagent) Substrate->Milder Yes End Clean Reaction Substrate->End No Milder->End

Caption: A decision-making workflow for troubleshooting tar formation.

Specific Actions:

  • Maintain Strict Temperature Control: For reactive substrates, pre-form the Vilsmeier reagent at 0°C, then add a solution of your substrate dropwise, maintaining the low temperature.[7]

  • Controlled Workup: The most critical step is the quench. Always perform it by slowly adding the reaction mixture to a vigorously stirred beaker of ice-cold water or a buffered solution (e.g., saturated sodium acetate).[7][9] This dissipates heat and neutralizes strong acids.

Q4: My product is contaminated with unreacted DMF. How can I effectively remove it during purification?

Root Cause: DMF has a high boiling point (153°C), making its removal by simple rotary evaporation difficult, especially if the desired product is thermally sensitive.[9]

Effective Removal Strategies:

  • Aqueous Extraction (Wash): This is the most common and effective method.[9] After quenching, dilute the mixture with a large volume of water and extract your product with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). DMF is highly water-soluble and will preferentially partition into the aqueous layer. Repeat the wash several times (3-5x) with water or a dilute brine solution.

  • Azeotropic Removal: For stubborn cases, co-evaporation with a high-boiling solvent like toluene or heptane can help remove residual DMF.

  • Lyophilization (Freeze-Drying): If your product is non-volatile and stable, lyophilization can effectively remove DMF.

Section 3: Optimized Experimental Protocols

Protocol 1: General Vilsmeier-Haack Formylation

This protocol is a robust starting point for moderately activated aromatic compounds.

1. Reagent Preparation (Vilsmeier Reagent Formation):

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 equivalents).
  • Cool the flask to 0°C in an ice-water bath.
  • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes. Crucial: Maintain the internal temperature below 5°C.[7]
  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. A thick white precipitate of the Vilsmeier reagent may form.

2. Reaction with Aromatic Substrate:

  • Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a co-solvent like DCM.
  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
  • After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC. For less reactive substrates, heating to 40-80°C may be necessary.[5]

3. Workup and Isolation:

  • Prepare a separate beaker with crushed ice and a saturated aqueous solution of sodium acetate.
  • With vigorous stirring, slowly pour the reaction mixture onto the ice/acetate solution.
  • Continue stirring for 30 minutes as the iminium salt hydrolyzes.
  • Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate).
  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
  • Concentrate the solvent under reduced pressure.

4. Purification:

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final aryl aldehyde.[3]

Table 1: Stoichiometry and Temperature Guidelines
Substrate ReactivityVilsmeier Reagent (Equiv.)Temperature RangeTypical Reaction Time
High (e.g., Pyrrole, Indole)1.1 - 1.5-10°C to 25°C1 - 4 hours
Medium (e.g., Anisole, Aniline)1.5 - 2.025°C to 60°C4 - 12 hours
Low (e.g., Naphthalene)2.0 - 3.060°C to 100°C12 - 24 hours

References

Technical Support Center: Synthesis of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers and drug development professionals involved in the synthesis of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile. It addresses common challenges and offers practical, field-tested solutions to ensure a successful and scalable reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the reaction of 2-chloro-3-nitropyridine with malononitrile?

A1: The most critical parameter is maintaining anhydrous (moisture-free) conditions throughout the reaction. The presence of water can lead to the hydrolysis of the starting materials and intermediates, significantly reducing the yield and purity of the desired product. The reaction is typically carried out in the presence of a strong base like sodium ethoxide, which is highly reactive towards water. Any moisture will consume the base and inhibit the desired condensation reaction.

Q2: My reaction mixture turned dark brown/black immediately after adding the base. Is this normal?

A2: Yes, a color change to dark brown or even black is often observed and is typically not a cause for alarm. This is due to the formation of highly colored charge-transfer complexes and polymeric side products. As the reaction progresses and the product begins to precipitate, the color of the reaction mixture may lighten. However, if the reaction remains a tar-like consistency with no precipitate formation after the expected reaction time, it could indicate excessive decomposition, potentially due to the temperature being too high.

Q3: What is the best method for purifying the crude this compound?

A3: The most effective and commonly used method for purification is recrystallization. Based on established procedures, a mixture of dimethylformamide (DMF) and ethanol is an excellent solvent system for this purpose. The crude product is dissolved in a minimal amount of hot DMF, and then ethanol is added dropwise until turbidity is observed. Upon cooling, the purified product will crystallize out. This method is effective at removing unreacted starting materials and soluble impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides a systematic approach to resolving them.

Problem 1: Low or No Yield of the Desired Product

Low or no yield is a common issue that can be attributed to several factors. The following decision tree will help you diagnose and solve the problem.

G start Low/No Yield q1 Were anhydrous conditions maintained? start->q1 a1_yes Yes q1->a1_yes Moisture Controlled a1_no No q1->a1_no Moisture Contamination q2 Was the base (e.g., sodium ethoxide) freshly prepared or properly stored? a1_yes->q2 s1 Re-run reaction with freshly dried solvents and glassware. Use a drying tube. a1_no->s1 a2_yes Yes q2->a2_yes Active Base a2_no No q2->a2_no Inactive Base q3 Was the reaction temperature controlled effectively? a2_yes->q3 s2 Prepare fresh sodium ethoxide or use a new batch of a commercial, high-purity base. a2_no->s2 a3_yes Yes q3->a3_yes Temp Controlled a3_no No q3->a3_no Temp Fluctuation q4 Was the purity of the starting materials (2-chloro-3-nitropyridine and malononitrile) confirmed? a3_yes->q4 s3 Use an ice bath to maintain the temperature during base addition and initial reaction phase. a3_no->s3 a4_yes Yes q4->a4_yes Pure Starting Materials a4_no No q4->a4_no Impure Starting Materials end If issues persist, consider alternative synthetic routes. a4_yes->end s4 Analyze starting materials by NMR or GC-MS. Purify if necessary. a4_no->s4 G start Product Isolation Issues q1 Is the reaction mixture a homogenous solution? start->q1 a1_yes Yes q1->a1_yes a1_no No (Precipitate formed) q1->a1_no s1 Add a co-solvent of lower polarity (e.g., water or ethanol) dropwise to induce precipitation. a1_yes->s1 q2 Is the product forming an oil instead of a solid? s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, add a seed crystal from a previous successful batch. a2_yes->s2 end If still an oil, consider purifying by column chromatography. a2_no->end s2->end

Validation & Comparative

A Senior Application Scientist's Guide to ¹H NMR Spectral Analysis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,8-naphthyridine scaffold is a cornerstone of innovation, demonstrating a vast array of biological activities.[1] A precise understanding of the structure of novel derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for structural elucidation in solution.

This guide provides an in-depth comparison of ¹H NMR spectral data for various 1,8-naphthyridine derivatives. Moving beyond a simple data repository, this document explains the why behind the observed spectral changes, offering insights into the electronic effects of substituents on the naphthyridine core. The protocols and interpretations presented herein are grounded in established principles and validated through published experimental data, ensuring a trustworthy resource for your research endeavors.

The 1,8-Naphthyridine Core: A ¹H NMR Perspective

The parent 1,8-naphthyridine molecule, a bicyclic heteroaromatic system, presents a unique electronic landscape. The two nitrogen atoms significantly influence the chemical shifts of the ring protons, generally leading to a more downfield appearance compared to their carbocyclic analogue, naphthalene. Understanding the spectrum of the unsubstituted core is the first step in deciphering the spectra of its more complex derivatives.

The proton numbering convention for the 1,8-naphthyridine ring is crucial for spectral assignment.

Figure 1. Structure and proton numbering of the 1,8-naphthyridine ring.

The ¹H NMR spectrum of the unsubstituted 1,8-naphthyridine is characterized by three distinct signals for the six aromatic protons, reflecting the molecule's symmetry.

Experimental Protocol for ¹H NMR Analysis

The acquisition of high-quality, reproducible NMR data is fundamental. The following protocol is a self-validating system designed for the routine analysis of 1,8-naphthyridine derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of the 1,8-naphthyridine derivative. prep2 Dissolve in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep1->prep2 prep3 Add internal standard (e.g., TMS) if quantitative analysis is needed. prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Use a high-resolution NMR spectrometer (≥400 MHz). prep4->acq1 acq2 Acquire the ¹H NMR spectrum (typically 16-64 scans). acq1->acq2 proc1 Apply Fourier transform, phase correction, and baseline correction. acq2->proc1 proc2 Reference chemical shifts to the solvent peak or TMS (0 ppm). proc1->proc2 proc3 Integrate peaks to determine relative proton ratios. proc2->proc3 proc4 Analyze coupling patterns (splitting) to deduce proton connectivity. proc3->proc4 proc5 Assign peaks to the respective protons in the molecule. proc4->proc5

Figure 2. A generalized workflow for the ¹H NMR analysis of 1,8-naphthyridine derivatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 1,8-naphthyridine derivative. The purity of the sample is critical for unambiguous spectral interpretation.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can be critical, as aromatic solvents like benzene-d₆ may induce differential shifts that can help resolve overlapping signals.[2]

    • For precise chemical shift referencing and potential quantitative analysis, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

    • Transfer the resulting solution into a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's receiver coil.

  • Instrumentation and Measurement:

    • Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to achieve better signal dispersion.[2]

    • Acquire the ¹H NMR spectrum. The number of scans can be adjusted based on the sample concentration, with 16 to 64 scans being typical for samples of this concentration.[2]

  • Data Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain a clear spectrum.

    • Calibrate the chemical shift axis by referencing the residual solvent peak or the TMS signal (δ 0.00 ppm).

    • Integrate the peaks in the spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the splitting patterns (multiplicity) of the signals to deduce the number of neighboring protons, which provides information on the connectivity within the molecule.

    • Assign each signal to its corresponding proton in the 1,8-naphthyridine derivative's structure. For complex molecules, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) may be necessary for unambiguous assignment.

Comparative ¹H NMR Data of 1,8-Naphthyridine Derivatives

The electronic nature and position of substituents dramatically influence the chemical shifts and coupling constants of the protons on the 1,8-naphthyridine core. The following table summarizes the ¹H NMR data for the parent compound and several representative derivatives, illustrating these effects.

DerivativeSolventH2 (δ, ppm)H3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)H6 (δ, ppm)H7 (δ, ppm)Other Signals (δ, ppm)Ref.
1,8-Naphthyridine CDCl₃9.05 (dd)7.55 (dd)8.20 (dd)8.20 (dd)7.55 (dd)9.05 (dd)[3]
2-Amino-7-methyl-1,8-naphthyridine CD₃OD-6.75 (d)7.78 (d)7.76 (d)6.99 (d)-2.51 (s, 3H, CH₃)[4]
2,7-Dichloro-1,8-naphthyridine CD₂Cl₂-7.6 (d)8.2 (d)8.2 (d)7.6 (d)-[5]
2,7-Dihydroxy-1,8-naphthyridine DMSO-d₆-6.3 (d)7.8 (d)7.8 (d)6.3 (d)-[6]
4-Methyl-1,8-naphthyridine CDCl₃8.9 (d)7.3 (d)-8.1 (dd)7.4 (dd)9.0 (dd)2.6 (s, 3H, CH₃)ChemicalBook
2-Phenyl-7-methyl-1,8-naphthyridine derivative DMSO-d₆---8.54 (d)8.38 (d)-3.05 (s, 3H, CH₃), 5.4 (br s, 1H, OH), 7.5-8.4 (m, Ar-H)[2][7]

Note: The exact chemical shifts and coupling constants can vary slightly depending on the concentration and the specific spectrometer used. The multiplicities are indicated in parentheses (s: singlet, d: doublet, dd: doublet of doublets, m: multiplet, br s: broad singlet).

Interpreting Substituent Effects

The data in the table reveals predictable trends based on the electronic properties of the substituents.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and hydroxyl (-OH) groups are electron-donating through resonance. They increase the electron density on the ring, causing the protons, particularly those in the ortho and para positions, to be more shielded and thus appear at a more upfield (lower δ) chemical shift. For instance, in 2-amino-7-methyl-1,8-naphthyridine, the H3 proton is significantly shifted upfield compared to the parent compound.[4]

  • Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) are electron-withdrawing through induction. They decrease the electron density on the ring, leading to deshielding of the ring protons and a downfield (higher δ) shift in their resonance. The protons of 2,7-dichloro-1,8-naphthyridine are generally found at a higher chemical shift compared to the parent molecule.[5]

  • Anisotropic Effects: Aromatic substituents, such as a phenyl group at the C2 position, introduce their own magnetic field. This anisotropy can cause both shielding and deshielding of nearby protons on the naphthyridine core, depending on their spatial orientation relative to the phenyl ring.

The influence of substituents on coupling constants is also a valuable diagnostic tool. Generally, changes in bond lengths and angles due to substitution can slightly alter the values of the through-bond coupling constants (J-values).[8]

Conclusion

The ¹H NMR spectrum is a rich source of information for the structural characterization of 1,8-naphthyridine derivatives. By systematically applying the robust experimental protocol outlined in this guide and understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, researchers can confidently and accurately elucidate the structures of their novel compounds. For complex cases where signal overlap or ambiguity arises, advanced 2D NMR techniques are invaluable tools to complete the structural puzzle. This guide serves as a foundational resource to support the critical work of scientists and professionals in the ever-evolving field of medicinal chemistry and drug development.

References

A Researcher's Guide to Interpreting the Mass Spectra of Chloro-Nitro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of chloro-nitro compounds presents a unique set of challenges and opportunities in mass spectrometry. The interplay between the distinct isotopic signature of chlorine and the predictable, yet sometimes complex, fragmentation patterns directed by the nitro group demands a systematic and informed approach to spectral interpretation. This guide provides an in-depth comparison of fragmentation behaviors, supported by experimental considerations, to empower researchers in their analytical endeavors.

The Foundational Principles: Decoding the Chlorine Isotopic Signature

A key feature in the mass spectrum of any chlorine-containing compound is its characteristic isotopic pattern. Naturally occurring chlorine consists of two stable isotopes: 35Cl (75.76% abundance) and 37Cl (24.24% abundance).[1] This approximate 3:1 ratio of 35Cl to 37Cl results in a distinctive molecular ion cluster.[2][3] For a compound with a single chlorine atom, the mass spectrum will exhibit a molecular ion peak (M) and an "M+2" peak, with the M+2 peak having roughly one-third the intensity of the M peak.[4] This signature is a powerful diagnostic tool for identifying the presence of chlorine in an unknown compound.

The complexity of this isotopic pattern increases with the number of chlorine atoms in the molecule. For a compound with two chlorine atoms, three peaks will be observed: M, M+2, and M+4, with relative intensities of approximately 9:6:1.[3]

Table 1: Theoretical Isotopic Ratios for Compounds Containing Multiple Chlorine Atoms

Number of Chlorine AtomsIsotopic PeaksApproximate Intensity Ratio
1M, M+23:1
2M, M+2, M+49:6:1
3M, M+2, M+4, M+627:27:9:1
4M, M+2, M+4, M+6, M+881:108:54:12:1

It is crucial to look for this pattern not only in the molecular ion cluster but also in any fragment ions that retain the chlorine atom(s).

The Nitro Group's Influence: Directing the Fragmentation Cascade

The nitro group (–NO2) is a strong electron-withdrawing group that significantly influences the fragmentation pathways of aromatic compounds.[5] Common and diagnostically useful fragmentation patterns for nitroaromatic compounds include the loss of neutral species such as •NO (30 Da), •NO2 (46 Da), and O (16 Da).[5][6]

  • Loss of •NO2: This is often a primary fragmentation pathway, leading to the formation of a phenyl cation or a substituted phenyl cation. For example, in the mass spectrum of chlorobenzene, the loss of a chlorine radical from the molecular ion results in a prominent peak at m/z 77, corresponding to the C6H5+ ion.[3][7] Similarly, for a chloronitrobenzene, the loss of •NO2 would be a competing fragmentation.

  • Loss of •NO: The molecular ion can also lose a nitric oxide radical, which is a common fragmentation for many nitro compounds.[8]

  • The "Ortho Effect": A fascinating and diagnostically powerful fragmentation pattern can occur in ortho-substituted nitroaromatics. This "ortho effect" involves an intramolecular rearrangement where a hydrogen atom from the ortho substituent is transferred to the nitro group, often leading to the elimination of a neutral molecule like water (H2O) or a hydroxyl radical (•OH).[9][10] This interaction between vicinal groups can suppress other common fragmentation pathways and is a key differentiator between ortho isomers and their meta and para counterparts.[11] For instance, o-nitrobenzoic acid readily loses CO2 upon electron impact, a reaction not observed in the m- and p-isomers.[9]

Caption: Key fragmentation pathways for chloro-nitroaromatic compounds.

A Comparative Case Study: Isomeric Chloronitrobenzenes

To illustrate the practical application of these principles, let's consider the expected differences in the mass spectra of ortho-, meta-, and para-chloronitrobenzene (MW ≈ 157.55 g/mol ).[12]

All three isomers will exhibit a molecular ion cluster around m/z 157 and 159, reflecting the 35Cl and 37Cl isotopes in a roughly 3:1 ratio. However, their fragmentation patterns will differ, particularly for the ortho-isomer.

Table 2: Predicted Key Fragments for Isomeric Chloronitrobenzenes

m/z (35Cl)Proposed FragmentExpected Relative Abundance
All Isomers
157/159[C6H4ClNO2]+• (Molecular Ion)Varies, but present
127/129[C6H4Cl]+ (Loss of •NO)Moderate
111/113[C6H4Cl]+ (Loss of NO2)Often significant
75[C6H3]+ (Further fragmentation)Varies
Ortho-Isomer Specific
140/142[C6H3ClNO]+ (Loss of •OH)Potentially significant

The presence of a significant peak corresponding to the loss of a hydroxyl radical (•OH) would be a strong indicator of the ortho substitution pattern due to the "ortho effect."[13] The meta and para isomers are not expected to show this loss to any significant extent.

Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like chloro-nitro aromatics.[14][15]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the chloro-nitro compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1-10 µg/mL.

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10-15°C/min, and hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the molecular ion cluster and confirm the presence of chlorine based on the isotopic pattern.

    • Analyze the fragmentation pattern, looking for characteristic losses of •NO, •NO2, and •Cl.

    • For potential ortho-isomers, specifically look for evidence of the "ortho effect," such as the loss of •OH.

    • Compare the obtained spectrum to a reference library (e.g., NIST) for confirmation.[12][16][17]

Caption: General workflow for GC-MS analysis of chloro-nitro compounds.

Conclusion: A Synthesized Strategy for Confident Interpretation

The successful interpretation of the mass spectra of chloro-nitro compounds hinges on a dual-pronged approach. First, the analyst must meticulously identify the isotopic clusters that serve as the unmistakable signature of chlorine. Second, a thorough analysis of the fragmentation patterns, guided by an understanding of the nitro group's directing influence and the potential for positional isomer effects like the "ortho effect," is essential. By combining these two pillars of analysis with robust experimental techniques such as GC-MS, researchers can achieve confident structural elucidation and characterization of these important chemical entities.

References

A Comparative Guide to the Antibacterial Activity of 1,8-Naphthyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the 1,8-naphthyridine nucleus has garnered significant attention due to its versatile biological activities.[1][2] This guide provides a comprehensive comparison of the antibacterial activity of various 1,8-naphthyridine analogues, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, mechanism of action, and the experimental methodologies used for their evaluation.

The Enduring Promise of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that forms the foundational structure of several commercially available antibacterial drugs.[3][4] Its journey in the realm of antibacterials began with the discovery of nalidixic acid, the first quinolone antibiotic, which laid the groundwork for the development of the highly successful fluoroquinolone class of drugs.[3] The inherent antibacterial properties of this scaffold, coupled with the potential for diverse chemical modifications, make it a fertile ground for the discovery of new and potent antibacterial agents.[1]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism of 1,8-naphthyridine analogues involves the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By forming a stable complex with the enzyme and DNA, 1,8-naphthyridine analogues trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately, bacterial cell death. This targeted action on bacterial enzymes, which have structural differences from their mammalian counterparts, provides a degree of selective toxicity.

Below is a diagram illustrating the inhibitory action of 1,8-naphthyridine analogues on bacterial DNA gyrase.

G cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by 1,8-Naphthyridine Analogue DNA_Replication DNA Replication Fork Positive_Supercoils Positive Supercoiling DNA_Replication->Positive_Supercoils Torsional Stress DNA_Gyrase DNA Gyrase Positive_Supercoils->DNA_Gyrase Binding Negative_Supercoils Relaxed/Negatively Supercoiled DNA DNA_Gyrase->Negative_Supercoils Introduces Negative Supercoils Ternary_Complex Stable Ternary Complex (Gyrase-DNA-Drug) DNA_Gyrase->Ternary_Complex Replication_Continues Replication Continues Negative_Supercoils->Replication_Continues Naphthyridine 1,8-Naphthyridine Analogue Naphthyridine->DNA_Gyrase Binds to DSB Double-Strand Breaks Ternary_Complex->DSB Traps Cleavage Complex Cell_Death Bacterial Cell Death DSB->Cell_Death G Start Start Prepare_Compound Prepare Stock Solution of 1,8-Naphthyridine Analogue Start->Prepare_Compound Serial_Dilution Perform 2-fold Serial Dilutions in a 96-well Microtiter Plate Prepare_Compound->Serial_Dilution Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland Standard) Serial_Dilution->Prepare_Inoculum Inoculate Inoculate Each Well with the Standardized Bacterial Suspension Prepare_Inoculum->Inoculate Incubate Incubate the Plate (e.g., 37°C for 16-20 hours) Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity or Pellet Formation) Incubate->Read_Results Determine_MIC Identify the Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Guide to 1,8-Naphthyridine-3-Carbonitrile Derivatives: SAR Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activities.[1] This guide provides a comparative analysis of 1,8-naphthyridine-3-carbonitrile derivatives, focusing on their structure-activity relationships (SAR) as anticancer and anti-mycobacterial agents. By synthesizing data from recent studies, we aim to provide researchers and drug development professionals with actionable insights to guide future design and optimization efforts.

The 1,8-Naphthyridine Core: A Foundation for Diverse Bioactivity

Nitrogen-containing heterocycles are integral to a vast array of pharmaceuticals, and the 1,8-naphthyridine framework is no exception.[2] Its unique electronic and structural properties have been exploited to develop agents with a wide spectrum of therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities.[1][2] The planarity and hydrogen bonding capabilities of the naphthyridine ring system allow for effective interaction with various biological targets.

Anticancer Activity: Targeting Proliferation and Survival

Several studies have highlighted the potential of 1,8-naphthyridine derivatives as potent anticancer agents, with activity demonstrated against a range of cancer cell lines.[3][4][5] The SAR of these compounds reveals key structural features that govern their cytotoxic effects.

A series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxicity against eight human cancer cell lines.[3] Notably, substitutions on the carboxamide nitrogen and at the N-1 position of the naphthyridine ring were found to significantly influence anticancer potency.

Comparative Analysis of Anticancer Activity
CompoundR1R2Cancer Cell LineIC50 (µM)
12 H4-FluorophenylHBL-100 (Breast)1.37
17 H4-ChlorophenylKB (Oral)3.7
22 Propargyl4-MethoxyphenylSW-620 (Colon)3.0
24 Propargyl3,4-Dimethoxyphenyl--
31 Propargyl3-Ethoxyphenyl--
34 Propargyl4-Trifluoromethylphenyl--

Data synthesized from multiple sources.[3][6]

The data suggests that an unsubstituted N-1 position coupled with a halogenated phenyl ring at the carboxamide nitrogen can lead to potent activity. Furthermore, the introduction of a propargyl group at N-1 appears to be a favorable modification, with several derivatives showing high cytotoxicity.[6] Specifically, compounds 22 , 31 , and 34 demonstrated significant cytotoxic effects against multiple cancer cell lines.[6]

Key SAR Insights for Anticancer Activity

SAR_Anticancer cluster_naphthyridine 1,8-Naphthyridine Core cluster_substitutions Key Substitutions cluster_activity Biological Effect Core 1,8-Naphthyridine-3-carbonitrile R1 N-1 Position (e.g., H, Propargyl) Core->R1 Influences R2 C-3 Carboxamide (e.g., Substituted Phenyl) Core->R2 Modulates R3 C-7 Position (e.g., Amino, Heterocycles) Core->R3 Critical for Activity Anticancer Potency R1->Activity R2->Activity R3->Activity

Figure 1: Key structural modifications influencing the anticancer activity of 1,8-naphthyridine-3-carbonitrile derivatives.

Anti-mycobacterial Activity: A New Frontier Against Tuberculosis

Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics.[2] 1,8-Naphthyridine-3-carbonitrile derivatives have shown promise as potent anti-mycobacterial agents, with several compounds exhibiting significant activity against Mycobacterium tuberculosis H37Rv.[2][7]

A recent study detailed the design, synthesis, and anti-mycobacterial evaluation of a series of 1,8-naphthyridine-3-carbonitrile analogues.[2] The SAR exploration focused on modifications at the C-2 position, often involving piperazine and substituted aniline moieties.

Comparative Analysis of Anti-mycobacterial Activity
CompoundR Group at C-2MIC (µg/mL) vs. Mtb H37Rv
ANA-12 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)6.25
ANC-2 2-(4-(phenylglycyl)piperazin-1-yl) with 4-fluoroaniline12.5
ANA-1 2-(4-(benzoyl)piperazin-1-yl)12.5
ANA-6 2-(4-(4-chlorobenzoyl)piperazin-1-yl)12.5
ANA-7 2-(4-(4-methoxybenzoyl)piperazin-1-yl)12.5
ANA-8 2-(4-(4-nitrobenzoyl)piperazin-1-yl)12.5
ANA-10 2-(4-(furan-2-carbonyl)piperazin-1-yl)12.5
Ethambutol (Standard Drug)6.25

Data extracted from a study by Murugesan et al.[2]

The standout compound, ANA-12 , which incorporates a 5-nitrofuran moiety, exhibited remarkable anti-tubercular activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, equivalent to the standard drug ethambutol.[2] This highlights the importance of the heteroaromatic ring on the piperazine substituent. Several other derivatives displayed moderate to good activity with MIC values of 12.5 µg/mL.[2][7]

Key SAR Insights for Anti-mycobacterial Activity

SAR_Antimycobacterial cluster_core 1,8-Naphthyridine-3-carbonitrile Core cluster_modifications C-2 Position Modifications cluster_outcome Biological Outcome Core Core Scaffold Piperazine Piperazine Linker Core->Piperazine Attachment Point Substituent Terminal Substituent (e.g., Benzoyl, Nitrofuryl) Piperazine->Substituent Carries Activity Anti-mycobacterial Potency Substituent->Activity Determines

Figure 2: Influence of C-2 position modifications on the anti-mycobacterial activity of 1,8-naphthyridine-3-carbonitrile derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized 1,8-naphthyridine derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Microplate Alamar Blue Assay (MABA) for Anti-mycobacterial Activity

This assay is a widely used method for determining the MIC of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and adjusted to a McFarland standard of 1.0.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: A mixture of Alamar Blue reagent and Tween 80 is added to each well.

  • Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

The 1,8-naphthyridine-3-carbonitrile scaffold represents a highly promising framework for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that targeted modifications at specific positions of the naphthyridine ring can lead to significant enhancements in both anticancer and anti-mycobacterial potency.

For anticancer drug development, further exploration of substitutions at the N-1 and C-3 positions is warranted. The introduction of functionalities that can interact with specific enzymatic targets within cancer cells could lead to more selective and potent compounds.[8]

In the context of anti-mycobacterial agents, the remarkable activity of the nitrofuryl-containing derivative ANA-12 suggests that a focus on diverse heterocyclic substituents at the C-2 position could yield a new generation of potent anti-tubercular drugs.[2] Molecular modeling and docking studies can further aid in the rational design of these derivatives to optimize their interaction with mycobacterial targets such as enoyl-ACP reductase (InhA).[7][9]

This comparative guide serves as a foundation for researchers in the field, providing a structured overview of the current SAR landscape and offering insights to accelerate the discovery and development of next-generation 1,8-naphthyridine-based therapeutics.

References

A Researcher's Guide to Cytotoxicity Assessment of Novel Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Naphthyridine Drug Discovery

Naphthyridines are a class of heterocyclic compounds featuring a fused two-ring system containing nitrogen atoms.[1][2] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[2][3][4] The journey from a newly synthesized naphthyridine analog to a clinical candidate is rigorous, and a pivotal early step is the comprehensive assessment of its cytotoxic potential.[5][6][7][8] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design and execute a robust cytotoxicity assessment, ensuring data integrity and providing a clear rationale for experimental choices.

The primary goal of cytotoxicity testing is to determine the concentration at which a compound inhibits cellular growth or induces cell death, often quantified as the half-maximal inhibitory concentration (IC50).[5][6] This metric is fundamental for comparing the potency of novel compounds against established drugs and across different cell lines.[5] However, a simple IC50 value is just the beginning. A thorough assessment delves deeper, aiming to elucidate the mechanism of cell death—distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death)—which is critical for developing targeted therapies.[9]

Section 1: Strategic Assay Selection - A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's cytotoxic profile. A well-designed study employs a battery of tests that interrogate different aspects of cellular health. The choice of assays should be logical and hierarchical, starting with broad screening for viability and progressing to more specific mechanistic studies.

Primary Screening: Assessing Overall Cell Viability

The initial screen aims to quickly identify active compounds and determine their general potency. The most common methods measure metabolic activity, which serves as a proxy for the number of viable cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan crystals.[10][11][12] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[12] It is a cost-effective and reliable method for high-throughput screening.[7][11]

Secondary Screening: Investigating Membrane Integrity and Cytotoxicity

Compounds that show activity in primary screens should be further investigated to confirm cytotoxicity and rule out simple cytostatic effects. Assays that measure cell membrane integrity are ideal for this purpose.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[13][14][15] Measuring LDH activity in the supernatant provides a direct measure of cell death.[13][14][16]

Mechanistic Assays: Unraveling the Mode of Cell Death

For promising lead compounds, understanding how they kill cells is paramount. Many effective anticancer agents, including some naphthyridine derivatives, function by inducing apoptosis.[1][17]

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process.[18][19] "Executioner" caspases, such as caspase-3 and caspase-7, are activated in the final stages of apoptosis.[19][20] Luminescent or colorimetric assays, like the Caspase-Glo® 3/7 assay, use a specific peptide substrate (e.g., DEVD) that is cleaved by active caspase-3/7, generating a quantifiable signal.[21][22][23] A positive result is a strong indicator of apoptosis.[19]

The following diagram illustrates a logical workflow for selecting the appropriate cytotoxicity assays.

AssaySelectionWorkflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Mechanism Start Novel Naphthyridine Compound MTT Metabolic Viability Assay (e.g., MTT, MTS) Start->MTT IC50 Determine IC50 Value MTT->IC50 LDH Membrane Integrity Assay (e.g., LDH Release) IC50->LDH Is compound cytotoxic? Caspase Apoptosis Assay (e.g., Caspase-3/7) IC50->Caspase Is compound cytotoxic? Necrosis Necrotic Pathway LDH->Necrosis High LDH release Apoptosis Apoptotic Pathway Caspase->Apoptosis High Caspase activity

Caption: Workflow for Cytotoxicity Assay Selection.

Section 2: Detailed Experimental Protocols

Scientific integrity demands reproducible and well-controlled experiments. The following protocols are provided as a robust starting point.

Protocol: MTT Assay for IC50 Determination

This protocol is designed to measure cell viability based on metabolic activity.[5]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • DMSO (Dimethyl sulfoxide)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel naphthyridine compounds and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[5]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[24] Incubate for 3-4 hours at 37°C.[10][24]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.[5]

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This homogeneous "add-mix-measure" assay quantifies caspase-3 and -7 activities, key biomarkers of apoptosis.[21][22]

Materials:

  • Opaque-walled 96-well plates (to prevent well-to-well crosstalk)

  • Caspase-Glo® 3/7 Reagent (Promega, Cat.# G8090 or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the naphthyridine compounds in an opaque-walled 96-well plate as described in the MTT protocol (Steps 1-3). It is crucial to run a parallel plate with the same cell seeding density and compound concentrations.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[23] Allow the reagent to equilibrate to room temperature before use.[23]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture.

  • Incubation: Mix the contents by shaking on an orbital shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.[21]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity.[21] Compare the signal from treated wells to untreated and vehicle controls to determine the fold-increase in caspase-3/7 activity.

Section 3: Data Presentation and Comparative Analysis

Comparative Cytotoxicity of Novel Naphthyridines

The following table presents hypothetical data comparing two novel naphthyridine compounds (NP-1, NP-2) with the standard chemotherapeutic drug, Doxorubicin. Cytotoxicity was assessed against a human cervical cancer cell line (HeLa) and a non-cancerous human embryonic kidney cell line (HEK293) to evaluate cancer cell selectivity.

CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)¹
NP-1 HeLa5.2 ± 0.67.5
HEK29339.1 ± 4.2
NP-2 HeLa0.9 ± 0.115.1
HEK29313.6 ± 1.9
Doxorubicin HeLa2.9 ± 0.4[25]4.7
(Positive Control)HEK29313.6 ± 2.1

¹ Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.

Interpretation: In this hypothetical scenario, both novel compounds show potent activity against the HeLa cancer cell line. NP-2 is significantly more potent than the standard drug, Doxorubicin.[25] Importantly, NP-2 also displays a higher Selectivity Index, suggesting it is more toxic to cancer cells than to non-cancerous cells, a highly desirable characteristic for a drug candidate.[7][8]

Section 4: Mechanistic Insights - The Intrinsic Apoptosis Pathway

Naphthyridine compounds can induce apoptosis through various mechanisms, often involving DNA damage or inhibition of key enzymes like topoisomerases.[1][17][26] This cellular stress frequently converges on the intrinsic, or mitochondrial, pathway of apoptosis.[18][27][28] An increase in Caspase-3/7 activity, as measured by the Caspase-Glo® assay, is a strong confirmation of this pathway's activation.

A simplified overview of the intrinsic apoptosis pathway is shown below. A cytotoxic compound can trigger internal stress signals, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak). This compromises the mitochondrial outer membrane, causing the release of cytochrome c.[18] Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[29] Active caspase-9, in turn, cleaves and activates the executioner caspases-3 and -7, leading to the dismantling of the cell.[9][28]

ApoptosisPathway Compound Naphthyridine Compound Stress Cellular Stress (e.g., DNA Damage) Compound->Stress BaxBak Bax/Bak Activation Stress->BaxBak Mito Mitochondrion BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Membrane Permeabilization Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Cleavage & Activation Death Apoptosis Casp37->Death Execution

Caption: Simplified Intrinsic Apoptosis Pathway.

By combining a primary viability assay like MTT with a mechanistic assay like the Caspase-Glo® 3/7, researchers can confidently report not only the cytotoxic potency of a novel naphthyridine compound but also its ability to induce programmed cell death, providing critical data to support its advancement in the drug discovery pipeline.

References

A Researcher's Guide to In Silico ADMET Prediction for 1,8-Naphthyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The journey of this scaffold from its initial synthesis to its current status in drug discovery was significantly propelled by the discovery of nalidixic acid in 1962, the first of its class to show powerful antibacterial activity.[5] This breakthrough established 1,8-naphthyridine as a cornerstone for developing new chemotherapeutic agents.

However, the path from a promising bioactive compound to a clinically approved drug is fraught with challenges, with a high attrition rate due to poor pharmacokinetic profiles. Undesirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are a primary cause of these late-stage failures.[6] To mitigate this risk and adhere to the "fail early, fail cheap" paradigm, the integration of predictive ADMET models in the early stages of drug discovery is no longer just an option, but a necessity.[7]

This guide provides a comparative analysis of freely accessible in silico tools for predicting the ADMET profiles of 1,8-naphthyridine derivatives. We will delve into the methodologies behind these platforms, offer a step-by-step workflow for their use, and compare their predictive outputs for a representative compound, providing researchers with the insights needed to select and prioritize candidates with a higher probability of clinical success.

Pillar 1: Understanding Key ADMET Parameters

Before comparing predictive tools, it is crucial to understand the key parameters that determine a compound's viability as a drug. A favorable ADMET profile ensures that a compound can reach its target in sufficient concentration and be cleared from the body without causing undue toxicity.

  • Absorption: For orally administered drugs, this refers to the processes by which the drug moves from the gut into the bloodstream. Key predictors include water solubility, intestinal absorption, and Caco-2 cell permeability.

  • Distribution: This describes how a drug spreads throughout the body's fluids and tissues. Important considerations are plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

  • Metabolism: This is the chemical modification of drugs by the body, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver. Predicting inhibition of key CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is critical to avoid drug-drug interactions.

  • Excretion: This is the removal of the drug and its metabolites from the body. Total clearance is a key parameter.

  • Toxicity: This assesses the potential for a compound to cause harmful effects. Important endpoints include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Pillar 2: A Comparative Overview of Freely Accessible ADMET Prediction Tools

A variety of web-based tools are available to researchers, many of which are free for academic use. These platforms employ different computational models, primarily Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, to predict ADMET properties from a molecule's chemical structure.[3][8] We will compare three popular platforms: SwissADME, pkCSM, and ADMETlab 2.0.

FeatureSwissADMEpkCSMADMETlab 2.0
Underlying Methodology Primarily uses a combination of predictive models including fragmental methods, topological methods, and machine learning (Support Vector Machines).[9]Employs graph-based signatures to encode distance patterns between atoms, which are then used to train predictive models.[10][11][12]Utilizes a multi-task graph attention framework to develop its predictive models from a large, curated dataset.[13][14]
Key Strengths User-friendly interface, provides "Bioavailability Radar" for a quick assessment of drug-likeness, includes the BOILED-Egg model for BBB and intestinal absorption prediction.[9]Offers a wide range of pharmacokinetic and toxicity predictions, including detailed metabolism and excretion parameters.[12][15]Provides a comprehensive set of 88 ADMET-related parameters and includes visual cues (colored dots) to quickly assess the favorability of predicted properties.[6][13]
Input Format SMILES, draw moleculeSMILESSMILES, draw molecule, file upload
Batch Processing Yes (up to 200,000 molecules)No (single molecule)Yes (ADMET Screening module)
Accessibility Freely accessible web server.[9]Freely accessible web server.[11]Freely accessible web server.[6]

Pillar 3: A Practical Workflow for In Silico ADMET Prediction

To illustrate the practical application of these tools, we will follow a standardized workflow. This protocol ensures a systematic evaluation of any given 1,8-naphthyridine derivative.

Step-by-Step Methodology
  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. This can be generated from chemical drawing software (e.g., ChemDraw) or from databases like PubChem. For our case study, we will use a hypothetical 1,8-naphthyridine derivative.

  • Access the Web Server: Navigate to the homepage of the chosen ADMET prediction tool (e.g., SwissADME).

  • Input the Molecule: Paste the SMILES string into the input box and submit the job.

  • Analyze Physicochemical Properties: Review the calculated properties such as molecular weight, logP (lipophilicity), and topological polar surface area (TPSA). Assess compliance with drug-likeness rules like Lipinski's Rule of Five.

  • Evaluate Pharmacokinetics:

    • Absorption: Check parameters like GI absorption (predicted as High or Low) and Caco-2 permeability.

    • Distribution: Note the predicted blood-brain barrier (BBB) permeation and plasma protein binding.

    • Metabolism: Assess if the compound is a likely inhibitor of major CYP450 enzymes.

    • Excretion: Examine the predicted total clearance.

  • Assess Toxicity: Review predictions for Ames mutagenicity and hERG inhibition.

  • Synthesize and Compare: Collate the results from multiple servers into a summary table to identify consensus predictions and discrepancies. This comparative approach provides a more robust assessment than relying on a single tool.

Figure 1. Workflow for comparative in silico ADMET prediction.

Case Study: Comparative Prediction for a 1,8-Naphthyridine Derivative

Let's apply this workflow to a representative 1,8-naphthyridine derivative, Enoxacin , a known fluoroquinolone antibiotic. While experimental data for Enoxacin is available, this exercise demonstrates how these tools can be used to profile a novel analogue.

Enoxacin SMILES: C1CN(CC1)C2=C(C=C3C(=C2F)N=C(C(=O)N3CC)C(=O)O)

ParameterSwissADME PredictionpkCSM PredictionADMETlab 2.0 PredictionInterpretation & Causality
Physicochemical Properties
Molecular Weight320.32 g/mol -320.32 g/mol Within Lipinski's limit (<500), indicating good size for oral absorption.
logP (Lipophilicity)1.16 (Consensus)-1.19Optimal lipophilicity is crucial; too high can lead to poor solubility and high metabolic clearance, too low can hinder membrane permeation.
Water SolubilitySoluble-3.003 log mol/L-3.00 log mol/LGood water solubility is essential for absorption and formulation. The carboxylic acid group enhances solubility.
Absorption
GI AbsorptionHigh93.9%HighHigh predicted absorption suggests the molecule has the right balance of solubility and permeability to pass through the intestinal wall.
BBB PermeantNoNo (-1.08 logBB)NoThe polar nature of the molecule (e.g., carboxylic acid) likely prevents it from crossing the blood-brain barrier, which can be desirable to avoid CNS side effects.
Metabolism
CYP1A2 inhibitorYesYesYesConsistent prediction of CYP1A2 inhibition is a red flag for potential drug-drug interactions with substrates of this enzyme.
CYP2C9 inhibitorNoNoNoLack of inhibition for other major CYPs is a positive sign.
CYP3A4 inhibitorNoNoNoCrucial for avoiding interactions with a wide range of co-administered drugs.
Toxicity
hERG I inhibitorNoNoNoLow risk of cardiotoxicity is a critical safety parameter. The hERG channel is vital for cardiac repolarization.
Ames Toxicity-NoNoPredicted to be non-mutagenic, a fundamental requirement for drug safety.

Note: Predictions were generated in January 2026. Web server algorithms and training datasets are subject to updates.

This comparative table reveals a strong consensus across the different platforms for key ADMET properties of Enoxacin. The consistent prediction of high GI absorption, low BBB permeability, and specific inhibition of CYP1A2 provides a solid, data-driven foundation for decision-making. While in silico models provide invaluable guidance, it is imperative to remember that these are predictions.[1] The ultimate confirmation of a compound's ADMET profile must come from experimental validation.[1]

Conclusion and Future Perspectives

In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling researchers to de-risk projects and focus resources on compounds with the highest likelihood of success. For researchers working with 1,8-naphthyridine derivatives, leveraging a suite of freely available tools like SwissADME, pkCSM, and ADMETlab 2.0 provides a comprehensive and cost-effective strategy for early-stage candidate profiling. By understanding the underlying methodologies and applying a systematic, comparative workflow, scientists can make more informed decisions, accelerating the journey of these promising scaffolds from the lab to the clinic. The continuous evolution of machine learning and AI promises to further refine the accuracy and scope of these predictive models, making them an even more powerful component of the drug discovery pipeline.[16]

References

A Senior Application Scientist's Guide to the Validation of InhA Inhibition by Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the field of anti-tubercular drug development, the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis (Mtb) remains a target of paramount importance.[1][2][3][4][5] As a critical enzyme in the mycolic acid biosynthesis pathway, its inhibition leads to the disruption of the mycobacterial cell wall and ultimately, bacterial death.[1][2] The rise of drug-resistant tuberculosis, particularly strains resistant to isoniazid—a prodrug that targets InhA after activation by the KatG enzyme—has intensified the search for direct-acting InhA inhibitors.[6][7][8] Naphthyridine-based compounds have emerged as a promising chemical scaffold in this pursuit.[9][10][11][12]

This guide provides a comprehensive, multi-tiered framework for the rigorous validation of novel naphthyridine compounds as direct InhA inhibitors. Moving beyond simple screening, we will delve into the causality behind experimental choices, ensuring that each step provides a self-validating layer of evidence, from initial enzymatic activity to definitive target engagement and cellular efficacy.

The Rationale for a Multi-Assay Approach

A single data point, such as a potent IC50 value, is insufficient to validate an inhibitor. Artifacts like compound aggregation, non-specific reactivity, or off-target effects can easily lead to false positives. A robust validation cascade, therefore, is essential. It logically progresses from confirming biochemical potency to proving direct physical interaction with the target, and finally, to demonstrating efficacy in a whole-cell context.

Section 1: Primary Validation: InhA Enzymatic Inhibition Assay

The first step is to determine if the naphthyridine compound can inhibit the enzymatic function of InhA in a controlled, in vitro environment. The most common method is a spectrophotometric assay that monitors the oxidation of the NADH cofactor.

Principle of the Assay: InhA catalyzes the reduction of a long-chain trans-2-enoyl-ACP substrate using NADH as a cofactor, which is oxidized to NAD+ in the process. The reaction can be monitored by the decrease in absorbance at 340 nm, which is characteristic of NADH. An effective inhibitor will slow down this reaction, resulting in a reduced rate of NADH consumption.

Detailed Protocol: Spectrophotometric InhA Inhibition Assay

Materials:

  • Purified recombinant Mtb InhA enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (2-trans-dodecenoyl-Coenzyme A) as the substrate mimic

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

  • Naphthyridine compounds dissolved in 100% DMSO

  • Positive Control: Isoniazid-NAD adduct (pre-formed) or Triclosan

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. The final concentration of DMSO in the assay well should be kept low (≤1%) to avoid interference.

  • Assay Reaction Setup: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Naphthyridine compound at various concentrations (typically a 10-point serial dilution). Include wells for a "no inhibitor" control (DMSO only) and a positive control.

    • InhA enzyme (final concentration ~50 nM).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding NADH (final concentration ~100 µM) and DD-CoA (final concentration ~50 µM).

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and the positive control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Scientist's Note: The choice of substrate is critical. While the natural substrate is a long-chain enoyl-ACP, short-chain Coenzyme A esters like DD-CoA are well-established and more convenient mimics for high-throughput screening.

Data Presentation: Comparative IC50 Values
CompoundInhA IC50 (µM)[3][4]Notes
Naphthyridine-A1.2 ± 0.2Potent initial hit.
Naphthyridine-B15.8 ± 1.9Moderate activity.
Naphthyridine-C> 100Inactive.
Triclosan (Control)0.5 ± 0.1Known direct InhA inhibitor.

Section 2: Confirming Direct Target Engagement with Biophysical Methods

A positive result in the enzymatic assay is promising, but it does not prove that the compound binds directly to InhA. Biophysical assays are essential to confirm a physical interaction, rule out artifacts, and characterize the binding thermodynamics and kinetics.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[13][14] It is the gold standard for characterizing binding thermodynamics, providing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single, label-free experiment.[13][14][15][16]

Experimental Workflow:

  • Preparation: Dialyze the purified InhA protein and the naphthyridine compound into the same buffer to minimize heats of dilution.

  • Loading: Fill the ITC sample cell with the InhA protein solution and the injection syringe with the concentrated compound solution.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Measurement: The instrument measures the minute heat changes after each injection.

  • Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable model to extract the thermodynamic parameters. Some studies show that inhibitors bind specifically to InhA in an NADH-dependent manner.[6][7]

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[17][18][19] By immobilizing the InhA protein on the chip and flowing the naphthyridine compound over the surface, one can monitor the binding and dissociation in real-time, providing valuable kinetic data (kon and koff) in addition to binding affinity (Kd).[17][18][20]

Experimental Workflow:

  • Immobilization: Covalently attach purified InhA to the surface of an SPR sensor chip.

  • Binding (Association): Inject a series of concentrations of the naphthyridine compound over the chip surface and monitor the increase in the SPR signal (measured in Response Units, RU) as the compound binds to the immobilized InhA.

  • Dissociation: Replace the compound solution with a continuous flow of buffer and monitor the decrease in the SPR signal as the compound dissociates.

  • Analysis: The resulting sensorgrams (RU vs. time) are fitted to kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Data Presentation: Comparative Biophysical Parameters
CompoundMethodBinding Affinity (Kd)kon (M⁻¹s⁻¹)koff (s⁻¹)
Naphthyridine-AITC1.5 µM--
Naphthyridine-ASPR1.3 µM2.5 x 10⁴3.3 x 10⁻²
Naphthyridine-BITC22 µM--
Naphthyridine-BSPR25 µM1.1 x 10⁴2.8 x 10⁻¹

Scientist's Note: A strong correlation between the IC50 from the enzymatic assay and the Kd from biophysical assays is a powerful indicator of on-target activity. A large discrepancy may suggest that the compound's mechanism is more complex than simple competitive inhibition or that there are assay-specific artifacts.

Section 3: Validating Cellular Efficacy

Demonstrating that a compound can inhibit a purified enzyme is only part of the story. The ultimate goal is to kill the bacteria. Therefore, the compound must be tested for its ability to inhibit the growth of whole M. tuberculosis cells.

Principle of the Assay: The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.[9][10] The Alamar Blue reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent, pink-colored resorufin. A lack of color change indicates that bacterial metabolism has been inhibited.

Detailed Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Naphthyridine compounds dissolved in DMSO

  • Positive Control: Rifampicin or Isoniazid

  • Sterile 96-well microplates

  • Alamar Blue reagent

Procedure:

  • Bacterial Culture: Grow Mtb H37Rv to mid-log phase.

  • Compound Dilution: In a 96-well plate, perform a serial dilution of the naphthyridine compounds in 7H9 broth.

  • Inoculation: Add the Mtb culture to each well to achieve a final inoculum of ~5 x 10⁴ CFU/mL. Include a "no drug" growth control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Reagent Addition: Add Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (no growth) to pink (growth).

Data Presentation: Comparative MIC Values
CompoundMtb H37Rv MIC (µg/mL)[9]Mtb H37Rv MIC (µM)
Naphthyridine-A6.2514.2
Naphthyridine-B50108.5
Naphthyridine-C>100>215
Rifampicin (Control)0.1250.15

Scientist's Note: The whole-cell MIC value is often higher than the enzymatic IC50. This can be due to several factors, including poor cell wall penetration, efflux pump activity, or compound metabolism by the bacteria. A large difference between the IC50 and MIC (a high "potency drop-off") is a common challenge in drug development that requires further optimization of the compound's properties.

Visualizing the Validation Workflow

A logical and structured workflow is key to successful inhibitor validation.

Validation_Workflow cluster_0 Biochemical Validation cluster_1 Biophysical Confirmation cluster_2 Cellular Efficacy enzymatic_assay Step 1: InhA Enzymatic Assay (Determine IC50) decision Potent Hit? (IC50 < 10 µM) enzymatic_assay->decision itc Isothermal Titration Calorimetry (ITC) (Measure Kd, Thermodynamics) spr Surface Plasmon Resonance (SPR) (Measure Kd, Kinetics) itc->spr decision2 Direct Binder? (Kd correlates with IC50) spr->decision2 maba Step 3: Whole-Cell Assay (MABA) (Determine MIC) decision3 Cell Active? (MIC in potent range) maba->decision3 start Naphthyridine Compound Library start->enzymatic_assay decision->itc Yes discard Discard or Deprioritize decision->discard No decision2->maba Yes discard2 Discard or Deprioritize decision2->discard2 No lead_candidate Lead Candidate for Further Optimization decision3->lead_candidate Yes discard3 Discard or Deprioritize decision3->discard3 No

Caption: The validation workflow for InhA inhibitors.

Conclusion

Validating a naphthyridine compound as a direct inhibitor of InhA requires a multi-pronged approach that builds a robust case for its mechanism of action. By systematically progressing from enzymatic inhibition to direct binding confirmation and finally to whole-cell efficacy, researchers can confidently identify promising lead candidates for further development. This rigorous, self-validating framework ensures that resources are focused on compounds with a genuine potential to become the next generation of anti-tubercular therapies. The journey from hit to lead is challenging, but a foundation built on sound scientific principles and comprehensive validation is the surest path to success.

References

A Comparative Analysis of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile and Other Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the pursuit of novel scaffolds with potent and broad-spectrum activity is paramount. The 1,8-naphthyridine core has long been a privileged structure in medicinal chemistry, forming the backbone of clinically significant antibiotics. This guide provides a comparative overview of a specific derivative, 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, in the context of established antimicrobial agents. While direct and extensive experimental data on this particular compound is limited in publicly accessible literature, this document aims to provide a robust framework for its potential evaluation, drawing upon the known structure-activity relationships of related compounds and standardized methodologies.

Introduction to the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a heterocyclic aromatic compound that has been extensively explored for its diverse biological activities, most notably its antimicrobial effects.[1] The seminal discovery of nalidixic acid, a first-generation quinolone antibiotic, established the potential of this scaffold in combating bacterial infections.[2] Subsequent modifications to the basic 1,8-naphthyridine ring have led to the development of highly potent fluoroquinolone antibiotics such as ciprofloxacin and enoxacin, which exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2]

The primary mechanism of action for many 1,8-naphthyridine-based antimicrobials is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[][4][5] These enzymes are critical for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[6]

The Subject of Investigation: this compound

The compound this compound incorporates several functional groups that are known to influence antimicrobial activity. The chloro and nitro substituents on the naphthyridine ring are of particular interest. While specific data for this molecule is scarce, we can extrapolate its potential based on related structures. For instance, the presence of a 4-chloro substituent on the phenyl ring of other heterocyclic compounds has been associated with antibacterial and antifungal activity.[2] Furthermore, nitroaromatic compounds, such as nitrofurantoin and metronidazole, are a well-established class of antimicrobials.[7] Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitrogen species that can damage cellular macromolecules, including DNA.[1][8] The nitrile group (-CN) is also a versatile functional group in medicinal chemistry and its impact on the antimicrobial activity of this specific scaffold warrants investigation.

Comparative Antimicrobial Agents

To provide a comprehensive perspective, we will compare the hypothetical profile of this compound with the following well-characterized antimicrobial agents:

  • Ciprofloxacin: A second-generation fluoroquinolone with a broad spectrum of activity. It serves as a relevant benchmark due to its structural similarity to the 1,8-naphthyridine core.

  • Nitrofurantoin: A nitroaromatic antibiotic primarily used for urinary tract infections. It offers a comparative perspective on the potential role of the nitro group.

  • Ampicillin: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis, representing a different mechanism of action.

A hypothetical comparison of the expected antimicrobial spectrum is presented below. It is crucial to note that these are projected activities and require experimental validation.

FeatureThis compound (Hypothetical)CiprofloxacinNitrofurantoinAmpicillin
Class Substituted 1,8-NaphthyridineFluoroquinoloneNitroaromaticBeta-lactam
Mechanism of Action Putative dual-action: DNA gyrase/topoisomerase IV inhibition and/or reactive nitrogen species formationDNA gyrase and topoisomerase IV inhibitor[][4][5]Damages bacterial DNA via reactive intermediates[1][7]Inhibits peptidoglycan synthesis in the bacterial cell wall
Spectrum of Activity Potentially broad-spectrum (Gram-positive and Gram-negative)Broad-spectrum (Gram-positive and Gram-negative)Primarily active against urinary tract pathogens (Gram-positive and Gram-negative)Broad-spectrum (Gram-positive and some Gram-negative)

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial efficacy of this compound, standardized in vitro susceptibility testing methods are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[9][10][11][12][13][14]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and reproducible technique.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound, this compound, and comparator agents are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) Inoculation Inoculate Microtiter Plate Wells Inoculum->Inoculation Compound Prepare Serial Dilutions of Test Compounds Compound->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Turbidity Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.

Methodology:

  • Perform MIC Assay: The MIC assay is performed as described above.

  • Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving.

Visualizing the Mechanisms of Action

Understanding the molecular targets of antimicrobial agents is crucial for rational drug design and overcoming resistance.

Mechanism of Action of Fluoroquinolones

Fluoroquinolone_MoA Fluoroquinolone Fluoroquinolone Complex Ternary Complex (Drug-Enzyme-DNA) Fluoroquinolone->Complex DNA_Gyrase DNA Gyrase DNA_Gyrase->Complex Topo_IV Topoisomerase IV Topo_IV->Complex DNA Bacterial DNA DNA->Complex Replication_Block DNA Replication Blocked Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

Proposed Mechanism of Action for Nitroaromatic Compounds

Nitroaromatic_MoA Nitro_Compound Nitroaromatic Compound (R-NO2) Reactive_Species Reactive Nitrogen Species (R-NO2•-) Nitro_Compound->Reactive_Species Reduction Nitroreductase Bacterial Nitroreductase Nitroreductase->Reactive_Species Cellular_Damage Damage to DNA, Proteins, etc. Reactive_Species->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Bioactivation of nitroaromatic compounds to cytotoxic species.

Conclusion and Future Directions

While this compound remains a molecule with underexplored antimicrobial potential, its structural features suggest it is a promising candidate for further investigation. The 1,8-naphthyridine core is a well-validated antibacterial scaffold, and the presence of both chloro and nitro substituents may confer a unique activity profile, potentially through a multi-targeted mechanism of action.

Future research should focus on the synthesis and in vitro evaluation of this compound against a diverse panel of clinically relevant bacterial and fungal pathogens. Determining its MIC and MBC values will provide a quantitative measure of its potency. Furthermore, mechanistic studies, such as DNA gyrase inhibition assays and assessment of intracellular reactive nitrogen species production, are warranted to elucidate its precise mode of action. Such data will be invaluable for the drug development community in assessing the potential of this and related compounds as next-generation antimicrobial agents.

References

Combating Antibiotic Resistance: A Synergistic Approach with 1,8-Naphthyridines and Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates innovative strategies to preserve the efficacy of our existing antimicrobial arsenal. One promising avenue lies in the synergistic combination of antimicrobial agents. This guide provides an in-depth comparison of the antibacterial performance of fluoroquinolones, both alone and in concert with 1,8-naphthyridine derivatives. We will delve into the mechanistic underpinnings of this synergy, present supporting experimental data, and provide detailed protocols for assessing these interactions in a laboratory setting.

The Challenge of Fluoroquinolone Resistance

Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[][2][3] However, their extensive use has led to the emergence of resistant strains.[4] Resistance mechanisms are multifaceted and include mutations in the target enzymes (gyrase and topoisomerase IV), increased expression of efflux pumps that actively remove the drug from the bacterial cell, and enzymatic modification of the antibiotic.[5][6]

1,8-Naphthyridines: A Scaffold for Synergy

1,8-Naphthyridine derivatives, a class of nitrogen-containing heterocyclic compounds, have demonstrated a remarkable ability to potentiate the activity of fluoroquinolones.[7][8] While some 1,8-naphthyridine derivatives exhibit intrinsic antibacterial activity, their true potential may lie in their ability to act as adjuvants, enhancing the efficacy of established antibiotics.[9][10][11]

The structural similarity between 1,8-naphthyridines and the core scaffold of quinolone antibiotics is a key factor in their synergistic interaction.[10] Nalidixic acid, the first quinolone antibiotic, is itself a 1,8-naphthyridine derivative.[9][10] This structural relationship suggests a similar mechanism of action, with studies indicating that 1,8-naphthyridine derivatives can also inhibit bacterial DNA gyrase.[12][13][14]

Unveiling the Synergistic Effect: A Mechanistic Overview

The synergy between 1,8-naphthyridines and fluoroquinolones is likely a multifactorial phenomenon. The primary proposed mechanisms include:

  • Dual Targeting of DNA Gyrase and Topoisomerase IV: Both fluoroquinolones and certain 1,8-naphthyridine derivatives can inhibit these essential bacterial enzymes.[2][3][12][13] Their combined action could lead to a more potent and comprehensive inhibition of DNA replication, overwhelming the bacterial cell's repair mechanisms.

  • Inhibition of Efflux Pumps: A significant mechanism of fluoroquinolone resistance is the active efflux of the drug from the bacterial cell.[6] Some 1,8-naphthyridine derivatives have been shown to inhibit these efflux pumps, thereby increasing the intracellular concentration of the fluoroquinolone and restoring its antibacterial activity.[10]

The following diagram illustrates the proposed dual-target mechanism of synergy:

Synergy_Mechanism cluster_bacterium Bacterial Cell cluster_outcome Outcome FQ Fluoroquinolone Gyrase DNA Gyrase FQ->Gyrase Inhibits TopoIV Topoisomerase IV FQ->TopoIV Inhibits Naph 1,8-Naphthyridine Naph->Gyrase Inhibits DNA_Rep DNA Replication Gyrase->DNA_Rep TopoIV->DNA_Rep Synergy Synergistic Bactericidal Effect DNA_Rep->Synergy Inhibition leads to caption Dual inhibition of DNA gyrase and topoisomerase IV. Checkerboard_Workflow start Start prep Prepare Reagents: - Fluoroquinolone Stock - 1,8-Naphthyridine Stock - Bacterial Inoculum start->prep plate Set up 96-well Plate: Serial Dilutions of Both Compounds prep->plate inoculate Inoculate with Standardized Bacterial Suspension plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results: Determine MICs incubate->read calculate Calculate FIC Index read->calculate interpret Interpret Results: Synergy, Additive, or Antagonism calculate->interpret end End interpret->end caption Workflow of the checkerboard assay.

References

A Researcher's Guide to Cross-Referencing 13C NMR Data for Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic molecules. This guide provides an in-depth comparison of ¹³C NMR data for substituted naphthyridines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. By understanding the intricate interplay of substituent effects and the inherent electronic properties of the naphthyridine core, researchers can confidently assign chemical shifts and accelerate their discovery pipelines.

The Foundational Principles: Understanding ¹³C NMR in Aza-Aromatic Systems

The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. In aromatic systems like naphthyridine, the positions of the nitrogen atoms and the nature and position of substituents dictate the electron density at each carbon, thereby governing its resonance frequency. The key factors at play are:

  • Electronegativity of Nitrogen: The nitrogen atoms in the naphthyridine rings are more electronegative than carbon, leading to a general deshielding of the adjacent (α- and γ-) carbon atoms. This results in their signals appearing at a lower field (higher ppm values) compared to the β-carbons.

  • Inductive Effects: Electron-withdrawing substituents (e.g., -NO₂, -CN, halogens) decrease the electron density at the carbon atoms of the ring, causing a downfield shift in their ¹³C NMR signals. Conversely, electron-donating groups (e.g., -NH₂, -OH, -CH₃) increase electron density, resulting in an upfield shift.

  • Resonance Effects: Substituents with lone pairs of electrons or π-systems can engage in resonance with the aromatic ring, leading to a more complex pattern of shielding and deshielding that is transmitted throughout the molecule. This effect is particularly pronounced at the ortho and para positions relative to the substituent.

  • Steric Effects: Bulky substituents can cause steric compression, leading to through-space interactions that can also influence the chemical shifts of nearby carbon atoms.

The interplay of these effects results in a unique ¹³C NMR fingerprint for each substituted naphthyridine isomer, allowing for their unambiguous identification.

Comparative Analysis of ¹³C NMR Data for Naphthyridine Isomers

The following tables summarize the ¹³C NMR chemical shift data for a selection of substituted naphthyridine isomers. All data is referenced to a standard solvent signal. It is important to note that solvent effects can cause minor variations in chemical shifts.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,5-Naphthyridines

SubstituentPositionC2C3C4C6C7C8Reference
H-151.1124.3137.4151.1124.3137.4[1]
4-Amino4151.8114.5156.2149.9122.1136.9
4-Chloro4152.3125.1147.8151.5124.8137.9

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,6-Naphthyridines

SubstituentPositionC2C3C4C5C7C8Reference
H-150.2121.5137.0145.8120.9136.5
8-Hydroxy8149.5122.3138.1144.9118.7155.4[2][3]
4-Methyl4150.0121.2145.3145.6120.7136.3

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,7-Naphthyridines

SubstituentPositionC2C3C4C5C6C8Reference
H-152.9122.0136.8148.9118.2149.7
5-Hydroxy5152.1122.8137.5160.1110.5149.2[2][3]
8-Amino8151.7121.5136.2148.5118.0158.9

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,8-Naphthyridines

SubstituentPositionC2C3C4C5C6C7Reference
H-150.5121.1136.9121.1136.9150.5[4]
2-Amino2161.2112.4137.5119.8136.1150.1[5]
4-Methyl4150.3120.8145.2120.9136.7150.4[5]

Table 5: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2,6-Naphthyridines

SubstituentPositionC1C3C4C5C7C8Reference
H-153.8145.2120.4136.7120.4136.7
3-Amino3152.9156.8115.1136.2119.9136.5[6]
1,3-Dibromo1,3143.2135.9123.1137.5121.2137.0[6]

Table 6: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2,7-Naphthyridines

SubstituentPositionC1C3C4C5C6C8Reference
H-153.2153.2121.8121.8137.1137.1[7][8]
1-Amino1160.5152.8118.9121.5136.8136.4[9]
1-Chloro1151.7153.9122.5122.0137.4136.9[9]

Experimental Protocol for ¹³C NMR Data Acquisition

Acquiring high-quality ¹³C NMR data is crucial for accurate structural analysis. The following protocol provides a standardized workflow for the analysis of substituted naphthyridines.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified naphthyridine derivative.
  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent is critical and should be based on the solubility of the compound and its potential for hydrogen bonding interactions, which can influence chemical shifts.
  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • Acquire a standard proton-decoupled ¹³C NMR spectrum. Key parameters to consider are:
  • Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates.
  • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for most carbons, but longer delays may be necessary for quaternary carbons to ensure full relaxation and accurate integration (if desired).
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
  • Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in these compounds.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Apply baseline correction to obtain a flat baseline.
  • Reference the spectrum by setting the TMS peak to 0 ppm.
  • Identify and record the chemical shifts of all carbon signals. For complex spectra, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of carbon and proton signals.

Visualizing the Workflow and Substituent Effects

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental principles of substituent effects on the ¹³C NMR spectra of naphthyridines.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent add_tms Add TMS Reference dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer lock_shim Lock & Shim transfer->lock_shim acquire Acquire Spectrum (Proton Decoupled) lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analysis Structural Elucidation reference->analysis Peak Picking & Assignment

Figure 1: Experimental workflow for acquiring ¹³C NMR data.

substituent_effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) ewg e.g., -NO₂, -CN deshielding Decreased Electron Density (Deshielding) ewg->deshielding downfield Downfield Shift (Higher ppm) deshielding->downfield edg e.g., -NH₂, -OCH₃ shielding Increased Electron Density (Shielding) edg->shielding upfield Upfield Shift (Lower ppm) shielding->upfield naphthyridine Naphthyridine Ring Carbon naphthyridine->ewg Substitution with EWG naphthyridine->edg Substitution with EDG

Figure 2: Influence of substituent electronic effects on ¹³C chemical shifts.

Conclusion

This guide provides a centralized resource for cross-referencing ¹³C NMR data of substituted naphthyridines. By understanding the fundamental principles that govern chemical shifts in these aza-aromatic systems and following a standardized experimental protocol, researchers can with greater confidence and efficiency elucidate the structures of novel naphthyridine derivatives. The compiled data tables serve as a valuable reference point for predicting and interpreting ¹³C NMR spectra, ultimately accelerating the pace of research and development in medicinal chemistry and related fields.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical, and often overlooked, aspect of laboratory management. This guide provides a detailed protocol for the proper disposal of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, a halogenated and nitrated heterocyclic compound. By understanding the chemical principles behind these procedures, you can ensure the safety of your personnel and the protection of our environment.

Understanding the Hazard Profile

Table 1: Anticipated Hazards of this compound

Hazard CategoryAnticipated EffectRationale
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Based on data for similar compounds like 4-Chloro-3-nitrobenzonitrile.[3]
Skin Irritation Causes skin irritation.A common characteristic of halogenated aromatic compounds.[3][4]
Eye Irritation Causes serious eye irritation.Expected based on the chemical structure and data for similar compounds.[3][4]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Halogenated organic compounds are often persistent in the environment.[2][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle the compound with the appropriate safety measures.

Personal Protective Equipment (PPE)

Always wear the following PPE when handling this compound:

  • Gloves: Chemically resistant nitrile gloves are recommended. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from contamination.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a respirator may be necessary.

Emergency Procedures

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[3]

  • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash. [8]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is crucial for both safety and cost-effective disposal. This compound falls into the category of halogenated organic waste .[9]

  • Why Segregate? Halogenated organic compounds require high-temperature incineration with special "scrubbing" equipment to neutralize the resulting acidic gases (like hydrogen chloride).[10] This process is more expensive than the disposal of non-halogenated organic waste. Mixing the two waste streams unnecessarily increases disposal costs.[11]

Caption: Decision workflow for segregating this compound waste.

Containerization and Labeling
  • Select the Appropriate Container:

    • For solid waste, use a clearly labeled, sealable container designated for "Halogenated Solid Waste."

    • For solutions containing the compound, use a compatible, leak-proof container with a screw cap, designated for "Halogenated Liquid Waste."[12] Do not use containers that previously held incompatible materials, such as strong oxidizing agents.[7]

  • Label the Container Correctly:

    • Clearly write "Hazardous Waste" on the label.

    • List all chemical constituents, including solvents, by their full names (no abbreviations).[12]

    • Indicate the approximate percentage of each component.

    • Affix the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

    • Include the date the waste was first added to the container.

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound are also considered hazardous waste. This includes:

  • Gloves

  • Weighing paper

  • Pipette tips

  • Contaminated glassware

These items should be placed in the "Halogenated Solid Waste" container.

Final Disposal Procedure
  • Storage: Store the sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area. Ensure that incompatible waste types are segregated.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[1] They will ensure the waste is transported to a licensed chemical destruction plant for proper disposal, likely through controlled incineration.[13]

Decontamination

  • Glassware: Triple-rinse any glassware that contained the compound with a suitable solvent (e.g., acetone). The first two rinses should be collected as halogenated liquid waste.[11] The third rinse may, depending on institutional policy, be disposed of as non-halogenated waste if a non-halogenated solvent is used.

  • Work Surfaces: Decontaminate any spills on work surfaces with a suitable solvent and absorbent pads. The used absorbent pads must be disposed of as halogenated solid waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By following this guide, researchers can confidently manage this chemical waste stream, ensuring compliance with regulations and fostering a culture of safety. Always consult your institution's specific EHS guidelines, as they are the final authority on waste disposal procedures in your laboratory.

References

A Senior Application Scientist's Guide to Handling 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Deconstructing the Hazard: A Chemist's Perspective

To establish a robust safety protocol, we must first understand the inherent risks posed by the molecule's structure. 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile is a complex heterocyclic compound featuring three distinct, risk-associated functional groups on a naphthyridine core. The combination of these groups necessitates a cautious approach, assuming a high degree of toxicity and reactivity.

  • The Nitroaromatic Moiety (-NO₂): Aromatic nitro compounds are a well-documented class of chemicals with significant toxicological profiles.[2] They can be readily absorbed through the skin and may cause systemic effects such as methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3] Furthermore, nitro-containing compounds can be highly reactive and may decompose energetically upon heating or shock.[4][5]

  • The Chlorinated Heterocycle (-Cl): The presence of a chlorine atom on the aromatic ring classifies this as a halogenated organic compound. Such compounds can exhibit a range of toxicities, potentially affecting the liver and nervous system.[6] Upon combustion or thermal decomposition, they can release highly toxic and corrosive gases, including hydrogen chloride (HCl) and phosgene.[7][8]

  • The Nitrile Group (-C≡N): Organic nitriles are covalent compounds containing the cyano group. While typically less acutely toxic than inorganic cyanide salts, they must be handled as serious poisons.[9] Exposure can occur via inhalation, ingestion, and dermal absorption.[10] Some aliphatic nitriles can be metabolized in the body to release free cyanide ion, a potent metabolic poison.[10] The reactivity of nitriles with acids and bases can also produce hydrogen cyanide gas.[9]

Based on this structural analysis, we must assume the compound is toxic if swallowed, harmful if inhaled or absorbed through the skin, and capable of causing serious irritation to the eyes, skin, and respiratory system.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create redundant barriers of protection against all potential exposure routes. The following table outlines the minimum required PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Chemical Safety Goggles & Full-Face ShieldGoggles provide a seal against dust and splashes. The face shield offers a secondary layer of protection for the entire face, which is critical when handling potentially highly toxic solids. Standard safety glasses are insufficient.[11]
Skin and Body Chemical-Resistant Gloves (Double-Gloving Recommended)Inner Glove: Thin nitrile for dexterity. Outer Glove: Heavy-duty nitrile, neoprene, or butyl rubber for robust chemical resistance.[12][13] Nitrile alone may be insufficient for prolonged contact with chlorinated solvents.[6] Always inspect gloves for degradation or punctures before and during use.
Flame-Resistant (FR) Lab Coat & Chemical-Resistant ApronAn FR lab coat protects against flash fire hazards, while a chemical-resistant apron provides an additional barrier against spills of this potentially corrosive and dermally-absorbed compound.
Closed-toe shoesMade of a non-porous material to protect feet from spills.
Respiratory Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood to control exposure to airborne dust and vapors.[2]
NIOSH-Approved RespiratorFor non-routine operations, spill cleanup, or situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. Consult with your EHS department for proper selection and fit-testing.

Operational Plan: From Benchtop to Disposal

Safe handling is a process, not just a set of equipment. The following workflow provides a step-by-step methodology for minimizing risk throughout the experimental process.

Experimental Protocol: Safe Handling Workflow
  • Preparation & Pre-Operation Check:

    • Designate a specific work area within a certified chemical fume hood.[11]

    • Verify that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[12][14]

    • Assemble all necessary equipment (glassware, spatulas, etc.) and a dedicated, labeled waste container before bringing the chemical into the hood.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transfers, within the fume hood to contain any dust.[2]

    • Use gentle motions to avoid creating airborne particles.

    • If preparing solutions, add the solid to the solvent slowly to control any potential exothermic reactions.

    • Keep the container tightly sealed when not in use.[15]

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol, acetone), collecting all rinsate as hazardous waste.

    • Carefully remove PPE, avoiding contact with contaminated surfaces. The outer gloves should be removed first, followed by the apron, face shield, and inner gloves.

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.[15]

Disposal Plan
  • Chemical Waste: All unreacted compound and solutions must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Disposables: All solid materials that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips) must be collected in a separate, labeled hazardous waste bag or container.[11]

  • Disposal Route: All waste must be disposed of through your institution's EHS department or a licensed chemical waste contractor. Do not dispose of this chemical down the drain or in regular trash.[14]

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Spill: Evacuate the immediate area. Secure all ignition sources. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal. Ventilate the area thoroughly. For large spills, contact your institution's emergency response team.

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow cluster_prep Phase 1: Pre-Operational Assessment cluster_ops Phase 2: Operational Controls cluster_disposal Phase 3: Post-Operation & Disposal A Start: Review SDS & Conduct Risk Assessment B Identify Hazards: - High Acute Toxicity (All Routes) - Reactivity Potential - Irritant A->B C Is all work performed in a certified chemical fume hood? B->C D Standard PPE Required: - Safety Goggles + Face Shield - Double Gloves (Nitrile + Neoprene/Butyl) - FR Lab Coat + Apron C->D  Yes   E Mandatory Respirator Required (NIOSH-Approved) + Full PPE Suite C->E  No   F Segregate Waste Streams: 1. Contaminated Solids (PPE, paper) 2. Chemical Waste (Solutions, excess solid) D->F E->F G Dispose via Institutional EHS Protocol F->G

Caption: Decision workflow for PPE selection and safe handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.